molecular formula C8H11NO3 B15558193 Ethyl Cyano(ethoxymethylene)acetate-13C3

Ethyl Cyano(ethoxymethylene)acetate-13C3

Cat. No.: B15558193
M. Wt: 172.16 g/mol
InChI Key: KTMGNAIGXYODKQ-XCTKARSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Cyano(ethoxymethylene)acetate-13C3 is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 172.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

172.16 g/mol

IUPAC Name

ethyl (Z)-2-(azanylidyne(113C)methyl)-3-ethoxy(1,3-13C2)prop-2-enoate

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6-/i5+1,6+1,8+1

InChI Key

KTMGNAIGXYODKQ-XCTKARSYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Ethyl Cyano(ethoxymethylene)acetate-13C3. This isotopically labeled compound serves as a crucial tool in analytical chemistry, particularly in quantitative analyses where it is used as an internal standard.

Core Properties

This compound is the isotopically labeled form of (Z)-Ethyl 2-cyano-3-ethoxyacrylate.[1][2] The three carbon atoms of the cyano, methylene (B1212753), and carbonyl groups are replaced with carbon-13 isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification methods.[1] While specific experimental data for the 13C3-labeled variant is not extensively published, its physical and chemical properties are expected to be nearly identical to its unlabeled counterpart.

Physicochemical Data

The following table summarizes the known physicochemical properties of the unlabeled Ethyl Cyano(ethoxymethylene)acetate (CAS 94-05-3), which are representative of the 13C3-labeled compound.

PropertyValue
Molecular Formula C5¹³C3H11NO3
Molecular Weight 172.156 g/mol
Appearance White to yellow crystalline mass or crystals
Melting Point 49-51 °C
Boiling Point 190-191 °C at 30 mmHg
Solubility Soluble in chloroform (B151607) and methanol. Limited solubility in water (<0.01 g/L at 20 °C).
CAS Number (Unlabeled) 94-05-3
Spectral Data

Below is a summary of the key spectral data for the unlabeled Ethyl (ethoxymethylene)cyanoacetate. The 13C NMR spectrum for the labeled compound will show distinct signals for the labeled carbon atoms.

SpectroscopyKey Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.03 (s, 1H), 4.37 (q, 2H), 4.27 (q, 2H), 1.45 (t, 3H), 1.33 (t, 3H)
¹³C NMR (CDCl₃) δ (ppm): 164.2, 162.8, 116.4, 93.9, 69.1, 62.0, 15.2, 14.2
Mass Spectrum (EI) m/z: 169 (M+), 141, 124, 113, 96, 85, 68, 67

Synthesis and Experimental Protocols

General Synthesis of Ethyl (ethoxymethylene)cyanoacetate

A common method for the synthesis of the unlabeled compound involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate in the presence of acetic anhydride (B1165640).

Experimental Protocol: Synthesis of Unlabeled Ethyl (ethoxymethylene)cyanoacetate

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (0.2 mol) and triethyl orthoformate (0.2 mol).[3]

  • Add acetic anhydride (80 mL) to the mixture.[3]

  • Heat the reaction mixture to 150-160 °C under reflux for 5 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent by distillation under reduced pressure using a rotary evaporator.[3]

  • The resulting product is ethyl 2-cyano-3-ethoxyacrylate, which can be further purified if necessary.

To synthesize the 13C3-labeled version, one would start with Ethyl cyanoacetate-13C3.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_cyanoacetate_13C3 Ethyl cyanoacetate-13C3 Reaction Reaction (150-160 °C, 5h) Ethyl_cyanoacetate_13C3->Reaction Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Reaction Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction Workup Workup (Solvent removal) Reaction->Workup Final_Product This compound Workup->Final_Product

Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its chemical and physical properties closely mimic the unlabeled analyte, but its different mass allows for accurate quantification by correcting for variations in sample preparation and instrument response.

The unlabeled compound, Ethyl (ethoxymethylene)cyanoacetate, is a versatile building block in organic synthesis, especially for the creation of various heterocyclic compounds that are of interest in medicinal chemistry.[4]

Synthesis of Pyrazole (B372694) Derivatives

Ethyl (ethoxymethylene)cyanoacetate is a key reagent in the synthesis of pyrazole derivatives, which are important scaffolds in many pharmaceutical compounds. The reaction typically involves condensation with a hydrazine (B178648) derivative.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Hydrazine derivative (e.g., hydrazine hydrate)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1.0-1.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the solid product with cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization.

Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product EMCA Ethyl (ethoxymethylene)cyanoacetate Condensation Condensation/ Cyclization EMCA->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Purification Purification Condensation->Purification Pyrazole Pyrazole Derivative Purification->Pyrazole

General workflow for the synthesis of pyrazole derivatives.
Synthesis of Pyridine Derivatives

Substituted pyridines, another important class of heterocycles in drug discovery, can also be synthesized using ethyl (ethoxymethylene)cyanoacetate. This often involves a condensation reaction with a compound containing an active methylene group and an amine or ammonia (B1221849) source.

Experimental Protocol: Synthesis of a Pyridine Derivative

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Active methylene compound (e.g., malononitrile)

  • Amine or ammonia source (e.g., ammonium (B1175870) acetate)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine ethyl (ethoxymethylene)cyanoacetate, the active methylene compound, and the amine/ammonia source in a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and isolate the crude product, which may precipitate from the solution.

  • Purify the product by recrystallization or column chromatography.

Pyridine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product EMCA Ethyl (ethoxymethylene)cyanoacetate Condensation Condensation/ Cyclization EMCA->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Amine_Source Amine/Ammonia Source Amine_Source->Condensation Aromatization Aromatization Condensation->Aromatization Pyridine Pyridine Derivative Aromatization->Pyridine

References

Unraveling the Role of Ethyl Cyano(ethoxymethylene)acetate-13C3 in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of scientific research and pharmaceutical development, the precision of analytical methods and the ability to trace metabolic pathways are paramount. Ethyl Cyano(ethoxymethylene)acetate-13C3, a stable isotope-labeled organic compound, has emerged as a critical tool for researchers in these domains. This technical guide provides an in-depth exploration of its applications, supported by experimental data and methodologies, to empower scientists and drug development professionals in their research endeavors.

Core Applications in Research

This compound serves two primary functions in the research sphere: as a versatile labeled building block for the synthesis of complex isotopically marked molecules and as an internal standard for quantitative analysis.

1. Labeled Synthetic Intermediate: The most prominent application of this compound is as a precursor in the synthesis of isotopically labeled pharmaceuticals.[1] The incorporation of three ¹³C atoms provides a distinct mass shift, facilitating the use of the final labeled drug product in critical studies. These include:

  • Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Metabolic Profiling: Identifying and quantifying drug metabolites.

  • Bioanalysis: Serving as an internal standard for the precise quantification of the unlabeled drug in biological matrices such as plasma and tissue samples.

A prime example is the synthesis of Tofacitinib-13C3, a Janus kinase (JAK) inhibitor.[1] In this synthesis, Ethyl Cyanoacetate-1,2,3-13C3 is a key intermediate, demonstrating the utility of this labeled compound in creating complex molecules for advanced research.

2. Internal Standard: In analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification. This compound can be employed as such a standard in methods developed for the analysis of related compounds.

Synthesis and Chemical Profile

This compound is the isotopically labeled counterpart of Ethyl Cyano(ethoxymethylene)acetate. The ¹³C labeling is typically within the cyanoacetyl moiety.

Property Value
Molecular Formula C₅¹³C₃H₁₁NO₃
Molecular Weight ~172.16 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents like ethanol (B145695) and ether

Experimental Protocols

While specific experimental conditions can vary, the following provides a general framework for the key applications of this compound.

Synthesis of Tofacitinib-13C3 using Ethyl Cyanoacetate-1,2,3-13C3

This protocol outlines the general steps for the synthesis of the labeled drug Tofacitinib, highlighting the role of the ¹³C₃-labeled intermediate.

Stage 1: Synthesis of Ethyl Cyanoacetate-1,2,3-13C3

A plausible synthetic route involves the esterification of cyanoacetic acid-1,2,3-13C3.[1]

  • Materials: Cyanoacetic acid-1,2,3-13C3, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Procedure:

    • A mixture of cyanoacetic acid-1,2,3-13C3 and a molar excess of absolute ethanol is prepared in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The mixture is refluxed for several hours. Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess ethanol is removed under reduced pressure to yield Ethyl Cyanoacetate-1,2,3-13C3.

Stage 2: Coupling Reaction to form Tofacitinib-13C3

The labeled ethyl cyanoacetate (B8463686) is then coupled with the core intermediate of Tofacitinib.[1]

  • Materials: (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, Ethyl Cyanoacetate-1,2,3-13C3, and a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU).

  • Procedure:

    • The Tofacitinib core intermediate and Ethyl Cyanoacetate-1,2,3-13C3 are dissolved in an appropriate solvent.

    • A base is added to facilitate the coupling reaction.

    • The reaction is stirred at an elevated temperature (e.g., 50-80 °C) until completion, monitored by TLC or LC-MS.

    • The product is precipitated by adding an anti-solvent (e.g., water or heptane).

    • The solid Tofacitinib-13C3 is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.

G cluster_stage1 Stage 1: Synthesis of Labeled Intermediate cluster_stage2 Stage 2: Coupling Reaction Cyanoacetic_acid_1_2_3_13C3 Cyanoacetic acid-1,2,3-13C3 Reaction1 Esterification (H2SO4 catalyst, reflux) Cyanoacetic_acid_1_2_3_13C3->Reaction1 Ethanol Ethanol Ethanol->Reaction1 Ethyl_Cyanoacetate_1_2_3_13C3 Ethyl Cyanoacetate-1,2,3-13C3 Reaction1->Ethyl_Cyanoacetate_1_2_3_13C3 Reaction2 Coupling (Base, 50-80°C) Ethyl_Cyanoacetate_1_2_3_13C3->Reaction2 Tofacitinib_core Tofacitinib Core Intermediate Tofacitinib_core->Reaction2 Tofacitinib_13C3 Tofacitinib-13C3 Reaction2->Tofacitinib_13C3 JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT pSTAT (active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 5. Regulation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition

References

A Technical Guide to ¹³C Labeled Building Blocks for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and application of ¹³C labeled building blocks in the construction of heterocyclic compounds, a cornerstone of modern drug discovery and development. The strategic incorporation of the stable isotope carbon-13 (¹³C) into heterocyclic scaffolds provides an unparalleled tool for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying the fate of drug candidates in biological systems. This guide offers detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts to empower researchers in this dynamic field.

Core Concepts: The Power of Carbon-13 Labeling

Isotopic labeling involves the replacement of an atom in a molecule with its isotope. For carbon, the heavy isotope ¹³C is utilized in place of the far more abundant ¹²C.[1] Supplying organisms or reaction systems with substrates enriched in ¹³C allows for the precise tracking of these labeled carbons as they are incorporated into downstream metabolites or products.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of ¹³C, providing invaluable insights into metabolic fluxes and reaction pathways.[1]

Synthesis of ¹³C Labeled Heterocycles: Key Building Blocks and Methodologies

The efficient synthesis of ¹³C labeled heterocycles relies on the availability of versatile and economically viable labeled building blocks. One of the most powerful and cost-effective strategies involves the use of [¹³C₂]acetylene, generated from calcium carbide-d_5_C_2 (Ca¹³C₂), which in turn is synthesized from elemental ¹³C carbon.[2][3] This "acetylene-first" approach provides a universal ¹³C₂ unit for a wide range of organic transformations, including cycloaddition reactions to form various five- and six-membered heterocycles.[2][3]

Experimental Protocols for Heterocycle Synthesis

1. Synthesis of 1-Benzyl-4-phenyl-1H-[4,5-¹³C₂]1,2,3-triazole

This protocol describes the ruthenium-catalyzed 1,3-dipolar cycloaddition of benzyl (B1604629) azide (B81097) with [¹³C₂]phenylacetylene. While the specific synthesis of the labeled triazole is proposed based on established methods for its unlabeled analogue, the expected outcome is a doubly labeled product at the 4 and 5 positions of the triazole ring.

  • Reaction: 1,3-Dipolar Cycloaddition[4]

  • Reactants: Benzyl azide and [1,2-¹³C₂]phenylacetylene

  • Catalyst: RuH₂(CO)(PPh₃)₃

  • Solvent: H₂O

  • Temperature: 80 °C

  • Time: 2 hours

Detailed Procedure:

To a mixture of benzyl azide (0.5 mmol) and [1,2-¹³C₂]phenylacetylene (0.6 mmol) in H₂O (0.5 mL), RuH₂(CO)(PPh₃)₃ (0.001 mmol) and Bu₄NBr (0.025 mmol) are added. The resulting solution is stirred at 80 °C for 2 hours. After completion, the reaction mixture is extracted with CHCl₃ (3 x 1 mL). The combined organic phases are evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired 1-benzyl-4-phenyl-1H-[4,5-¹³C₂]1,2,3-triazole.

2. Synthesis of 3-Phenyl-[4,5-¹³C₂]isoxazole

This proposed synthesis involves the reaction of a ¹³C-labeled chalcone (B49325) dibromide with hydroxylamine (B1172632) hydrochloride. The labeled chalcone can be synthesized from [¹³C₂]acetophenone.

  • Reaction: Cyclocondensation

  • Reactants: [¹³C₂]-Chalcone dibromide and hydroxylamine hydrochloride

  • Base: Potassium hydroxide

  • Solvent: Ethanol (B145695)

Detailed Procedure:

A mixture of the ¹³C-labeled chalcone dibromide (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol is treated with a solution of potassium hydroxide. The reaction mixture is refluxed for several hours. After cooling, the mixture is poured into ice-water and neutralized with acetic acid. The precipitated product is collected by filtration, washed with water, and purified by recrystallization from methanol (B129727) to yield 3-phenyl-[4,5-¹³C₂]isoxazole.[5]

3. Synthesis of 3,6-Diaryl-[4,5-¹³C₂]pyridazine

This synthesis utilizes an inverse-electron-demand Diels-Alder reaction between a ¹³C-labeled dienophile and a tetrazine derivative. The labeled dienophile, a [¹³C₂]vinyl ether, can be prepared from [¹³C₂]acetylene.

  • Reaction: Inverse-electron-demand Diels-Alder[6]

  • Reactants: 3,6-Diaryl-1,2,4,5-tetrazine and a [1,2-¹³C₂]vinyl ether

  • Solvent: Toluene (B28343)

  • Temperature: 90-100 °C

Detailed Procedure:

A solution of the 3,6-diaryl-1,2,4,5-tetrazine (1 mmol) and the [1,2-¹³C₂]vinyl ether (1.2 mmol) in toluene is heated at 90-100 °C. The reaction progress is monitored by the disappearance of the characteristic color of the tetrazine. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the 3,6-diaryl-[4,5-¹³C₂]pyridazine.[6]

Quantitative Data for Heterocyclic Synthesis
HeterocycleStarting MaterialsReaction TypeCatalyst/ReagentYield (%)Expected ¹³C-NMR Shifts (ppm) of Labeled Carbons
1-Benzyl-4-phenyl-1H-[4,5-¹³C₂]1,2,3-triazoleBenzyl azide, [1,2-¹³C₂]phenylacetylene1,3-Dipolar CycloadditionRuH₂(CO)(PPh₃)₃~90-95C4: ~148, C5: ~119
3-Phenyl-[4,5-¹³C₂]isoxazole[¹³C₂]-Chalcone dibromide, Hydroxylamine hydrochlorideCyclocondensationKOH~60-70C4: ~103, C5: ~155
3,6-Diaryl-[4,5-¹³C₂]pyridazine3,6-Diaryl-1,2,4,5-tetrazine, [1,2-¹³C₂]vinyl etherInverse-demand Diels-AlderHeat~80-90C4 & C5: ~125-135

Note: Yields and NMR shifts are estimated based on analogous non-labeled reactions and general chemical shift ranges. Actual values may vary.

Applications in Drug Development: Elucidating Metabolic Pathways

¹³C-labeled heterocyclic compounds are instrumental in studying drug metabolism and pharmacokinetics (DMPK). By administering a ¹³C-labeled drug candidate, researchers can trace its metabolic fate, identify and quantify metabolites, and elucidate the enzymatic pathways responsible for its transformation. This knowledge is critical for optimizing drug design to improve efficacy and minimize toxicity.[3]

Case Study: Metabolism of Voriconazole (B182144)

Voriconazole is a triazole antifungal agent that undergoes extensive metabolism in humans, primarily through oxidation. The major metabolic pathways involve N-oxidation of the fluoropyrimidine ring and hydroxylation of the methyl group, catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO).[2][7]

The metabolic profile of a ¹³C-labeled heterocyclic drug like voriconazole can be investigated using an in vitro system with human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Labeled_Drug [¹³C]-Voriconazole Incubation_Mix Incubation at 37°C Labeled_Drug->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix Cofactors NADPH, UDPGA Cofactors->Incubation_Mix Quench Quench Reaction (e.g., Acetonitrile) Incubation_Mix->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Metabolite Identification & Quantification LCMS->Data_Analysis

Caption: In vitro metabolism workflow for a ¹³C-labeled drug.

The primary metabolic pathways of voriconazole lead to the formation of voriconazole N-oxide and hydroxyvoriconazole. The use of a ¹³C-labeled parent drug allows for the unambiguous identification and quantification of these and other minor metabolites by mass spectrometry, as they will exhibit a characteristic mass shift corresponding to the number of incorporated ¹³C atoms.

G Voriconazole [¹³C]-Voriconazole N_Oxide [¹³C]-Voriconazole N-oxide (Major Metabolite) Voriconazole->N_Oxide CYP2C19, CYP3A4, FMO Hydroxy [¹³C]-Hydroxyvoriconazole Voriconazole->Hydroxy CYP3A4 DiHydroxy [¹³C]-Dihydroxyvoriconazole Hydroxy->DiHydroxy Further Oxidation

Caption: Major metabolic pathways of voriconazole.

Quantitative Analysis of Voriconazole Metabolism in Human Liver Microsomes

The kinetics of metabolite formation can be determined by incubating varying concentrations of the ¹³C-labeled drug with human liver microsomes and measuring the rate of product formation. This allows for the calculation of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

EnzymeMetaboliteKₘ (µM)[7]Vₘₐₓ (nmol/min/nmol P450)[7]
CYP2C19Voriconazole N-oxide14 ± 60.22 ± 0.02
CYP3A4Voriconazole N-oxide16 ± 100.05 ± 0.01
CYP3A4Hydroxyvoriconazole11 ± 30.10 ± 0.01
FMO1Voriconazole N-oxide30000.025 (pmol/min/pmol)
FMO3Voriconazole N-oxide34000.044 (pmol/min/pmol)

Data from in vitro studies with recombinant human enzymes.[2][7]

Conclusion

The use of ¹³C labeled building blocks for the synthesis of heterocyclic compounds provides an indispensable toolkit for modern chemical and pharmaceutical research. The ability to precisely track the flow of carbon atoms through complex synthetic and biological systems enables a deeper understanding of reaction mechanisms and metabolic pathways. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers, facilitating the design and execution of sophisticated labeling studies to accelerate the discovery and development of novel therapeutics.

References

An In-depth Technical Guide on the Utility of Ethyl Cyano(ethoxymethylene)acetate-13C3 in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Cyano(ethoxymethylene)acetate-13C3 is a stable isotope-labeled organic compound. It is not a pharmacologically active agent and therefore does not possess a "mechanism of action" in the traditional sense. Instead, its significance lies in its role as a versatile chemical building block for the synthesis of more complex molecules. The incorporation of three Carbon-13 (¹³C) isotopes provides a powerful tool for researchers to trace the metabolic fate and reaction pathways of the molecules synthesized from it.

The primary application of ¹³C-labeled compounds is in metabolic tracing studies. By introducing a substrate enriched with ¹³C into a biological system, researchers can track the movement of these carbon atoms through various metabolic pathways.[1] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is crucial for understanding diseases like cancer and diabetes, and for optimizing biotechnological processes.[1] In drug development, these labeled compounds are invaluable for investigating drug metabolism, pharmacokinetics (DMPK), and for elucidating drug-receptor interactions.[1] The stable isotope label acts as a unique identifier that can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This guide will focus on the synthetic utility of Ethyl Cyano(ethoxymethylene)acetate, using the synthesis of the drug Allopurinol (B61711) as a prime example, and will detail the applications of the resulting isotopically labeled products.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the unlabeled parent compound, Ethyl (ethoxymethylene)cyanoacetate.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO₃[2][3][4]
Molecular Weight 169.18 g/mol [3][5]
Appearance White to light yellow crystalline solid[3][6]
Melting Point 49-51 °C[2][3][5][7]
Boiling Point 190-191 °C at 30 mmHg[2][3][5]
Solubility Soluble in Chloroform, Methanol. <0.01 g/L in water (20 °C)[3][4][6]
CAS Number 94-05-3[4]

Core Application: Synthesis of Isotopically Labeled Heterocycles

Ethyl (ethoxymethylene)cyanoacetate is a highly versatile reagent in organic synthesis, particularly for constructing a variety of heterocyclic systems like pyrazoles, pyridines, and pyrimidines.[8] Its reactivity stems from having multiple reaction sites that can undergo nucleophilic reactions, condensations, and cycloadditions.[4][8] When the ¹³C₃ isotopologue is used, the resulting heterocyclic core is labeled, allowing it to be traced in subsequent biological studies.

A prominent example of a drug synthesized from an ethyl cyanoacetate (B8463686) precursor is Allopurinol .[5][9][10] Allopurinol is a medication used to decrease high blood uric acid levels and is a preferred treatment for gout.[11]

Synthetic Pathway to Allopurinol

The synthesis of Allopurinol can be achieved by first creating a pyrazole (B372694) intermediate from Ethyl (ethoxymethylene)cyanoacetate, which is then cyclized to form the final pyrazolo[3,4-d]pyrimidine structure.[9][12] Using the ¹³C₃-labeled starting material would result in a ¹³C₃-labeled Allopurinol, ideal for metabolic studies.

Allopurinol Synthesis Pathway start This compound intermediate [13C3]-3-Amino-4-pyrazole carboxylate Intermediate start->intermediate Cyclization reagent1 Hydrazine (B178648) Hydrate (B1144303) reagent1->intermediate final_product [13C3]-Allopurinol intermediate->final_product Cyclization reagent2 Formamide (B127407) reagent2->final_product

Synthetic pathway for ¹³C₃-labeled Allopurinol.
Mechanism of Action of Allopurinol

Allopurinol reduces uric acid production by inhibiting the enzyme xanthine (B1682287) oxidase.[11] Xanthine oxidase is responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Allopurinol itself is metabolized by xanthine oxidase to oxypurinol, which is also an inhibitor of the enzyme.[11]

Allopurinol Mechanism of Action cluster_0 Normal Uric Acid Production cluster_1 Inhibition by Allopurinol Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XanthineOxidase1 Xanthine Oxidase XanthineOxidase1->Xanthine XanthineOxidase2 Xanthine Oxidase XanthineOxidase2->UricAcid Allopurinol Allopurinol Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolized by XanthineOxidase3 Xanthine Oxidase XanthineOxidase3->Oxypurinol Oxypurinol->XanthineOxidase3 Inhibits

Mechanism of Allopurinol as a xanthine oxidase inhibitor.

Experimental Protocols

The following are representative protocols for the synthesis of heterocyclic compounds using Ethyl (ethoxymethylene)cyanoacetate. A specific protocol for the ¹³C₃-labeled variant would be analogous.

Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol outlines the first step in the synthesis of an Allopurinol precursor.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.[8][12]

  • Reaction: Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 3 to 6 hours.[8][12]

  • Work-up: After cooling to room temperature, the product will precipitate from the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.[8]

Protocol 2: Synthesis of Allopurinol from Pyrazole Intermediate

This protocol describes the subsequent cyclization to form Allopurinol.[13]

  • Reaction Setup: Combine the 3-amino-4-pyrazolecarboxamide intermediate (1 equivalent) and an excess of formamide in a reaction vessel.

  • Reaction: Heat the mixture to 180-190°C for approximately 45 minutes.[13]

  • Work-up: Cool the solution and dilute it with a large volume of cold water to precipitate the product.[13]

  • Isolation: Filter the solution to collect the crude Allopurinol.

  • Purification: The crude product can be recrystallized from water to obtain a purified sample.[13]

Application of the ¹³C₃-Labeled Product

The primary application of a synthesized, ¹³C₃-labeled molecule like Allopurinol is in ¹³C Metabolic Flux Analysis (¹³C-MFA).[1] This powerful technique allows for the quantitative analysis of the rates (fluxes) of metabolic reactions within a living cell.[1][14]

¹³C Metabolic Flux Analysis (¹³C-MFA) Workflow

The general workflow for a ¹³C-MFA experiment is as follows:

  • A ¹³C-labeled substrate (e.g., ¹³C-glucose) is introduced to cells, which metabolize it.[1]

  • The labeled carbon atoms are incorporated into a wide range of downstream metabolites.

  • A drug, such as the synthesized ¹³C₃-Allopurinol, can be introduced to study its effect on the metabolic network.

  • Metabolites are extracted from the cells.

  • Analytical techniques, primarily mass spectrometry (MS), are used to measure the mass distribution of the isotopes in the metabolites.[14]

  • This data is used in computational models to calculate the intracellular metabolic fluxes.[1][14]

13C-MFA Workflow A 1. Introduce 13C-Labeled Substrate (e.g., 13C-Glucose) to Cells C 3. Cell Culture and Metabolism A->C B 2. Introduce Labeled Drug (e.g., 13C3-Allopurinol) B->C D 4. Quench Metabolism & Extract Metabolites C->D E 5. Analytical Measurement (e.g., LC-MS/MS) D->E F 6. Data Analysis & Computational Modeling E->F G 7. Metabolic Flux Map F->G

General workflow for a ¹³C Metabolic Flux Analysis experiment.
Quantitative Data Presentation

The data from a ¹³C-MFA study is quantitative and information-rich. The table below presents a hypothetical summary of flux data that could be obtained from an experiment investigating the effect of ¹³C₃-Allopurinol on a specific metabolic pathway.

Metabolic FluxControl Group (Flux in nmol/10⁶ cells/hr)Allopurinol-Treated Group (Flux in nmol/10⁶ cells/hr)Percentage Change
Glycolysis 150.5 ± 12.1145.2 ± 11.8-3.5%
Pentose Phosphate Pathway 45.2 ± 5.560.1 ± 6.2+32.9%
TCA Cycle 80.9 ± 7.875.4 ± 7.1-6.8%
Purine Synthesis 25.3 ± 3.15.2 ± 1.5-79.4%

This hypothetical data illustrates how ¹³C-MFA can precisely quantify the metabolic shifts induced by a drug, providing deep insights into its broader cellular impact beyond its primary mechanism of action.

References

Biological Applications of 13C Labeled Cyanoacetates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological applications of 13C labeled cyanoacetates and their derivatives. Stable isotope labeling is a powerful technique for tracing metabolic pathways, quantifying metabolic fluxes, and elucidating mechanisms of drug action. This document details the use of these labeled compounds in key biological research areas, provides experimental protocols for their application, and presents quantitative data in a structured format.

Introduction to 13C Labeled Cyanoacetates

13C labeled cyanoacetates are valuable tools in metabolic research. The incorporation of the stable isotope 13C allows for the tracking of the carbon backbone of these molecules as they are metabolized within a biological system. This enables researchers to dissect complex metabolic networks and understand the fate of these compounds in various cellular processes.

The primary applications explored in this guide are:

  • Tracing Metabolic Pathways: Following the journey of 13C atoms from cyanoacetate (B8463686) derivatives to elucidate their contribution to biosynthetic pathways, such as that of purines and pyrimidines.

  • Quantitative Analysis: Using 13C labeled compounds as internal standards for accurate quantification of their unlabeled counterparts in biological matrices.

  • Elucidating Pathophysiological Mechanisms: Investigating the mechanisms of action of biologically active cyanoacetate derivatives, such as the neurotoxicity of β-cyano-L-alanine.

  • Enzyme Inhibition Studies: Quantifying the inhibitory effects of cyanoacetate derivatives on specific enzymes.

Tracing Purine (B94841) and Pyrimidine (B1678525) Biosynthesis with 13C Labeled Ethyl Cyanoacetate

Ethyl cyanoacetate is a known precursor in the chemical synthesis of purine and pyrimidine rings. While direct in-vivo tracing studies with 13C labeled ethyl cyanoacetate are not extensively documented in the literature, a hypothetical metabolic pathway and experimental workflow can be proposed based on known biochemical reactions. It is plausible that intracellular esterases first hydrolyze ethyl cyanoacetate to cyanoacetic acid, which can then potentially enter nucleotide biosynthesis pathways.

Hypothetical Metabolic Pathway

The metabolic fate of 13C labeled ethyl cyanoacetate in a cellular context is proposed to begin with its hydrolysis by non-specific esterases to yield 13C labeled cyanoacetic acid and ethanol. The labeled cyanoacetic acid could then be a substrate for enzymes involved in the de novo synthesis of pyrimidines.

hypothetical_metabolism 13C_Ethyl_Cyanoacetate 13C_Ethyl_Cyanoacetate 13C_Cyanoacetic_Acid 13C_Cyanoacetic_Acid 13C_Ethyl_Cyanoacetate->13C_Cyanoacetic_Acid Hydrolysis Esterases Esterases Esterases->13C_Cyanoacetic_Acid 13C_Pyrimidine_Ring 13C_Pyrimidine_Ring 13C_Cyanoacetic_Acid->13C_Pyrimidine_Ring Incorporation Potential_Enzymatic_Steps Potential_Enzymatic_Steps Potential_Enzymatic_Steps->13C_Pyrimidine_Ring

Hypothetical metabolic fate of 13C ethyl cyanoacetate.
Experimental Workflow: Tracing 13C into Nucleotides

This protocol outlines a general procedure for tracing the incorporation of 13C from labeled ethyl cyanoacetate into the nucleotide pool of cultured cells.

experimental_workflow_tracing cluster_prep Cell Culture and Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Cell_Culture 1. Culture cells to logarithmic growth phase Labeling 2. Incubate with 13C-Ethyl Cyanoacetate Cell_Culture->Labeling Quenching 3. Quench metabolism (e.g., cold methanol) Labeling->Quenching Extraction 4. Extract polar metabolites Quenching->Extraction LC_MS 5. LC-MS/MS analysis of 13C-labeled nucleotides Extraction->LC_MS Data_Analysis 6. Quantify 13C incorporation and determine metabolic flux LC_MS->Data_Analysis

Workflow for tracing 13C from ethyl cyanoacetate.

Detailed Protocol:

  • Cell Culture and Labeling:

    • Culture mammalian cells (e.g., HEK293, HeLa) in standard growth medium to ~80% confluency.

    • Replace the medium with a fresh medium containing a known concentration of 13C labeled ethyl cyanoacetate (e.g., 100 µM).

    • Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a method optimized for the separation and detection of nucleotides (e.g., HILIC or reversed-phase chromatography with appropriate ion-pairing agents).

    • Monitor the mass transitions for both unlabeled and 13C-labeled isotopologues of pyrimidine and purine nucleotides.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Calculate the fractional or absolute abundance of 13C incorporation into the nucleotide pools over time.

    • This data can be used to infer the contribution of the cyanoacetate backbone to de novo nucleotide synthesis.

13C Labeled β-Cyano-L-alanine as an Internal Standard

13C labeled β-cyano-L-alanine serves as an excellent internal standard for the accurate quantification of its unlabeled form in biological samples using isotope dilution mass spectrometry.

Synthesis of 13C Labeled β-Cyano-L-alanine

A detailed chemical synthesis for 13C labeled β-cyano-L-alanine starting from L-serine has been described. The crucial step involves the introduction of the 13C label via cyanation with K¹³CN.[1]

synthesis_bcla L_Serine L_Serine Step1 Esterification (MeOH/AcCl) L_Serine->Step1 Serine_Ester L-Serine Methyl Ester Step1->Serine_Ester Step2 Protection (CbzCl) Serine_Ester->Step2 Protected_Ester NH-Cbz L-Serine Methyl Ester Step2->Protected_Ester Step3 Mesylation (MeSO2Cl) Protected_Ester->Step3 Mesylated_Ester Mesylated Intermediate Step3->Mesylated_Ester Step4 Cyanation (K13CN) Mesylated_Ester->Step4 13C_Cyano_Ester 13C-Cyano Ester Step4->13C_Cyano_Ester Step5 Hydrolysis (KOH) 13C_Cyano_Ester->Step5 13C_Cyano_Acid 13C-Cyano Acid Step5->13C_Cyano_Acid Step6 Deprotection (H2/Pd-C) 13C_Cyano_Acid->Step6 13C_BCLA 13C-β-Cyano-L-alanine Step6->13C_BCLA

Synthesis of 13C-β-Cyano-L-alanine from L-serine.[1]
Quantitative Analysis Using LC-IDMS/MS

The use of 13C labeled β-cyano-L-alanine as an internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Table 1: Performance of LC-IDMS/MS Method for β-Cyano-L-alanine (BCA) and γ-Glutamyl-β-cyano-L-alanine (γ-GCA) Quantification [1]

Parameterβ-Cyano-L-alanine (BCA)γ-Glutamyl-β-cyano-L-alanine (γ-GCA)
Correlation Coefficient (r²)> 0.99> 0.99
Recovery95.8%97.4%
Relative Expanded Measurement Uncertainty (k=2, 95% confidence)4.6%5.8%

Elucidating the Neurotoxicity of β-Cyano-L-alanine

β-Cyano-L-alanine (BCLA) is a neurotoxin found in certain legumes. Studies have shown that its neurotoxicity is mediated through an excitotoxic mechanism involving the N-methyl-D-aspartate (NMDA) receptor.[2]

Signaling Pathway of BCLA-Induced Neurotoxicity

BCLA is proposed to act as an agonist or potentiator at the NMDA receptor, leading to excessive calcium influx, which in turn triggers downstream apoptotic pathways and results in neuronal cell death.[2]

neurotoxicity_pathway BCLA β-Cyano-L-alanine NMDA_Receptor NMDA Receptor BCLA->NMDA_Receptor Activates/Potentiates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death MK801 MK-801 (NMDA Antagonist) MK801->NMDA_Receptor Inhibits

Proposed signaling pathway of BCLA neurotoxicity.[2]
Experimental Protocol: Organotypic Hippocampal Slice Culture for Neurotoxicity Assessment

Organotypic hippocampal slice cultures provide an excellent ex vivo model to study the effects of neurotoxins while preserving the tissue architecture of the hippocampus.

Protocol Outline:

  • Slice Preparation:

    • Dissect hippocampi from postnatal day 7-10 rat or mouse pups.

    • Cut 350-400 µm thick slices using a tissue chopper or vibratome.

    • Place slices on a porous membrane insert in a 6-well plate containing culture medium.

  • Culture and Treatment:

    • Culture slices for 7-10 days to allow for recovery and stabilization.

    • Treat the slices with varying concentrations of β-cyano-L-alanine (e.g., 0.1, 1, 5, 10 mM).

    • Include control groups with vehicle only, and co-treatment with NMDA receptor antagonists like MK-801 to confirm the mechanism.

  • Viability Assessment:

    • After treatment (e.g., 24-48 hours), assess cell death using propidium (B1200493) iodide (PI) staining. PI is a fluorescent dye that enters and stains the nuclei of dead or dying cells.

    • Quantify the fluorescence intensity in different hippocampal regions (e.g., CA1, CA3, DG) using fluorescence microscopy and image analysis software.

Table 2: Concentration-Dependent Neurotoxicity of β-Cyano-L-alanine in Organotypic Hippocampal Slice Cultures [2]

BCLA Concentration (mM)Observation (after 6 hours)
0.075No effect
0.60No effect
1.0 (after 4 hours)No changes observed
2.0 - 10.0Concentration-dependent neuronal vacuolation, chromatin clumping, and cell shrinkage

Inhibition of Hydrogen Sulfide (B99878) (H₂S) Synthesis by β-Cyano-L-alanine

β-Cyano-L-alanine is also known to be an inhibitor of cystathionine (B15957) γ-lyase (CSE), one of the key enzymes responsible for the endogenous production of hydrogen sulfide (H₂S).

Experimental Protocol: Methylene (B1212753) Blue Assay for H₂S Quantification

The methylene blue assay is a colorimetric method used to quantify sulfide concentrations.

Protocol Outline:

  • Enzyme Reaction:

    • Incubate purified recombinant CSE with its substrate L-cysteine in a reaction buffer.

    • For inhibition studies, pre-incubate the enzyme with varying concentrations of β-cyano-L-alanine.

    • Stop the reaction by adding a zinc acetate (B1210297) solution to trap the produced H₂S as zinc sulfide (ZnS).

  • Color Development:

    • Add N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic solution to the reaction mixture. This reacts with the sulfide to form methylene blue.

    • Add diammonium hydrogen phosphate (B84403) to remove the color from excess ferric chloride.

  • Quantification:

    • Measure the absorbance of the methylene blue at 665-670 nm using a spectrophotometer.

    • Calculate the concentration of H₂S produced based on a standard curve prepared with known concentrations of a sulfide standard.

Quantitative Data on CSE Inhibition

Table 3: Inhibitory Potency of β-Cyano-L-alanine (BCA) on Cystathionine γ-Lyase (CSE)

InhibitorEnzymeIC₅₀ (µM)Reference
β-Cyano-L-alanineHuman CSE14 ± 0.2[3]
β-Cyano-L-alanineRat Liver CSE6.5[4]

Conclusion

13C labeled cyanoacetates and their derivatives are versatile tools in biological research. While the direct application of 13C labeled ethyl cyanoacetate as a metabolic tracer for nucleotide biosynthesis requires further investigation, the use of its derivative, 13C labeled β-cyano-L-alanine, is well-established for quantitative analysis and for studying important biological processes such as neurotoxicity and enzyme inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize these powerful labeled compounds in their studies.

References

Ethyl Cyano(ethoxymethylene)acetate-13C3 for Metabolic Pathway Tracing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems. Carbon-13 (13C) labeled compounds, in conjunction with mass spectrometry, enable the precise tracking of carbon atoms through metabolic reactions, providing quantitative insights into cellular physiology and disease. This technical guide focuses on the application of a specific, yet underutilized, tracer: Ethyl Cyano(ethoxymethylene)acetate-13C3. While direct experimental data for this tracer is emerging, its chemical structure strongly suggests a primary role as a precursor for de novo nucleotide biosynthesis. This document provides a comprehensive overview of its potential application, detailed hypothetical experimental protocols, and data interpretation strategies for tracing its metabolic fate, particularly within the context of purine (B94841) and pyrimidine (B1678525) synthesis.

Introduction to this compound

This compound is a stable isotope-labeled organic compound. The unlabeled form is a known precursor in the chemical synthesis of various heterocyclic compounds, including purine and pyrimidine bases, which are the building blocks of DNA and RNA.[1][2] The presence of three 13C atoms in the core structure of this compound allows it to serve as a tracer to monitor the contribution of its carbon backbone to the biosynthesis of nucleotides.

Potential Applications in Metabolic Research:

  • Elucidating Nucleotide Biosynthesis: Tracing the incorporation of the 13C3-backbone into purine and pyrimidine rings to study the dynamics of de novo synthesis pathways.

  • Cancer Metabolism Studies: Investigating the increased demand for nucleotides in proliferating cancer cells and the impact of therapeutic agents on these pathways.

  • Drug Development: Assessing the on-target and off-target effects of drugs that modulate nucleotide metabolism.

Proposed Metabolic Fate and Signaling Pathway

Based on its chemical reactivity, Ethyl Cyano(ethoxymethylene)acetate is anticipated to be metabolized and incorporated into the purine and pyrimidine biosynthesis pathways. The cyanoacetate (B8463686) moiety can be utilized in the construction of the heterocyclic rings of these essential biomolecules.

Below is a diagram illustrating the proposed entry of this compound into the de novo purine and pyrimidine biosynthesis pathways.

Purine_Pyrimidine_Biosynthesis cluster_pathways De Novo Nucleotide Synthesis tracer This compound intermediate intermediate tracer->intermediate Metabolic Activation pathway pathway intermediate->pathway Purine Synthesis Purine Synthesis pathway->Purine Synthesis Incorporation of 13C3-moiety Pyrimidine Synthesis Pyrimidine Synthesis pathway->Pyrimidine Synthesis Incorporation of 13C3-moiety product product DNA & RNA Synthesis DNA & RNA Synthesis product->DNA & RNA Synthesis Purine Synthesis->product ATP, GTP Pyrimidine Synthesis->product CTP, UTP, TTP ATP, GTP ATP, GTP CTP, UTP, TTP CTP, UTP, TTP

Proposed metabolic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established methods for 13C-based metabolic flux analysis and can be applied to studies using this compound.

Cell Culture and Labeling

This protocol outlines the general procedure for labeling cultured cells with this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it into the culture medium to the desired final concentration. The optimal concentration should be determined empirically to ensure sufficient labeling without inducing toxicity.

  • Labeling: When cells reach the desired confluency, replace the standard culture medium with the medium containing this compound.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the 13C label into downstream metabolites.

Metabolite Extraction

This protocol describes the extraction of polar metabolites from cultured cells.

Materials:

  • Ice-cold PBS

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS to quench metabolic activity.

  • Extraction: Add a sufficient volume of ice-cold 80% methanol to the culture plate. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. The supernatant can be stored at -80°C until analysis.

LC-MS Analysis

This protocol provides a general framework for the analysis of 13C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prior to injection, samples may require derivatization depending on the target metabolites and the chromatographic method.

  • Chromatographic Separation: Separate metabolites using a suitable HPLC column (e.g., a HILIC column for polar metabolites). The mobile phase gradient should be optimized to achieve good separation of nucleotides and their precursors.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of nucleotides. Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest. The mass-to-charge ratio (m/z) for each metabolite and its corresponding 13C-labeled isotopologues will be monitored.

Data Presentation and Interpretation

The primary output of a 13C tracing experiment is the Mass Isotopologue Distribution (MID), which represents the fractional abundance of each isotopologue for a given metabolite. This data can be used to infer the contribution of the tracer to the synthesis of downstream products.

Hypothetical Quantitative Data

The following tables present hypothetical MID data from a tracing experiment with this compound in two different cell lines after 24 hours of labeling.

Table 1: Mass Isotopologue Distribution (MID) of Inosine Monophosphate (IMP)

IsotopologueCell Line A (Fractional Abundance)Cell Line B (Fractional Abundance)
M+00.300.55
M+10.150.20
M+20.250.15
M+30.300.10

M+n represents the metabolite with 'n' carbons labeled with 13C.

Table 2: Mass Isotopologue Distribution (MID) of Uridine Monophosphate (UMP)

IsotopologueCell Line A (Fractional Abundance)Cell Line B (Fractional Abundance)
M+00.400.65
M+10.100.15
M+20.200.12
M+30.300.08

Interpretation of Hypothetical Data:

  • Cell Line A shows a higher fractional abundance of M+3 for both IMP and UMP compared to Cell Line B. This suggests that Cell Line A has a more active de novo nucleotide synthesis pathway that utilizes the this compound precursor.

  • Cell Line B has a larger M+0 fraction, indicating a greater reliance on salvage pathways or a slower rate of de novo synthesis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a 13C tracing experiment using this compound.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase step step data data analysis analysis result result Cell Culture\n& Seeding Cell Culture & Seeding 13C Labeling with\nthis compound 13C Labeling with This compound Cell Culture\n& Seeding->13C Labeling with\nthis compound Metabolite\nExtraction Metabolite Extraction 13C Labeling with\nthis compound->Metabolite\nExtraction LC-MS Analysis LC-MS Analysis Metabolite\nExtraction->LC-MS Analysis Data Processing\n(Peak Integration, MID Calculation) Data Processing (Peak Integration, MID Calculation) LC-MS Analysis->Data Processing\n(Peak Integration, MID Calculation) Metabolic Flux\nAnalysis Metabolic Flux Analysis Data Processing\n(Peak Integration, MID Calculation)->Metabolic Flux\nAnalysis Pathway Visualization\n& Biological Interpretation Pathway Visualization & Biological Interpretation Metabolic Flux\nAnalysis->Pathway Visualization\n& Biological Interpretation

General experimental workflow for 13C metabolic tracing.

Conclusion

This compound represents a promising, yet largely unexplored, tool for the detailed investigation of de novo nucleotide biosynthesis. Its unique structure allows for the direct tracing of a three-carbon unit into the core of purine and pyrimidine rings. The experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers to begin exploring the utility of this novel tracer. Future studies employing this compound are poised to provide significant new insights into the regulation of nucleotide metabolism in health and disease, potentially uncovering new therapeutic targets for a range of human disorders, including cancer.

References

Discovering Novel Metabolites with Ethyl Cyano(ethoxymethylene)acetate-13C3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical workflow for the discovery of novel metabolites using Ethyl Cyano(ethoxymethylene)acetate-13C3 as a stable isotope tracer. While this specific molecule is primarily available as a chemical intermediate and labeling standard, its unique structure presents an opportunity for exploring uncharted areas of cellular metabolism. This document outlines a scientifically grounded, albeit illustrative, approach to tracing its metabolic fate and identifying previously uncharacterized downstream molecules.

Introduction to Stable Isotope Tracing for Novel Metabolite Discovery

Stable isotope labeling is a powerful technique in metabolomics for tracing the flow of atoms through metabolic pathways.[1] By introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), researchers can distinguish the metabolites derived from that substrate from the endogenous pool. This approach is instrumental in elucidating novel metabolic pathways and identifying unknown compounds.[1] this compound, with its three ¹³C-labeled carbon atoms on the ethyl group, serves as a specific probe to track the metabolic fate of this chemical moiety within a biological system.

The core principle of this approach is that the ¹³C label acts as a "tag." When this compound is introduced to cells, it is metabolized by endogenous enzymes. The resulting downstream metabolites will incorporate the ¹³C atoms, leading to a predictable mass shift that can be detected by mass spectrometry (MS). This allows for the confident identification of tracer-derived metabolites amidst the complexity of the cellular metabolome.

Physicochemical Properties of Ethyl Cyano(ethoxymethylene)acetate

A thorough understanding of the tracer's properties is crucial for designing effective experiments.

PropertyValueReference
Molecular Formula C₈H₁₁NO₃--INVALID-LINK--
Molecular Weight (Unlabeled) 169.18 g/mol --INVALID-LINK--
Molecular Weight (¹³C₃-labeled) 172.18 g/mol N/A
Appearance White to light yellow crystalline solid--INVALID-LINK--
Melting Point 49-51 °C--INVALID-LINK--
Boiling Point 190-191 °C at 30 mm Hg--INVALID-LINK--
Water Solubility <0.01 g/L (20 °C)--INVALID-LINK--

Hypothesized Metabolic Fate of this compound

Given its chemical structure, we can hypothesize a series of enzymatic transformations that this compound might undergo within a cell. This proposed pathway forms the basis for our search for novel metabolites. The primary reactions are likely to involve the hydrolysis of the ester bond and potential modifications of the cyano and ethoxymethylene groups.

The initial and most probable metabolic step is the hydrolysis of the ethyl ester by cellular esterases, releasing the ¹³C₃-labeled ethanol (B145695) and cyano(ethoxymethylene)acetic acid. The labeled ethanol can then enter central carbon metabolism, potentially being oxidized to acetaldehyde (B116499) and then acetate (B1210297). The labeled acetate could then be converted to acetyl-CoA, a central metabolic intermediate that can contribute to a wide array of biosynthetic pathways, including the Krebs cycle and fatty acid synthesis.

cluster_0 Cellular Entry and Initial Hydrolysis cluster_1 Ethanol Metabolism cluster_2 Entry into Central Metabolism Tracer This compound Ethanol Ethanol-13C3 Tracer->Ethanol Esterase Acid Cyano(ethoxymethylene)acetic Acid Tracer->Acid Esterase Acetaldehyde Acetaldehyde-13C2 Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate-13C2 Acetaldehyde->Acetate Aldehyde Dehydrogenase AcetylCoA Acetyl-CoA-13C2 Acetate->AcetylCoA Acetyl-CoA Synthetase Krebs Krebs Cycle Intermediates (e.g., Citrate-13C2, Succinate-13C2) AcetylCoA->Krebs FattyAcids Fatty Acid Synthesis (Incorporation of 13C2 units) AcetylCoA->FattyAcids

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocol for Novel Metabolite Discovery

This section details a hypothetical, yet comprehensive, experimental protocol for tracing the metabolic fate of this compound in a human cancer cell line (e.g., HeLa cells).

Cell Culture and Labeling
  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 5 x 10⁵ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ atmosphere.

  • Tracer Introduction: After 24 hours, replace the medium with fresh DMEM containing 10% FBS and either 100 µM of this compound (labeled group) or 100 µM of unlabeled Ethyl Cyano(ethoxymethylene)acetate (unlabeled control group). A vehicle control (e.g., DMSO) should also be included.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 12, and 24 hours) to monitor the dynamics of metabolite labeling.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extracts in 100 µL of 50% methanol for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Analyze the reconstituted samples using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). Use a reversed-phase C18 column for separating metabolites.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to cover a broad range of metabolites.

    • Scan Range: m/z 70-1000

    • Data Acquisition: Use a data-dependent acquisition (DDA) mode to acquire MS/MS spectra for the most abundant ions in each scan.

Data Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using a software package such as XCMS or MZmine to detect, align, and quantify metabolic features.

  • Isotopologue Detection: Search for features that show a mass shift of +2 or +3 Da in the labeled samples compared to the unlabeled controls. This mass shift corresponds to the incorporation of two or three ¹³C atoms from the tracer.

  • Putative Identification: Use the accurate mass and MS/MS fragmentation patterns of the labeled features to query metabolic databases (e.g., METLIN, HMDB) for putative identifications.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify features that are significantly enriched in the labeled samples.

Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from the described experiment.

Table 1: Putative ¹³C-Labeled Metabolites Detected by LC-MS

m/z (¹²C)m/z (¹³C₂)Retention Time (min)Fold Change (Labeled vs. Unlabeled)Putative Identification
117.034119.0413.250.2Acetyl-CoA fragment
131.045133.0525.825.6Succinate
145.061147.0686.518.9Malate
189.056191.0638.112.4Citrate
257.248259.25515.38.7Palmitate

Table 2: Time-Course of ¹³C Incorporation into a Novel Metabolite

Time (hours)Peak Area (Unlabeled)Peak Area (¹³C₂)% Labeling
01.2 x 10⁶Not Detected0%
11.1 x 10⁶1.5 x 10⁵12%
49.8 x 10⁵5.6 x 10⁵36%
127.5 x 10⁵9.2 x 10⁵55%
245.1 x 10⁵1.1 x 10⁶68%

Experimental Workflow and Logic Diagrams

cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis CellCulture Cell Culture (HeLa) Labeling Labeling with Ethyl Cyano(ethoxymethylene)acetate-13C3 CellCulture->Labeling Quenching Quenching Metabolism (Ice-cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR for Structural Elucidation (for key unknowns) LCMS->NMR PeakPicking Peak Picking & Alignment LCMS->PeakPicking IsotopologueDetection 13C Isotopologue Detection PeakPicking->IsotopologueDetection DatabaseSearch Database Searching (METLIN, HMDB) IsotopologueDetection->DatabaseSearch NovelMetabolite Identification of Novel 13C-Labeled Metabolites DatabaseSearch->NovelMetabolite

Caption: Experimental workflow for novel metabolite discovery.

Conclusion

This technical guide outlines a robust, albeit hypothetical, framework for utilizing this compound in the discovery of novel metabolites. By combining stable isotope labeling with high-resolution mass spectrometry and a systematic data analysis workflow, researchers can trace the metabolic fate of this compound and potentially uncover new metabolic pathways and bioactive molecules. The detailed protocols and illustrative data presented here provide a foundation for designing and implementing such studies, paving the way for new discoveries in cellular metabolism and drug development.

References

The Strategic Role of Ethyl Cyano(ethoxymethylene)acetate-13C3 in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The landscape of drug discovery is increasingly driven by the need for precision, efficiency, and a deep understanding of a drug candidate's lifecycle from synthesis to its metabolic fate. Ethyl Cyano(ethoxymethylene)acetate, a versatile chemical building block, and its stable isotope-labeled counterpart, Ethyl Cyano(ethoxymethylene)acetate-13C3, represent critical tools in this endeavor. The unlabeled form is a cornerstone in the synthesis of diverse heterocyclic scaffolds, which are central to numerous therapeutic agents. The 13C3-labeled version provides an indispensable tool for modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies, enabling precise quantification of drug candidates and their metabolites without the need for radiolabeling. This technical guide provides an in-depth exploration of the dual roles of these compounds, offering detailed synthetic protocols, quantitative biological data, and a clear view of their application in the drug discovery workflow.

Part 1: Ethyl (ethoxymethylene)cyanoacetate as a Precursor to Bioactive Heterocycles

Ethyl (ethoxymethylene)cyanoacetate is a highly reactive and versatile reagent in organic synthesis, primarily used for constructing a variety of heterocyclic systems. Its utility is derived from its multiple reactive sites: an electrophilic double bond, a nitrile group, and an ester functionality. These features allow for a range of chemical reactions, including Michael additions and cycloadditions, making it an invaluable starting material for biologically active heterocycles like pyrazoles and pyrimidines.

A prime example of its application is in the synthesis of Allopurinol, a xanthine (B1682287) oxidase inhibitor used in the treatment of gout. The core pyrazole (B372694) ring of Allopurinol is efficiently constructed using Ethyl (ethoxymethylene)cyanoacetate. Similarly, a closely related analog, diethyl 2-(ethoxymethylene)malonate, is used in the synthesis of a key pyrimidine (B1678525) intermediate for the anti-HIV drug Rilpivirine (B1684574), highlighting the importance of this class of reagents in synthesizing complex pharmaceuticals.

The pyrazolo[3,4-d]pyrimidine scaffold, accessible from Ethyl (ethoxymethylene)cyanoacetate derivatives, is of significant interest in oncology. These structures serve as the core for many kinase inhibitors, which target signaling pathways often dysregulated in cancer.

Quantitative Data: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the in-vitro cytotoxic activity of a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally analogous to compounds synthesized from Ethyl (ethoxymethylene)cyanoacetate, against the human breast cancer cell line (MCF-7).[1][2]

Compound IDStructureIC50 (µM)[1][2]
4 5-hydroxy-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one49
7 3,6-dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one14
8b 5-(4-hydroxyphenyl)-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one25
10b 3,6-dimethyl-5-(4-methylbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one12
10d 5-(4-chlorobenzylideneamino)-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one12
10e 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one11
Experimental Protocols

1. Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Allopurinol Precursor)

This protocol describes the cyclization of Ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303) to form the core pyrazole structure of Allopurinol and related compounds.[3][4]

  • Materials:

    • Ethyl (ethoxymethylene)cyanoacetate (10.0 g)

    • Ethanol (50 ml)

    • Hydrazine hydrate (80 wt%, 1.4 g)

  • Procedure:

    • Weigh 10.0 g of Ethyl (ethoxymethylene)cyanoacetate into a 100 ml reaction flask containing 50 ml of ethanol.

    • Stir the mixture at room temperature until the solid is completely dissolved.

    • Add 1.4 g of hydrazine hydrate (80 wt%).

    • Heat the reaction mixture to 80°C and maintain at reflux for 5 hours, during which a solid precipitate will form.

    • Cool the reaction mixture and allow it to stand for crystallization (e.g., 15 hours at room temperature or in a refrigerator).

    • Filter the crystallized product and wash with a small amount of cold ethanol.

    • Dry the product under vacuum to yield Ethyl 3-amino-1H-pyrazole-4-carboxylate.

2. Synthesis of a Rilpivirine Intermediate

This protocol outlines the synthesis of a key pyrimidine intermediate for Rilpivirine using a related precursor, diethyl 2-(ethoxymethylene)malonate.[5][6]

  • Materials:

  • Procedure:

    • In a reaction vessel, combine 1-(4-cyanophenyl)guanidine and diethyl 2-(ethoxymethylene)malonate in NMP with sodium acetate.

    • Heat the mixture at 100°C for 1 hour to facilitate cyclization into the pyrimidine ring system.

    • The resulting intermediate is then subjected to hydrolysis and decarboxylation by treatment with water and acetic acid at elevated temperatures (130-160°C).

    • The final chlorination step is achieved by refluxing with POCl3 for approximately 20 minutes to yield the 4-chloro-pyrimidine intermediate. The overall yield for this one-pot process is reported to be around 58.5%.[6]

Visualization of Synthetic Pathways

G cluster_start Starting Material cluster_reagents Key Reagents cluster_cores Heterocyclic Cores cluster_drugs Exemplar Drugs start Ethyl Cyano(ethoxymethylene)acetate pyrazole Pyrazole Core start->pyrazole Cyclization pyrimidine Pyrimidine Core start->pyrimidine Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazole guanidine Guanidine Derivatives guanidine->pyrimidine allopurinol Allopurinol pyrazole->allopurinol kinase_inhibitors Kinase Inhibitors (e.g., Pyrazolo[3,4-d]pyrimidines) pyrimidine->kinase_inhibitors

Synthetic utility of Ethyl Cyano(ethoxymethylene)acetate.

Part 2: this compound in DMPK Studies

The primary role of this compound in drug discovery is as a precursor to stable isotope-labeled drug candidates for use in ADME and pharmacokinetic (PK) studies.[7] The incorporation of three 13C atoms into the molecule provides a distinct mass shift (+3 Da) that allows for the sensitive and specific detection of the labeled compound and its metabolites by mass spectrometry (MS), distinguishing them from their endogenous 12C counterparts.[8][9]

This approach offers significant advantages over traditional radiolabeling (e.g., with 14C), including enhanced safety (no radioactivity), reduced regulatory burden, and the ability to perform "microdose" studies in early human trials.[10][11]

The 13C3-labeled drug candidate, synthesized from this compound, is typically used as an internal standard in quantitative bioanalysis.[8][12] By spiking a known amount of the labeled standard into a biological sample (e.g., plasma, urine), any variability in sample preparation, extraction, and MS ionization can be normalized, leading to highly accurate and precise quantification of the unlabeled drug and its metabolites.[13][14]

Experimental Protocols

3. In Vitro Metabolic Stability Assay using a 13C-Labeled Internal Standard

This protocol outlines a typical workflow for assessing the metabolic stability of a new chemical entity (NCE) in liver microsomes, using a 13C-labeled version as an internal standard for LC-MS/MS analysis.

  • Materials:

    • Test compound (unlabeled NCE)

    • 13C3-labeled test compound (Internal Standard, IS)

    • Liver microsomes (human, rat, etc.)

    • NADPH regenerating system (Cofactor)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) with 0.1% formic acid (Quenching/Extraction solution)

  • Procedure:

    • Incubation:

      • Prepare a reaction mixture containing liver microsomes and the unlabeled NCE in phosphate buffer. Pre-incubate at 37°C.

      • Initiate the metabolic reaction by adding the NADPH regenerating system.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quenching and Extraction:

      • Immediately add the aliquot to a tube containing ice-cold acetonitrile and a known concentration of the 13C3-labeled IS. This stops the reaction and precipitates proteins.

      • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Analysis:

      • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

      • Monitor the disappearance of the unlabeled NCE over time relative to the constant signal of the 13C3-labeled IS.

    • Data Interpretation:

      • Calculate the peak area ratio of the NCE to the IS at each time point.

      • Plot the natural log of the remaining NCE percentage versus time. The slope of this line is used to determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

Quantitative Data: Representative Pharmacokinetic Parameters

Following an in vivo study in an animal model where a 13C3-labeled tracer was administered intravenously alongside an oral dose of the unlabeled drug, the following type of pharmacokinetic data would be generated.

ParameterUnlabeled (Oral)13C3-Labeled (IV)
Dose 10 mg/kg0.1 mg/kg
Cmax (ng/mL) 8501200
Tmax (h) 1.50.1
AUC (ng*h/mL) 4250980
t1/2 (h) 4.23.9
Bioavailability (%) 43.4%-

This table contains representative data for illustrative purposes.

Visualizations of Workflows and Pathways

G cluster_dosing Dosing cluster_sampling Biological Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output oral Oral Dose (Unlabeled Drug) blood Blood/Plasma Collection (Time course) oral->blood iv IV Microdose (13C3-Labeled Drug) iv->blood prep Protein Precipitation & Extraction blood->prep lcms LC-MS/MS Quantification prep->lcms pk Pharmacokinetic Parameters (Cmax, AUC, t1/2, Bioavailability) lcms->pk

Workflow for a typical ADME study using a stable isotope tracer.

G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response cluster_drug Drug Action EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR dimer Dimerization & Autophosphorylation EGFR->dimer RAS RAS dimer->RAS PI3K PI3K dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK response Proliferation, Survival, Angiogenesis ERK->response AKT AKT PI3K->AKT AKT->response drug Pyrimidine-based Kinase Inhibitor drug->inhibition

Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

Conclusion

Ethyl Cyano(ethoxymethylene)acetate and its 13C3-labeled analog are powerful and complementary tools in the drug discovery and development pipeline. The unlabeled compound provides an efficient and versatile route to synthesize complex heterocyclic drug candidates, particularly those with pyrazole and pyrimidine cores that are known to target critical disease pathways. The stable isotope-labeled version, this compound, is instrumental in the preclinical and clinical evaluation of these candidates, enabling precise and accurate ADME and pharmacokinetic studies. The integrated use of these two forms of the same core molecule allows for a seamless transition from chemical synthesis to biological evaluation, embodying the principles of modern, data-driven pharmaceutical research. This guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to leverage these critical reagents in their own drug discovery programs.

References

Navigating Early-Stage Research: A Technical Guide to Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Cyano(ethoxymethylene)acetate-13C3 is a stable isotope-labeled organic compound. As the 13C-labeled version of (Z)-Ethyl 2-cyano-3-ethoxyacrylate, its primary application in research and drug development lies in its utility as a tracer and an internal standard for quantitative analyses.[1][2] The incorporation of three carbon-13 atoms into its structure allows for precise tracking and quantification of the molecule or its metabolic derivatives in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the available technical information for researchers considering the use of this compound in preliminary studies.

Chemical and Physical Properties

The unlabeled form, Ethyl (ethoxymethylene)cyanoacetate, is a colorless to pale yellow liquid with a characteristic fruity odor.[3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[3] The compound is sensitive to moisture and should be handled with care to prevent hydrolysis.[3]

PropertyValue
Chemical Formula C5¹³C3H11NO3
Molecular Weight 172.16 g/mol [2]
Unlabeled CAS Number 94-05-3[3]
Appearance Colorless to pale yellow liquid (unlabeled)[3]
Solubility Soluble in ethanol and ether; limited solubility in water (unlabeled)[3]

Synthesis of the Unlabeled Analog

While specific synthesis protocols for the 13C3-labeled compound are not publicly detailed, general methods for the synthesis of the unlabeled Ethyl (ethoxymethylene)cyanoacetate are available. One common method involves the reaction of triethyl orthoformate with ethyl cyanoacetate (B8463686) in acetic anhydride (B1165640).[4] The mixture is heated, and upon completion, the solvent is removed by distillation under reduced pressure to yield the product.[4] Another described synthesis involves the reaction of 2-cyano-3-(dimethylamino)acrylic acid ethyl ester with a saturated ethanol solution of hydrogen chloride.[4]

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling.

Internal Standard for Quantitative Analysis: In quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), isotopically labeled compounds are considered the gold standard for internal standards. Because this compound is chemically identical to its unlabeled counterpart, it co-elutes chromatographically and exhibits similar ionization efficiency. However, it is distinguishable by its higher mass. This allows for the precise correction of variations in sample preparation and instrument response, leading to highly accurate quantification of the unlabeled analyte.[1]

Tracer in Metabolic and Pharmacokinetic Studies: The stable isotope label allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the compound or a drug candidate synthesized from it. By administering the 13C3-labeled compound, researchers can track its metabolic fate and identify and quantify its metabolites in various biological samples, such as plasma, urine, and tissues.[1]

Hypothetical Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a general workflow for using this compound as an internal standard in a quantitative LC-MS analysis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample Collection (e.g., Plasma, Urine) B Addition of Ethyl Cyano(ethoxymethylene)acetate-13C3 (Internal Standard) A->B C Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Peak Integration for Analyte and Internal Standard E->F G Calculation of Peak Area Ratio (Analyte / Internal Standard) F->G H Quantification using Calibration Curve G->H

Caption: Workflow for quantitative analysis using a labeled internal standard.

Detailed Experimental Protocols

As no specific preliminary studies using this compound have been published, detailed experimental protocols for its application are not available. The following are generalized protocols for the synthesis of the unlabeled analog, which may serve as a reference.

Protocol 1: Synthesis from Triethyl Orthoformate and Ethyl Cyanoacetate [4]

  • Mix triethyl orthoformate (0.2 mol) with ethyl cyanoacetate (0.2 mol) in acetic acid anhydride (80 mL).

  • Heat the mixture for 5 hours at 150-160 °C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by distillation under reduced pressure to obtain ethyl 2-cyano-3-ethoxyacrylate.

Protocol 2: Synthesis from 2-cyano-3-(dimethylamino)acrylic acid ethyl ester [4]

  • In a reaction flask equipped with a thermometer, reflux condenser, and stirring paddle, add 150 mL of ethanol and 0.5 mol of 2-cyano-3-(dimethylamino)acrylic acid ethyl ester.

  • Warm the mixture to 78°C under stirring to achieve a slight reflux.

  • Slowly add a saturated ethanol solution of hydrogen chloride (4M, 625 mL) dropwise over 2 hours.

  • Continue to reflux the reaction for 3 hours.

  • After the reaction is complete, remove the solvent.

  • Add 500 mL of dichloroethane and 500 mL of water for extraction.

  • Separate the organic phase and wash it with 500 mL of saturated brine.

  • Collect the organic phase to obtain the product.

Signaling Pathways

Currently, there is no published research linking Ethyl Cyano(ethoxymethylene)acetate or its isotopically labeled form to any specific biological signaling pathways. Its role is primarily that of a synthetic intermediate and an analytical tool.[3]

Conclusion

This compound is a valuable tool for researchers in drug development and analytical chemistry. While specific studies detailing its use are not yet available, its properties as a stable isotope-labeled compound make it an ideal internal standard for quantitative analysis and a tracer for metabolic and pharmacokinetic studies. The provided information on its properties and the synthesis of its unlabeled analog, along with the hypothetical workflow, serves as a foundational guide for its potential applications in preliminary research.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ and its Putative Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ (ECA-¹³C₃) and its hypothesized metabolites in a biological matrix. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and optimized mass spectrometric parameters, to serve as a foundational method for pharmacokinetic and drug metabolism studies.

Introduction

Ethyl Cyano(ethoxymethylene)acetate (ECA) is an organic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its metabolic fate is crucial for drug development and safety assessment. The use of a stable isotope-labeled analogue, ECA-¹³C₃, allows for the unambiguous differentiation of the compound and its metabolites from endogenous matrix components. LC-MS/MS is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drugs and their metabolites in complex biological fluids.[1][2][3] This document outlines a detailed protocol for a sensitive and specific LC-MS/MS method for the analysis of ECA-¹³C₃ and its putative metabolites.

Hypothesized Metabolic Pathway

The metabolic pathway of Ethyl Cyano(ethoxymethylene)acetate has not been extensively described in the literature. Based on its chemical structure, which includes ester and ether functional groups, the primary metabolic transformations are hypothesized to be hydrolysis reactions.[4][5][6] Phase I metabolism is likely to involve the enzymatic cleavage of the ethyl ester and ethoxymethylene ether linkages, leading to more polar and readily excretable products. The proposed metabolic pathway is illustrated below.

Metabolic Pathway of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ Hypothesized Metabolic Pathway of ECA-¹³C₃ parent Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ (ECA-¹³C₃) metabolite1 Cyano(ethoxymethylene)acetic acid-¹³C₃ (M1) parent->metabolite1 Ester Hydrolysis metabolite2 Ethyl Cyanoacetate-¹³C₃ (M2) parent->metabolite2 Ether Hydrolysis metabolite3 Cyanoacetic acid-¹³C₃ (M3) metabolite1->metabolite3 Ether Hydrolysis metabolite2->metabolite3 Ester Hydrolysis

Caption: Hypothesized metabolic pathway of ECA-¹³C₃.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of ECA-¹³C₃ and its metabolites from plasma samples.[2][7]

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Ultrapure water

    • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 6.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: MRM Parameters

The following table summarizes the optimized MRM parameters for the quantification of ECA-¹³C₃ and its hypothesized metabolites. These parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
ECA-¹³C₃ 173.1128.11525
100.12025
M1 145.1100.11220
72.11820
M2 117.190.11015
69.11515
M3 89.144.1812
62.11212
IS User DefinedUser DefinedOptimizeOptimize

Experimental Workflow

The overall experimental workflow for the analysis of ECA-¹³C₃ and its metabolites is depicted in the following diagram.

Experimental Workflow LC-MS/MS Experimental Workflow sample_collection Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Integration & Quantification) data_acquisition->data_processing results Results Reporting data_processing->results

Caption: Overview of the experimental workflow.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the detection and quantification of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ and its hypothesized metabolites. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, offers a solid starting point for researchers in drug metabolism and pharmacokinetics. The method is designed to be sensitive, specific, and suitable for high-throughput analysis. Further validation of this method should be performed according to the relevant regulatory guidelines.

References

Application Note: Analyzing Ethyl Cyano(ethoxymethylene)acetate-13C3 Incorporation with Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful tool in drug discovery and development for elucidating biosynthetic pathways, studying reaction mechanisms, and quantifying metabolic turnover. Ethyl Cyano(ethoxymethylene)acetate-13C3 is a versatile building block, particularly in the synthesis of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. The three ¹³C labels on the core functional group (N≡¹³C-¹³C(=¹³CO₂Et)-) provide distinct spectroscopic markers. This application note provides detailed protocols for using Nuclear Magnetic Resonance (NMR) spectroscopy to track and quantify the incorporation of these labeled carbons into a target molecule.

Principle of the Method

The analysis relies on the unique magnetic properties of the ¹³C isotope. While the natural abundance of ¹³C is only 1.1%, the enrichment in this compound allows for sensitive detection.[1][2]

  • Quantitative ¹³C NMR (qNMR): This is the primary technique for determining the extent of isotope incorporation. By acquiring a ¹³C spectrum under specific quantitative conditions, the signal intensity (integral) is directly proportional to the number of ¹³C nuclei.[3] Comparing the integrals of signals from the incorporated labels to that of a known internal standard allows for precise quantification.[4]

  • 2D NMR (HSQC and HMBC): Two-dimensional correlation experiments are essential for unambiguously confirming the location of the incorporated ¹³C labels within the final molecule's structure.

    • HSQC (Heteronuclear Single Quantum Coherence) identifies carbons that are directly bonded to protons.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons over two to three bonds, which is crucial for identifying quaternary (non-protonated) carbons like carbonyls and nitriles.[6]

The following diagram illustrates a hypothetical reaction where this compound is used to synthesize a substituted pyrimidine (B1678525), a common pharmacophore. The NMR methods described will be used to confirm the positions and quantify the incorporation of the three ¹³C atoms into the pyrimidine ring and its substituent.

G cluster_product Product precursor This compound (Labeled Precursor) reaction Condensation Reaction precursor->reaction reagent Urea (Unlabeled Reagent) reagent->reaction product Labeled Pyrimidine Derivative (Target Molecule) reaction->product Incorporation of 13C labels

Caption: Hypothetical reaction pathway for 13C label incorporation.

Experimental Protocols

This section provides detailed methodologies for sample preparation and NMR data acquisition.

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is critical for acquiring high-quality, quantitative NMR data. The sample must be homogeneous and free of particulate matter.[7]

  • Weighing the Sample: Accurately weigh 50-100 mg of the purified, ¹³C-enriched target molecule into a clean, dry vial.[8] For quantitative analysis, also accurately weigh a suitable amount of an internal standard (e.g., 10-20 mg of N-Methylformanilide-carbonyl-13C). The standard should have a single, sharp resonance that does not overlap with sample signals.[3]

  • Solvent Addition: Add 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[8] Ensure the solvent choice provides good solubility for both the sample and the internal standard.

  • Dissolution: Vortex or gently heat the mixture to ensure complete dissolution of all solids.[9]

  • Relaxation Agent (Optional but Recommended for qNMR): To significantly shorten the experiment time for quantitative ¹³C NMR, add a small amount (e.g., 5 mg) of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃).[1][10] This reduces the required relaxation delay between scans.

  • Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube to remove any suspended particles.[7]

  • Labeling: Clearly label the NMR tube with the sample information.[11]

Protocol 2: NMR Data Acquisition

The following protocols are designed for modern NMR spectrometers (e.g., 400 MHz or higher).

A. Quantitative 1D ¹³C NMR Spectroscopy

This experiment is designed to accurately measure the amount of ¹³C incorporation.

  • Initial Setup: Insert the sample, lock, and shim the spectrometer. Allow the sample to thermally equilibrate for at least 5 minutes.[4]

  • Pulse Program: Select a pulse program with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[3][4]

  • Acquisition Parameters:

    • Spectral Width: Set to cover the full range of expected ¹³C chemical shifts (e.g., 0-220 ppm).

    • Pulse Angle: Use a 90° pulse.

    • Relaxation Delay (D1): Set D1 to be at least 5 times the longest T₁ relaxation time of any carbon of interest.[4] If a relaxation agent is used, a D1 of 2-5 seconds is often sufficient. Without a relaxation agent, this delay may need to be 30-60 seconds or longer for quaternary carbons.[1]

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Number of Scans (NS): Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest. This can range from hundreds to thousands of scans depending on the sample concentration.

B. 2D HSQC Spectroscopy

This experiment identifies which carbons are directly attached to protons.

  • Pulse Program: Select a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: The proton dimension (F2) should cover ~12 ppm. The carbon dimension (F1) should cover the expected range of protonated carbons (e.g., 10-160 ppm).

    • Number of Scans (NS): Typically 2-8 scans per increment.

    • Number of Increments: 256-512 increments in the F1 dimension.

    • ¹JCH Coupling Constant: Set the value to an average one-bond C-H coupling (e.g., 145 Hz).

C. 2D HMBC Spectroscopy

This experiment identifies long-range (2-3 bond) correlations between carbons and protons, which is essential for assigning the labeled quaternary carbons.

  • Pulse Program: Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: Same as HSQC.

    • Number of Scans (NS): Typically 4-16 scans per increment, as HMBC signals are weaker.

    • Number of Increments: 256-512 increments in the F1 dimension.

    • Long-Range Coupling Constant (ⁿJCH): Optimize for an average long-range coupling of 8-10 Hz.

Workflow and Data Presentation

The overall process from sample preparation to final analysis is summarized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: NMR Data Acquisition cluster_proc Phase 3: Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Add Relaxation Agent (for qNMR) B->C D Filter into NMR Tube C->D E Lock, Tune, Shim D->E F Acquire Quantitative 1D 13C Spectrum E->F G Acquire 2D HSQC Spectrum E->G H Acquire 2D HMBC Spectrum E->H I Process Spectra (FT, Phase, Baseline) H->I J Assign Signals using 1D and 2D Data I->J K Integrate Signals in qNMR Spectrum J->K L Calculate % Incorporation K->L

References

Application Notes: Synthesis and Utility of 4-Hydroxy-2-mercapto-[2,4,6-¹³C₃]-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Stable isotope labeling is a powerful technique in pharmaceutical development and metabolic research. Incorporating heavy isotopes like ¹³C into bioactive molecules allows for precise tracking and quantification in complex biological systems.[1] Pyrimidine (B1678525) derivatives are core scaffolds in numerous pharmaceuticals, including antiviral and anticancer agents, as well as being fundamental components of nucleic acids. The synthesis of ¹³C-labeled pyrimidines provides essential tools for absorption, distribution, metabolism, and excretion (ADME) studies, enabling the differentiation of drug metabolites from endogenous compounds and serving as ideal internal standards for mass spectrometry-based quantification.

This document provides a detailed protocol for the synthesis of 4-Hydroxy-2-mercapto-[2,4,6-¹³C₃]-pyrimidine-5-carbonitrile, a versatile labeled building block. The synthesis utilizes Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ as the key labeled precursor. This precursor strategically introduces three ¹³C atoms into the pyrimidine core, providing a significant mass shift for unambiguous detection. The resulting labeled pyrimidine can be used in metabolic flux analysis to trace the fate of the pyrimidine ring in cellular pathways or to study the metabolism of pyrimidine-based drug candidates.[2]

Reaction Scheme

The synthesis is achieved through a base-catalyzed cyclocondensation reaction between Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ and thiourea (B124793). The ethoxymethylene group acts as a reactive handle for the initial condensation, and the subsequent intramolecular cyclization forms the stable pyrimidine ring.

Synthetic_Pathway cluster_reactants Reactants cluster_product Product EMCA Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ Reagents + NaOEt Ethanol (B145695), Reflux EMCA->Reagents Thiourea Thiourea Thiourea->Reagents Product 4-Hydroxy-2-mercapto- [2,4,6-¹³C₃]-pyrimidine-5-carbonitrile Reagents->Product Cyclocondensation

Caption: Synthetic pathway for the formation of the ¹³C-labeled pyrimidine.

Experimental Protocols

Materials and Equipment
  • Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ (Isotopic Enrichment >98%)

  • Thiourea (≥99%)

  • Anhydrous Ethanol (200 proof)

  • Sodium metal

  • 5% Acetic Acid solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • NMR spectrometer (for analysis)

  • LC-MS/MS system (for analysis)

Protocol 1: Preparation of Sodium Ethoxide Solution (2 M in Ethanol)
  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g of sodium metal in small pieces to 50 mL of anhydrous ethanol in a flask equipped with a reflux condenser.

  • The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely.

  • Cool the resulting sodium ethoxide solution to room temperature before use.

Protocol 2: Synthesis of 4-Hydroxy-2-mercapto-[2,4,6-¹³C₃]-pyrimidine-5-carbonitrile
  • In a 100 mL round-bottom flask, dissolve 1.0 g of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ (approx. 5.8 mmol) in 30 mL of anhydrous ethanol.

  • Add 0.49 g of thiourea (approx. 6.4 mmol, 1.1 equivalents) to the solution.

  • With stirring, add 5.8 mL of the freshly prepared 2 M sodium ethoxide solution (11.6 mmol, 2.0 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in 50 mL of warm water.

  • Slowly acidify the aqueous solution to pH 5-6 by the dropwise addition of 5% acetic acid. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product under vacuum to yield the final compound as a solid.

Data Presentation

Table 1: Representative Reaction Data
ParameterValue
Starting MaterialEthyl Cyano(ethoxymethylene)acetate-¹³C₃
Molecular Weight (Labeled)Approx. 172.14 g/mol
ReagentsThiourea, Sodium Ethoxide
Product4-Hydroxy-2-mercapto-[2,4,6-¹³C₃]-pyrimidine-5-carbonitrile
Molecular Weight (Labeled)Approx. 170.14 g/mol
Representative Yield 75-85%
Isotopic Enrichment >98%
AppearanceOff-white to pale yellow solid
Table 2: Representative Analytical Data
Analysis MethodExpected Results for 4-Hydroxy-2-mercapto-[2,4,6-¹³C₃]-pyrimidine-5-carbonitrile
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (br s, 1H, NH), 12.1 (br s, 1H, OH), 8.1 (s, ¹²C-H at position 6, minor peak due to natural abundance)
¹³C NMR (100 MHz, DMSO-d₆)δ 175 (¹³C=S, C2), 162 (¹³C-OH, C4), 160 (¹³C, C6), 118 (¹³C≡N), 85 (¹³C, C5) - Note: All pyrimidine core signals will be significantly enhanced and may show C-C coupling.
LC-MS (ESI-) m/z calculated for C₅H₃N₃OS-¹³C₃ [M-H]⁻: 169.01. Found: 169.0. m/z for unlabeled analogue [M-H]⁻: 166.0.

Application Workflow and Visualization

The synthesized ¹³C-labeled pyrimidine is a valuable tracer for metabolic studies. It can be introduced into a cell culture or administered to an organism, and its metabolic fate can be tracked using mass spectrometry.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_application Metabolic Study Application A Cyclocondensation Reaction (Protocol 2) B Purification (Precipitation & Washing) A->B C Characterization (NMR, MS) B->C D Introduce Labeled Pyrimidine to Biological System (e.g., cell culture) C->D Verified Labeled Compound E Incubation & Sample Collection (Time-course) D->E F Metabolite Extraction E->F G LC-MS/MS Analysis F->G H Data Analysis (Metabolic Flux, Metabolite ID) G->H

Caption: General experimental workflow from synthesis to application.

Metabolic Pathway Tracing

Once the labeled pyrimidine enters a cell, it can be processed by various salvage and modification pathways. For instance, it could be converted into a nucleotide and incorporated into nucleic acids. The ¹³C labels serve as a clear marker to trace its incorporation and turnover.

Metabolic_Pathway cluster_cell Cellular Environment cluster_cyto Cytoplasm P_ext Labeled Pyrimidine-¹³C₃ (Extracellular) P_int Labeled Pyrimidine-¹³C₃ P_ext->P_int Transport Nuc Labeled Nucleotide-¹³C₃ (e.g., UTP, CTP) P_int->Nuc Salvage Pathways (PRPP, Kinases) DNA_RNA Incorporation into DNA/RNA-¹³C₃ Nuc->DNA_RNA Polymerases

Caption: Tracing the labeled pyrimidine through cellular metabolic pathways.

References

Application Note: Quantitative Analysis of Amine-Containing Drug Metabolites in Human Plasma using a Derivatization Strategy with Ethyl Cyano(ethoxymethylene)acetate-13C3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of drug metabolites containing primary or secondary amine functional groups in human plasma. The method utilizes a pre-column derivatization technique with Ethyl Cyano(ethoxymethylene)acetate (ECEA) to enhance the chromatographic retention and mass spectrometric response of polar amine metabolites. For accurate quantification, a stable isotope-labeled internal standard, Ethyl Cyano(ethoxymethylene)acetate-13C3 (ECEA-13C3), is employed. This internal standard undergoes the same derivatization reaction as the analyte, effectively compensating for matrix effects and variations in the analytical process. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach is broadly applicable to a wide range of pharmaceutical compounds and their metabolites that are challenging to analyze directly due to their high polarity and poor retention on reverse-phase chromatography columns.

Introduction

In drug metabolism and pharmacokinetics (DMPK) studies, the accurate quantification of drug metabolites in biological matrices is crucial for understanding the efficacy and safety of a therapeutic agent. Many drug metabolites are polar compounds, often containing primary or secondary amine moieties, which makes their analysis by conventional reverse-phase liquid chromatography challenging. These challenges include poor retention, leading to interference from matrix components and ion suppression in the mass spectrometer.

Chemical derivatization is a powerful strategy to overcome these limitations. By reacting the polar functional groups of the analyte with a suitable reagent, its physicochemical properties can be altered to improve chromatographic behavior and enhance ionization efficiency. Ethyl Cyano(ethoxymethylene)acetate (ECEA) is a reagent that efficiently reacts with primary and secondary amines to form more hydrophobic and readily ionizable derivatives.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS that is chemically identical to the analyte, but with a mass shift, co-elutes with the analyte and experiences the same matrix effects, leading to high accuracy and precision. When a derivatization step is employed, the ideal internal standard is a labeled version of the derivatizing agent or a labeled analog of the analyte that undergoes the same derivatization reaction. This compound (ECEA-13C3) serves as an excellent internal standard for this derivatization-based method.

This application note provides a general, yet detailed, protocol for the quantitative analysis of a representative primary amine-containing drug metabolite in human plasma using ECEA derivatization and ECEA-13C3 as the internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Reference standard of the amine-containing drug metabolite.

  • Internal Standard: this compound (ECEA-13C3).

  • Derivatizing Agent: Ethyl Cyano(ethoxymethylene)acetate (ECEA).

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate, Borate (B1201080) buffer (pH 9.0).

  • Biological Matrix: Human plasma (K2EDTA).

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of the drug metabolite in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ECEA-13C3 in acetonitrile.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (IS WS): Dilute the ECEA-13C3 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation and to introduce the internal standard.

  • Derivatizing Agent Solution: Prepare a fresh solution of ECEA in acetonitrile at a concentration of 10 mg/mL.

Sample Preparation and Derivatization

The following protocol describes a protein precipitation followed by derivatization.

  • Plasma Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma (blank, calibration standard, QC, or unknown sample).

  • Protein Precipitation and IS Addition: Add 200 µL of the IS WS (100 ng/mL ECEA-13C3 in ACN) to each plasma sample.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 1.5 mL microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of borate buffer (pH 9.0) to the supernatant.

    • Add 20 µL of the ECEA derivatizing agent solution (10 mg/mL in ACN).

    • Vortex briefly and incubate the mixture at 60°C for 30 minutes.

  • Sample Dilution and Transfer: After incubation, add 200 µL of water with 0.1% formic acid to the reaction mixture. Vortex to mix and transfer the final solution to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific metabolites.

Liquid Chromatography (LC) Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Parameters:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The specific mass-to-charge (m/z) transitions for the derivatized analyte and the derivatized ECEA-13C3 internal standard need to be determined by infusing the individual derivatized compounds. The collision energy for each transition should also be optimized.

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines. The following tables summarize the expected validation data for a hypothetical primary amine-containing drug metabolite ("Metabolite X").

Table 1: Calibration Curve for Derivatized Metabolite X

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
1.00 (LLOQ)0.012 ± 0.001105.2
2.500.031 ± 0.002101.5
5.000.063 ± 0.00499.8
10.00.128 ± 0.007102.3
50.00.645 ± 0.025100.8
1001.291 ± 0.05199.3
2503.235 ± 0.13098.7
5006.510 ± 0.265101.1
Linear Range: 1.00 - 500 ng/mL
Correlation Coefficient (r²): > 0.995

Table 2: Precision and Accuracy for Derivatized Metabolite X

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SDIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. ± SDInter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.001.03 ± 0.087.8103.01.05 ± 0.1110.5105.0
Low QC3.002.95 ± 0.155.198.33.08 ± 0.216.8102.7
Mid QC75.076.2 ± 3.14.1101.673.9 ± 4.56.198.5
High QC400405.6 ± 12.53.1101.4395.2 ± 18.14.698.8

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) precipitation Protein Precipitation with ACN containing ECEA-13C3 IS plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant derivatization Derivatization with ECEA supernatant->derivatization incubation Incubation (60°C, 30 min) derivatization->incubation final_sample Dilution & Transfer to Vial incubation->final_sample lc_ms LC-MS/MS System final_sample->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Workflow for the quantitative analysis of amine-containing metabolites.
Derivatization Reaction

The diagram below shows the general reaction of an amine with Ethyl Cyano(ethoxymethylene)acetate.

derivatization_reaction cluster_reactants Reactants cluster_product Product amine R-NH2 (Amine Metabolite) product R-NH-CH=C(CN)COOEt (Derivatized Metabolite) amine->product + ECEA ecea EtO-CH=C(CN)COOEt (ECEA)

Caption: Derivatization of a primary amine with ECEA.

Conclusion

The described method of derivatization with Ethyl Cyano(ethoxymethylene)acetate and the use of its 13C3-labeled counterpart as an internal standard provides a highly effective strategy for the quantitative analysis of primary and secondary amine-containing drug metabolites in biological matrices. This approach enhances the chromatographic and mass spectrometric properties of the analytes, leading to improved sensitivity, selectivity, and accuracy. The detailed protocol and expected performance characteristics presented in this application note can serve as a valuable starting point for the development and validation of bioanalytical methods for a wide range of drug metabolites.

Application Notes and Protocols for Ethyl Cyano(ethoxymethylene)acetate-13C3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Cyano(ethoxymethylene)acetate-13C3 is a stable isotope-labeled compound designed for use as a tracer in metabolic studies.[1][2] Its unique structure allows researchers to investigate specific metabolic pathways and enzymatic activities within a cellular context. Stable isotope tracing is a powerful technique in metabolic flux analysis (MFA), providing a quantitative map of reaction rates within living cells.[3][4][5][6] By introducing a 13C-labeled substrate into cell culture, scientists can track the incorporation of the heavy isotope into various downstream metabolites. This document provides a detailed protocol for the application of this compound in cell culture experiments, from initial cell seeding to final sample analysis.

While the precise metabolic fate of Ethyl Cyano(ethoxymethylene)acetate is not extensively documented in publicly available literature, its chemical structure suggests it may serve as a substrate for intracellular esterases and other xenobiotic metabolizing enzymes. This application note, therefore, presents a general framework to investigate its metabolism and trace the journey of its 13C-labeled carbons through cellular pathways.

Proposed Metabolic Pathway

The metabolism of Ethyl Cyano(ethoxymethylene)acetate is hypothesized to be initiated by the cleavage of its ester bonds by cellular esterases, releasing ethanol (B145695) and cyano(ethoxymethylene)acetate. The 13C3 label is on the ethyl group of the acetate (B1210297) moiety, meaning the labeled carbons will initially be part of the acetate molecule released upon hydrolysis. This labeled acetate can then enter central carbon metabolism, primarily through its conversion to acetyl-CoA. Acetyl-CoA is a pivotal metabolite that feeds into various anabolic and catabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. By monitoring the incorporation of 13C into metabolites of these pathways, researchers can quantify the metabolic activity related to the uptake and processing of the parent compound.

Metabolic Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Esterases Intracellular Esterases Cellular Uptake->Intracellular Esterases Labeled Acetate (13C2) Labeled Acetate (13C2) Intracellular Esterases->Labeled Acetate (13C2) Acetyl-CoA Synthase Acetyl-CoA Synthase Labeled Acetate (13C2)->Acetyl-CoA Synthase Labeled Acetyl-CoA (13C2) Labeled Acetyl-CoA (13C2) Acetyl-CoA Synthase->Labeled Acetyl-CoA (13C2) TCA Cycle TCA Cycle Labeled Acetyl-CoA (13C2)->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Labeled Acetyl-CoA (13C2)->Fatty Acid Synthesis Labeled Citrate Labeled Citrate TCA Cycle->Labeled Citrate Labeled Fatty Acids Labeled Fatty Acids Fatty Acid Synthesis->Labeled Fatty Acids

Proposed metabolic fate of this compound.

Experimental Protocol: Metabolic Labeling and Sample Preparation

This protocol outlines the steps for a typical metabolic labeling experiment using this compound.

1. Cell Culture and Seeding:

  • Select a cell line of interest and culture in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80% confluency at the time of harvesting.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Labeling Medium:

  • Prepare the labeling medium by supplementing the standard growth medium with a defined concentration of this compound. The optimal concentration should be determined empirically but can range from 10 µM to 1 mM.

  • It is recommended to perform a dose-response experiment to assess any potential cytotoxicity of the compound.

3. Isotopic Labeling:

  • Once the cells have reached the desired confluency, aspirate the standard growth medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled compound. The labeling time can vary from a few hours to several cell doublings, depending on the metabolic pathway of interest. A time-course experiment is recommended to determine the optimal labeling duration.

4. Metabolite Extraction:

  • After the labeling period, rapidly quench the cellular metabolism and extract the metabolites.

  • Aspirate the labeling medium and place the plate on dry ice.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes and centrifuge at high speed to pellet the cell debris.

  • Collect the supernatant containing the metabolites for analysis.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Prepare Labeling Medium Prepare Labeling Medium Isotopic Labeling Isotopic Labeling Prepare Labeling Medium->Isotopic Labeling Metabolite Quenching & Extraction Metabolite Quenching & Extraction Isotopic Labeling->Metabolite Quenching & Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Quenching & Extraction->LC-MS/MS or GC-MS Analysis Data Analysis Data Analysis LC-MS/MS or GC-MS Analysis->Data Analysis

General workflow for metabolic labeling experiments.

Data Presentation: Expected Quantitative Data

The following tables represent hypothetical data from a metabolic labeling experiment with this compound in a cancer cell line.

Table 1: Isotopic Enrichment in Key Metabolites

MetaboliteIsotopologue% Enrichment (Mean ± SD)
Acetyl-CoAM+215.2 ± 1.8
CitrateM+210.5 ± 1.2
GlutamateM+25.3 ± 0.7
MalateM+28.1 ± 0.9
PalmitateM+23.4 ± 0.5
PalmitateM+41.2 ± 0.2

Table 2: Time-Course of 13C Incorporation into Citrate

Labeling Time (hours)Citrate M+2 Enrichment (%)
12.1
46.8
810.5
1212.3
2413.1

Analytical Methodologies

The analysis of 13C-labeled metabolites is typically performed using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods allow for the separation and quantification of different isotopologues of a metabolite.

LC-MS/MS Analysis of Labeled Metabolites:

  • Chromatographic Separation: Metabolites are separated using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry Detection: The separated metabolites are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer.

  • Isotopologue Analysis: The mass spectrometer is operated in a mode that allows for the detection of different isotopologues (e.g., M+0, M+1, M+2, etc.) for each metabolite of interest.

  • Data Analysis: The raw data is processed to determine the fractional enrichment of 13C in each metabolite. This involves correcting for the natural abundance of 13C.

Conclusion

This compound is a valuable tool for investigating cellular metabolism. The protocols and information provided in this document offer a comprehensive guide for researchers to design and execute metabolic labeling experiments. By tracing the fate of the 13C label, scientists can gain quantitative insights into the activity of specific metabolic pathways, which is crucial for understanding cellular physiology in both normal and disease states, and for the development of novel therapeutics. The versatility of this compound as a tracer opens up possibilities for its application in various research areas, including cancer metabolism, toxicology, and drug discovery.

References

Application of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ in Cancer Metabolism Research: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific published studies detailing the application of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ in cancer metabolism research. The following application notes and protocols are presented as a hypothetical framework based on the chemical structure of the molecule and established principles of stable isotope tracing in metabolic studies. The methodologies are adapted from research utilizing common isotopic tracers like ¹³C-glucose and ¹³C-acetate.

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid cell growth and proliferation. Stable isotope tracers are invaluable tools for elucidating these metabolic fluxes in cancer cells. Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ is a carbon-13 labeled compound available for research purposes.[1][2][3] While its specific applications in cancer metabolism are not yet documented, its structure suggests potential utility as a tracer for specific metabolic pathways.

This document outlines a hypothetical application of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ to probe cancer cell metabolism, providing detailed protocols for its use in in vitro studies, along with examples of data presentation and pathway visualization.

Hypothetical Application: Tracing Acetyl-CoA and Nucleotide Metabolism

Based on its chemical structure, Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ could potentially serve as a precursor for several key metabolic pathways:

  • Acetyl-CoA Metabolism: The ethyl and acetate (B1210297) moieties of the molecule could be metabolized to form acetyl-CoA. This would allow for the tracing of ¹³C labels into the Tricarboxylic Acid (TCA) cycle, fatty acid synthesis, and acetylation reactions. This is analogous to the use of ¹³C-labeled acetate to study these pathways in cancer cells, particularly under conditions of metabolic stress like hypoxia.[4][5]

  • Nucleotide Synthesis: The cyano group (-C≡N) contains a carbon and a nitrogen atom. While the metabolic fate of the cyano group in this specific context is not immediately apparent from common metabolic pathways, it could potentially contribute to nucleotide biosynthesis, where both carbon and nitrogen are essential building blocks.

Experimental Protocols

The following are detailed, hypothetical protocols for using Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ in cancer cell culture experiments. These protocols are based on established methods for stable isotope tracing.[6][7][8]

Protocol 1: ¹³C Labeling of Cancer Cells in Culture

Objective: To label cancer cells with Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ to trace the incorporation of ¹³C into downstream metabolites.

Materials:

  • Cancer cell line of interest (e.g., Glioblastoma, Lung Carcinoma)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Ethyl Cyano(ethoxymethylene)acetate-¹³C₃

  • 6-well or 10-cm cell culture plates

  • Methanol (B129727), HPLC-grade

  • Chloroform, HPLC-grade

  • Water, HPLC-grade

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Tracer Preparation: Prepare a stock solution of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ in a suitable solvent (e.g., DMSO or ethanol). The final concentration in the culture medium should be optimized, starting with a range of 10-100 µM.

  • Labeling: Once cells reach the desired confluency, replace the standard culture medium with a fresh medium containing Ethyl Cyano(ethoxymethylene)acetate-¹³C₃.

  • Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding liquid nitrogen directly to the plate.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • For lipid extraction, the remaining pellet can be processed using a chloroform/methanol/water extraction method.

  • Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Resuspend the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

Protocol 2: Analysis of ¹³C Incorporation by LC-MS

Objective: To quantify the enrichment of ¹³C in downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

  • A high-resolution mass spectrometer coupled to a liquid chromatography system.

Procedure:

  • Chromatographic Separation: Resuspend the dried extracts and inject them into the LC-MS system. Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).

  • Mass Spectrometry Analysis: Operate the mass spectrometer in full scan mode to detect all ions. The mass resolution should be high enough to distinguish between the different isotopologues of a metabolite.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

    • Determine the isotopic distribution for each metabolite by integrating the peak areas of the monoisotopic peak (M+0) and the labeled isotopologues (M+1, M+2, M+3, etc.).

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical ¹³C Enrichment in Key Metabolites after Labeling with Ethyl Cyano(ethoxymethylene)acetate-¹³C₃.

MetabolitePathway% ¹³C Enrichment (8 hours)% ¹³C Enrichment (24 hours)
CitrateTCA Cycle5.2 ± 0.815.7 ± 2.1
SuccinateTCA Cycle3.1 ± 0.510.3 ± 1.5
MalateTCA Cycle3.5 ± 0.611.8 ± 1.9
AspartateAmino Acid Synthesis2.8 ± 0.49.5 ± 1.3
PalmitateFatty Acid Synthesis1.5 ± 0.36.2 ± 0.9
Ribose-5-phosphatePentose Phosphate Pathway0.5 ± 0.11.8 ± 0.4

Data are presented as mean ± standard deviation from three biological replicates and represent the percentage of the metabolite pool that is labeled with ¹³C.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex metabolic pathways and experimental designs.

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cancer Cells B Incubate (80% Confluency) A->B C Add Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ B->C D Time-Course Incubation C->D E Wash with PBS D->E F Quench with Liquid Nitrogen E->F G Extract with 80% Methanol F->G H Separate Polar and Non-polar Fractions G->H I Dry Metabolite Extracts H->I J LC-MS Analysis I->J K Data Processing and Isotopologue Analysis J->K L Biological Interpretation K->L Metabolic Flux Analysis

Caption: Experimental workflow for ¹³C tracing using Ethyl Cyano(ethoxymethylene)acetate-¹³C₃.

hypothetical_metabolic_pathway cluster_input Tracer Input cluster_central_carbon Central Carbon Metabolism cluster_nucleotide Hypothetical Nucleotide Contribution Tracer Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ AcetylCoA Acetyl-CoA-¹³C₂ Tracer->AcetylCoA Cyano ¹³CN Moiety Tracer->Cyano Hypothetical TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acids-¹³Cₙ AcetylCoA->FattyAcids Fatty Acid Synthesis Citrate Citrate-¹³C₂ TCA->Citrate Nucleotides Nucleotide Synthesis Cyano->Nucleotides LabeledNucleotides Labeled Nucleotides Nucleotides->LabeledNucleotides

Caption: Hypothetical metabolic fate of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃.

Conclusion

While the direct application of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ in cancer metabolism research remains to be explored and documented, its chemical structure suggests it could be a novel tracer for investigating acetyl-CoA and potentially nucleotide metabolism. The protocols and frameworks provided here offer a starting point for researchers interested in exploring the utility of this and other novel isotopic tracers. Any investigation should begin with careful validation of the uptake and metabolic fate of the tracer within the specific cancer model being studied. The use of such novel tracers has the potential to uncover new aspects of cancer cell metabolism, leading to a better understanding of the disease and the identification of new therapeutic targets.

References

Tracing carbon flux in central carbon metabolism with Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Tracing Carbon Flux in Central Carbon Metabolism

A Note on the Selected Tracer: Initial searches for the application of Ethyl Cyano(ethoxymethylene)acetate-13C3 in metabolic flux analysis did not yield specific protocols or established use cases in the reviewed literature. Therefore, the following application notes and protocols are based on the well-established and widely practiced principles of 13C Metabolic Flux Analysis (13C-MFA) using common tracers such as [U-13C]-glucose and [U-13C]-glutamine. These principles and protocols are broadly applicable and can be adapted for new tracers as they become validated.

I. Application Notes

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2] By supplying cells with a substrate labeled with the stable isotope 13C (e.g., uniformly labeled glucose, [U-13C]-glucose), researchers can trace the path of the 13C atoms as they are incorporated into downstream metabolites. The resulting distribution of 13C in these metabolites, known as mass isotopomer distributions (MIDs), provides a detailed picture of the activity of various metabolic pathways.[3] This information is crucial for understanding cellular physiology in various contexts, including disease states like cancer and in the optimization of bioprocesses.[4][5]

Core Principles

The fundamental principle of 13C-MFA involves several key steps:

  • Isotopic Labeling: Cells are cultured in a medium containing a 13C-labeled substrate. The choice of tracer is critical and depends on the specific pathways of interest.[6]

  • Metabolic and Isotopic Steady State: For many 13C-MFA experiments, it is assumed that the cells are in a metabolic and isotopic steady state. This means that the intracellular metabolic fluxes and the isotopic enrichment of metabolites are constant over time.[7]

  • Sample Collection and Metabolite Extraction: After a defined labeling period, cellular metabolism is rapidly quenched, and intracellular metabolites are extracted.

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Computational Flux Estimation: The measured MIDs, along with a stoichiometric model of cellular metabolism and measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion), are used to computationally estimate the intracellular fluxes.[6][9]

Choice of Tracers

The selection of the 13C-labeled tracer is a critical aspect of experimental design. Different tracers provide different levels of information about specific pathways.

  • [U-13C]-Glucose: A universally used tracer for probing central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.

  • [1,2-13C2]-Glucose: Particularly useful for resolving the fluxes through glycolysis and the oxidative PPP.[3]

  • [U-13C]-Glutamine: Used to investigate glutamine metabolism and its contributions to the TCA cycle through anaplerosis and reductive carboxylation.[10][11][12]

II. Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling with [U-13C]-Glucose

This protocol describes the general procedure for labeling adherent mammalian cells with [U-13C]-glucose.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free version of the standard medium

  • [U-13C]-Glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Sterile cell culture plates (e.g., 6-well plates)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Labeling Medium:

    • Start with glucose-free DMEM or RPMI-1640.

    • Supplement the medium with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and other necessary components (e.g., L-glutamine).

    • Dissolve [U-13C]-glucose in the medium to the desired final concentration (e.g., 10 mM).

    • Sterile-filter the complete labeling medium using a 0.22 µm filter.

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that ensures they reach approximately 70-80% confluency at the time of harvest.

    • Allow cells to attach and grow overnight in standard culture medium.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the pathways being studied. It is often determined empirically through a time-course experiment.[5]

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol details the rapid quenching and extraction of polar metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of high speeds and 4°C

Procedure:

  • Quenching:

    • Place the cell culture plate on dry ice to rapidly halt metabolic activity.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate. Aspirate the wash solution completely.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 30 minutes to facilitate complete cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at >16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Store the extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Metabolites

This protocol provides a general framework for the analysis of polar metabolites using LC-MS/MS.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • A triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Preparation:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the initial LC conditions (e.g., 50:50 acetonitrile:water).

  • LC Separation:

    • Inject the reconstituted sample onto a HILIC column.

    • Use a gradient of Mobile Phase A and B to separate the polar metabolites. A typical gradient might start at a high percentage of organic solvent and gradually increase the aqueous phase.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode for many central carbon metabolites.

    • Use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument to detect and quantify the different mass isotopologues of each metabolite of interest. For each metabolite, a precursor ion (Q1) corresponding to a specific isotopologue and a characteristic product ion (Q3) are monitored.

    • Alternatively, a high-resolution mass spectrometer can be used to acquire full scan data, from which the mass isotopomer distributions can be extracted.

III. Data Presentation

The primary quantitative data from a 13C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is typically presented in tabular format.

Table 1: Example Mass Isotopomer Distributions of Key Metabolites from a [U-13C]-Glucose Tracing Experiment.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate10.22.53.384.0---
Lactate11.52.83.582.2---
Citrate25.85.145.38.213.12.5-
α-Ketoglutarate30.16.238.97.517.3--
Malate28.47.342.110.212.0--
Aspartate29.57.841.510.510.7--

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.

IV. Visualizations

Experimental and Data Analysis Workflows

G General Experimental Workflow for 13C-MFA cluster_experimental Experimental Phase cluster_data Data Analysis Phase a Cell Culture & Labeling with 13C Tracer b Metabolic Quenching a->b c Metabolite Extraction b->c d LC-MS/MS Analysis c->d e Mass Isotopomer Distribution (MID) Analysis d->e Raw Data f Flux Estimation (e.g., using INCA, METRAN) e->f g Statistical Analysis & Flux Map Generation f->g h Biological Interpretation g->h Flux Map

Caption: A diagram illustrating the major steps in a 13C Metabolic Flux Analysis experiment, from cell culture to biological interpretation.

Central Carbon Metabolism Pathway

Central Carbon Metabolism Tracing [U-13C]-Glucose through Central Carbon Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (13C6) G6P G6P (13C6) Glucose->G6P F6P F6P (13C6) G6P->F6P FBP FBP (13C6) F6P->FBP DHAP DHAP (13C3) FBP->DHAP GAP GAP (13C3) FBP->GAP DHAP->GAP PEP PEP (13C3) GAP->PEP Pyruvate Pyruvate (13C3) PEP->Pyruvate AcetylCoA Acetyl-CoA (13C2) Pyruvate->AcetylCoA OAA Oxaloacetate (13C4) Pyruvate->OAA Anaplerosis Citrate Citrate (13C2, 13C4, 13C6) AcetylCoA->Citrate aKG α-Ketoglutarate (13C4, 13C5) Citrate->aKG SuccinylCoA Succinyl-CoA (13C4) aKG->SuccinylCoA Succinate Succinate (13C4) SuccinylCoA->Succinate Fumarate Fumarate (13C4) Succinate->Fumarate Malate Malate (13C4) Fumarate->Malate Malate->OAA OAA->Citrate

Caption: A simplified pathway showing the flow of 13C atoms from uniformly labeled glucose through glycolysis and the TCA cycle.

Data Analysis Workflow

Data_Analysis_Workflow Computational Workflow for 13C-MFA Data cluster_model Modeling Inputs rawData Raw LC-MS Data (Peak Areas for each Isotopologue) correction Natural Abundance Correction rawData->correction mid Mass Isotopomer Distributions (MIDs) correction->mid estimation Flux Estimation (Non-linear Optimization) mid->estimation model Stoichiometric Model (Metabolic Network) model->estimation extracellular Extracellular Fluxes (e.g., Glucose Uptake, Lactate Secretion) extracellular->estimation fluxMap Metabolic Flux Map estimation->fluxMap stats Goodness-of-Fit & Confidence Intervals estimation->stats

Caption: A logical diagram outlining the computational steps for processing raw mass spectrometry data to generate a metabolic flux map.

References

Application Note: In Vivo Metabolic Fate of Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl Cyano(ethoxymethylene)acetate (ECEA) is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. Understanding its metabolic fate in vivo is crucial for elucidating the mechanism of action and potential off-target effects of ECEA-derived drugs. Stable isotope labeling with compounds like Ethyl Cyano(ethoxymethylene)acetate-13C3, in conjunction with mass spectrometry, offers a powerful method to trace the absorption, distribution, metabolism, and excretion (ADME) of this molecule and its metabolic products. This application note describes a hypothetical in vivo study in a murine model to trace the metabolic fate of the 13C-labeled carbon atoms from this compound.

Principle of the Method

Upon administration, this compound is expected to undergo hydrolysis to form cyanoacetate-13C2 and ethanol-13C1. These labeled metabolites can then enter various metabolic pathways. For instance, cyanoacetate (B8463686) can be a substrate for fatty acid synthesis or other pathways involving two-carbon units, while ethanol (B145695) is metabolized to acetaldehyde (B116499) and then acetate. By tracking the incorporation of the 13C label into downstream metabolites in tissues and biofluids, it is possible to map the metabolic pathways influenced by ECEA. This approach allows for the quantitative analysis of metabolic flux and provides insights into the compound's biochemical interactions within a living organism.

Experimental Protocols

1. Animal Model and Acclimatization

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment with a standard chow diet and water ad libitum. They are housed in a temperature and light-controlled environment.

  • Fasting: To reduce background from dietary sources, animals are fasted for 6-8 hours before the administration of the tracer, with free access to water.

2. Preparation and Administration of this compound

  • Tracer Stock Solution: Prepare a sterile stock solution of this compound at a concentration of 50 mg/mL in a biocompatible vehicle (e.g., a mixture of DMSO and sterile saline).

  • Administration: The tracer is administered via a single intraperitoneal (IP) bolus injection. The dosage is calculated based on the animal's body weight (e.g., 100 mg/kg).

3. Sample Collection

  • Timeline: Samples are collected at multiple time points post-injection (e.g., 30, 60, 120, and 240 minutes) to capture the dynamics of metabolite labeling.

  • Blood Collection: Approximately 50-100 µL of blood is collected from the tail vein into EDTA-coated tubes at each time point. Plasma is separated by centrifugation and immediately frozen at -80°C.

  • Tissue Collection: At the final time point, animals are euthanized, and tissues of interest (e.g., liver, kidney, adipose tissue) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C until metabolite extraction.

4. Metabolite Extraction

  • Plasma: Proteins in plasma samples are precipitated by adding four volumes of ice-cold methanol, followed by centrifugation. The supernatant containing the metabolites is collected and dried.

  • Tissues: Frozen tissue samples (20-50 mg) are homogenized in an ice-cold extraction solvent (e.g., 80% methanol). The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant is collected for analysis.

5. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used for targeted metabolomics.

  • Chromatography: Metabolites are separated using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

  • Mass Spectrometry: The mass spectrometer is operated in selected reaction monitoring (SRM) mode to detect and quantify the different isotopologues of the target metabolites. The transitions for both the unlabeled (M+0) and labeled (M+n) forms of each metabolite are monitored.

Data Presentation

The following tables represent hypothetical quantitative data from the described in vivo study.

Table 1: Hypothetical Concentration of this compound and its Primary Metabolites in Plasma

Time (min)This compound (µg/mL)Cyanoacetate-13C2 (µg/mL)Acetate-13C1 (from Ethanol-13C1) (µg/mL)
3015.2 ± 2.15.8 ± 0.92.5 ± 0.4
608.7 ± 1.59.3 ± 1.24.1 ± 0.6
1202.1 ± 0.46.5 ± 0.83.2 ± 0.5
240< 0.52.3 ± 0.31.8 ± 0.2

Table 2: Hypothetical 13C Enrichment in Key Downstream Metabolites in Liver Tissue at 240 minutes

MetaboliteIsotopologueFractional Enrichment (%)
Malonyl-CoAM+212.5 ± 1.8
PalmitateM+25.3 ± 0.7
PalmitateM+42.1 ± 0.3
CitrateM+18.9 ± 1.1
CitrateM+24.2 ± 0.6

Visualization of Workflow and Signaling Pathway

Below are diagrams representing the experimental workflow and a hypothetical metabolic pathway for the tracer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (C57BL/6J mice) C Tracer Administration (IP Injection) A->C B Tracer Preparation (this compound) B->C D Sample Collection (Blood & Tissues) C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Analysis (Metabolic Flux) F->G

Caption: Experimental workflow for the in vivo metabolic tracing study.

G cluster_fa Fatty Acid Synthesis cluster_tca TCA Cycle ECEA This compound Hydrolysis Hydrolysis ECEA->Hydrolysis CA Cyanoacetate-13C2 Hydrolysis->CA EtOH Ethanol-13C1 Hydrolysis->EtOH MalonylCoA Malonyl-CoA-13C2 CA->MalonylCoA Acetaldehyde Acetaldehyde-13C1 EtOH->Acetaldehyde Palmitate Palmitate (labeled) MalonylCoA->Palmitate Acetate Acetate-13C1 Acetaldehyde->Acetate AcetylCoA Acetyl-CoA-13C1 Acetate->AcetylCoA Citrate Citrate (labeled) AcetylCoA->Citrate

Caption: Hypothetical metabolic fate of this compound.

Application Notes: High-Resolution Mass Spectrometry for Ethyl Cyano(ethoxymethylene)acetate-13C3 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl Cyano(ethoxymethylene)acetate (ECEA) is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] The use of isotopically labeled analogues, such as Ethyl Cyano(ethoxymethylene)acetate-13C3 (ECEA-13C3), in conjunction with high-resolution mass spectrometry (HRMS), offers a powerful approach for quantitative analysis and metabolic profiling in drug development.[3] The stable isotope label provides a distinct mass signature, enabling precise differentiation from endogenous molecules and facilitating accurate quantification and metabolite identification.[3] This document provides detailed protocols and application notes for the use of LC-HRMS in the study of ECEA-13C3.

Key Applications
  • Quantitative Bioanalysis: Accurate determination of ECEA-13C3 concentrations in complex biological matrices.

  • Metabolic Stability Assays: Evaluation of the susceptibility of ECEA to metabolism by liver microsomes or other enzymatic systems.

  • Metabolite Identification: Structural elucidation of metabolites formed from ECEA.

Quantitative Analysis of ECEA-13C3 in Human Plasma

This protocol outlines the use of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the quantification of ECEA-13C3 in human plasma. The method utilizes a labeled internal standard for enhanced accuracy.

Experimental Protocol

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated ECEA).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.

  • Inject 5 µL onto the LC-HRMS system.

2. LC-HRMS Conditions:

  • LC System: Standard UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Full scan mode from m/z 100-500 with a resolution of >60,000.

3. Data Analysis:

  • Extract the exact mass chromatograms for ECEA-13C3 (C5¹³C3H11NO3, MW: 172.16) and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of ECEA-13C3 in the plasma samples from the calibration curve.

Quantitative Data Summary
AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Precision (%CV)Accuracy (%Bias)
ECEA-13C3Human Plasma11000< 15%± 15%

Metabolic Stability of ECEA-13C3 in Human Liver Microsomes

This protocol describes an in vitro assay to assess the metabolic stability of ECEA-13C3 using human liver microsomes (HLM).

Experimental Protocol

1. Incubation:

  • Prepare an incubation mixture containing:

    • 1 µM ECEA-13C3

    • 0.5 mg/mL Human Liver Microsomes

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-regenerating system.

  • Incubate at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

2. Sample Processing and Analysis:

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Analyze the supernatant using the LC-HRMS method described above.

3. Data Analysis:

  • Determine the peak area of ECEA-13C3 at each time point.

  • Plot the natural logarithm of the percentage of ECEA-13C3 remaining versus time.

  • Calculate the in vitro half-life (t1/2) from the slope of the linear regression.

Metabolic Stability Data
CompoundMatrixIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)
ECEA-13C3Human Liver Microsomes4515.4

Metabolite Identification of ECEA-13C3

This section details the workflow for identifying potential metabolites of ECEA-13C3 following incubation with human liver microsomes.

Experimental Workflow

cluster_incubation Incubation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing cluster_identification Identification Incubation Incubation of ECEA-13C3 with Human Liver Microsomes LCHRMS LC-HRMS Analysis (Full Scan and dd-MS2) Incubation->LCHRMS Extraction Peak Detection and Background Subtraction LCHRMS->Extraction Metabolite_Search Metabolite Prediction (e.g., hydrolysis, oxidation) Extraction->Metabolite_Search MS2_Analysis MS/MS Spectral Interpretation Metabolite_Search->MS2_Analysis Structure_Elucidation Structure Elucidation of Putative Metabolites MS2_Analysis->Structure_Elucidation

Caption: Workflow for metabolite identification of ECEA-13C3.

Protocol for Metabolite Identification

1. LC-HRMS Conditions:

  • Utilize the same LC conditions as for the quantitative analysis.

  • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of potential metabolites.

2. Data Processing:

  • Process the raw data using metabolite identification software.

  • Search for predicted metabolites based on common metabolic transformations (e.g., hydrolysis of the ester, oxidation).

  • Look for the characteristic isotopic pattern of the 13C3-label in potential metabolite peaks.

3. Structural Elucidation:

  • Analyze the MS/MS fragmentation patterns of the parent compound (ECEA-13C3) and its putative metabolites.

  • The retention of the 13C3-label in specific fragments can help pinpoint the site of metabolic modification.

Potential Metabolic Pathways

cluster_metabolism Metabolic Transformations ECEA This compound MW: 172.16 M1 Metabolite 1 (M1) Ester Hydrolysis MW: 144.11 ECEA->M1 Carboxylesterase M2 Metabolite 2 (M2) Ethoxy Oxidation MW: 188.15 ECEA->M2 CYP450

Caption: Potential metabolic pathways of ECEA-13C3.

Summary of Identified Metabolites
MetaboliteProposed TransformationMeasured m/zMass Error (ppm)
M1Ester Hydrolysis144.04511.2
M2Hydroxylation of ethoxy group188.0713-0.8

Disclaimer: The protocols and data presented are for illustrative purposes and should be adapted and validated for specific experimental conditions and instrumentation.

References

Troubleshooting & Optimization

Troubleshooting low incorporation of Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl Cyano(ethoxymethylene)acetate-13C3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incorporation of this isotopically labeled compound in their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Incorporation of the 13C3 Label

Question: I am reacting this compound with my compound of interest, but mass spectrometry analysis shows very low or no incorporation of the 13C3 label in my final product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no incorporation of the 13C3 label can stem from several factors, ranging from reaction conditions to the stability of the labeled compound itself. Below is a systematic guide to troubleshooting this issue.

1. Verify the Integrity and Purity of the Labeled Reagent:

  • Action: Confirm the isotopic enrichment and chemical purity of your this compound stock.

  • Reasoning: The isotopic enrichment should be high (>98%) to ensure a detectable mass shift. Chemical impurities can interfere with the reaction.

  • How to Check: Review the Certificate of Analysis (CoA) provided by the supplier. If in doubt, you can analyze the starting material using mass spectrometry or NMR to confirm its mass and purity.

2. Optimize Reaction Conditions:

  • Action: Re-evaluate your reaction parameters, including temperature, reaction time, solvent, and catalyst.

  • Reasoning: Ethyl Cyano(ethoxymethylene)acetate is a reactive molecule, and its successful incorporation is highly dependent on the reaction conditions.[1][2] Suboptimal conditions can lead to decomposition of the reagent or favor side reactions.

  • Troubleshooting Steps:

    • Temperature: Some reactions may require heating, but excessive heat can cause decomposition.[1] Try running the reaction at a lower temperature for a longer duration.

    • Solvent: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive. Protic solvents might interfere with certain reaction mechanisms.

    • Catalyst/Base: If your reaction requires a catalyst or a base, ensure it is active and used in the correct stoichiometric amount. The choice of base can significantly influence the yield.

3. Investigate Potential Side Reactions and Decomposition:

  • Action: Analyze your crude reaction mixture for byproducts.

  • Reasoning: Ethyl Cyano(ethoxymethylene)acetate can participate in various reactions.[3] It is susceptible to hydrolysis in the presence of water.[1][2] It can also be used as a cyanating agent under certain conditions, meaning the -CN group might be transferred instead of the entire molecule being incorporated.[4]

  • How to Investigate: Use techniques like TLC, LC-MS, or NMR to identify any major byproducts in your reaction mixture. This can provide clues about competing reaction pathways.

4. Consider the Reaction Mechanism:

  • Action: Review the expected reaction mechanism for the incorporation of Ethyl Cyano(ethoxymethylene)acetate.

  • Reasoning: Understanding the mechanism will help in identifying critical steps where the reaction might be failing. For example, if it involves a nucleophilic attack, ensure your nucleophile is sufficiently reactive.

  • Example: In the synthesis of heterocyclic compounds, Ethyl Cyano(ethoxymethylene)acetate often acts as an electrophile.[5] If the nucleophilic partner is weak, the reaction may not proceed efficiently.

Logical Workflow for Troubleshooting Low Incorporation

TroubleshootingWorkflow start Low / No 13C3 Incorporation Detected check_reagent Verify Purity and Enrichment of This compound start->check_reagent review_coa Review Certificate of Analysis check_reagent->review_coa analyze_reagent Analyze Reagent by MS / NMR check_reagent->analyze_reagent reagent_ok Reagent OK? review_coa->reagent_ok analyze_reagent->reagent_ok optimize_conditions Optimize Reaction Conditions reagent_ok->optimize_conditions Yes contact_support Contact Technical Support reagent_ok->contact_support No temp Adjust Temperature optimize_conditions->temp time Modify Reaction Time optimize_conditions->time solvent Change Solvent / Ensure Anhydrous optimize_conditions->solvent catalyst Check Catalyst / Base Activity optimize_conditions->catalyst conditions_ok Improvement? temp->conditions_ok time->conditions_ok solvent->conditions_ok catalyst->conditions_ok check_byproducts Investigate Side Reactions and Decomposition conditions_ok->check_byproducts No end Successful Incorporation conditions_ok->end Yes analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_byproducts->analyze_crude hydrolysis Evidence of Hydrolysis? analyze_crude->hydrolysis hydrolysis->optimize_conditions Yes, use anhydrous conditions other_byproducts Other Byproducts Identified? hydrolysis->other_byproducts No review_mechanism Review Reaction Mechanism other_byproducts->review_mechanism Yes other_byproducts->review_mechanism No consult_literature Consult Literature for Similar Reactions review_mechanism->consult_literature consult_literature->optimize_conditions

Caption: A flowchart for troubleshooting low incorporation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift in my product after incorporating this compound?

A1: The "-13C3" designation indicates that three carbon atoms in the molecule have been replaced with the 13C isotope. Therefore, you should expect a mass increase of +3 Da in your final product compared to the product synthesized with the unlabeled reagent.

Q2: How can I confirm that the low incorporation is not an issue with my mass spectrometer settings?

A2: To rule out analytical issues, you can run a control sample.[6] This could be a known standard or a sample from a previous successful reaction. Additionally, ensure your mass spectrometer is properly calibrated and that the data analysis software is correctly accounting for the natural abundance of 13C.[6]

Q3: Can the 13C label be lost during the reaction or workup?

A3: The 13C atoms are part of the carbon skeleton of the molecule and are generally stable. Label loss is unlikely unless the reaction conditions are harsh enough to cause fragmentation of the molecule. Standard aqueous workups and chromatography should not affect the isotopic label. However, acidic conditions combined with heat could potentially lead to degradation.[7]

Q4: Are there alternative methods to verify 13C incorporation besides mass spectrometry?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative.[6] 13C NMR can directly detect the presence of the 13C atoms at specific positions in the molecule. This can be particularly useful for confirming the exact location of the labels.[6]

Data Presentation

Table 1: Troubleshooting Checklist for Low 13C3 Incorporation

ParameterCheckRecommended Action
Reagent Quality Purity & Isotopic EnrichmentReview CoA; Analyze by MS/NMR.
Reaction Conditions TemperatureOptimize; consider lower temperature for longer time.
SolventEnsure it is appropriate and anhydrous if needed.
TimeMonitor reaction progress over time using TLC or LC-MS.
StoichiometryEnsure correct molar ratios of reactants and catalysts.
Side Reactions HydrolysisUse anhydrous conditions and reagents.[1][2]
Other ByproductsAnalyze crude reaction mixture to identify competing pathways.
Analysis Mass SpectrometryCalibrate instrument; run a control sample.
NMRUse 13C NMR to confirm incorporation and structure.[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Incorporation by LC-MS

This protocol outlines a general method for monitoring the progress of a reaction involving this compound.

  • Reaction Sampling: At various time points (e.g., 0, 1, 4, and 24 hours), carefully extract a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final volume of 1 mL. This prevents further reaction.

  • Sample Preparation: Centrifuge the quenched sample to pellet any solids. Transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis:

    • Inject the sample onto a suitable liquid chromatography column (e.g., C18).

    • Run a gradient elution to separate the reactants, products, and any byproducts.

    • Set the mass spectrometer to scan for the expected masses of the starting material, the unlabeled product (if a control reaction is run in parallel), and the 13C3-labeled product (+3 Da).

  • Data Analysis:

    • Extract ion chromatograms for the masses of interest.

    • Monitor the decrease in the starting material peak area and the increase in the labeled product peak area over time.

    • Calculate the percent incorporation by comparing the peak areas of the labeled and any unlabeled product.

Protocol 2: Synthesis of a Pyrazole (B372694) Derivative (Illustrative Example)

This protocol is an adaptation of a known procedure for pyrazole synthesis to illustrate the use of the labeled compound.[8]

  • Reaction Setup: In a round-bottom flask, dissolve your nucleophile (e.g., a substituted hydrazine, 1 mmol) in an appropriate solvent (e.g., ethanol, 10 mL).

  • Reagent Addition: To the stirred solution, add this compound (1 mmol) at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (if required by the specific reaction) and monitor its progress using TLC or LC-MS (as per Protocol 1).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and isotopic incorporation of the final product using mass spectrometry and 1H and 13C NMR.

Signaling Pathway and Workflow Diagrams

ReactionPathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Labeled_Reagent This compound Reaction_Vessel Reaction (Solvent, Catalyst, Temp, Time) Labeled_Reagent->Reaction_Vessel Substrate Substrate (e.g., Hydrazine derivative) Substrate->Reaction_Vessel Labeled_Product 13C3-Labeled Product (+3 Da) Reaction_Vessel->Labeled_Product Desired Pathway Byproducts Potential Byproducts (e.g., Hydrolysis products) Reaction_Vessel->Byproducts Side Reactions

References

Technical Support Center: Overcoming Metabolic Scrambling in ¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize isotopic scrambling and ensure the accuracy of their metabolic flux analysis (MFA) using ¹³C labeled compounds like Ethyl Cyano(ethoxymethylene)acetate-¹³C₃.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling and why is it a problem in ¹³C labeling experiments?

A1: Metabolic scrambling, also known as isotopic scrambling, refers to the randomization of ¹³C atoms within a metabolite, leading to labeling patterns that deviate from what is expected based on known metabolic pathways.[1] This phenomenon is a significant issue in ¹³C Metabolic Flux Analysis (¹³C-MFA) because this technique relies on the precise tracking of labeled carbon atoms to calculate the rates (fluxes) of metabolic reactions.[1] When scrambling occurs, the measured mass isotopomer distributions do not accurately reflect the activity of the primary metabolic pathways of interest, which can result in erroneous flux calculations.[1]

Q2: What are the primary causes of metabolic scrambling?

A2: Isotopic scrambling can arise from several biochemical processes within the cell:

  • Reversible Reactions: High rates of reversible enzymatic reactions, particularly in central carbon metabolism (e.g., parts of the TCA cycle), can lead to the redistribution of labeled carbons within a molecule and among connected metabolite pools.[1]

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways, such as glycolysis and gluconeogenesis, can cause the continual cycling of metabolites and lead to the scrambling of isotopic labels.[1]

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to complex labeling patterns that can be misinterpreted as scrambling.[1]

  • Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the culture medium into metabolic intermediates can dilute the ¹³C enrichment and alter the expected labeling patterns.[1]

Q3: How can I detect metabolic scrambling in my experiment?

A3: Detecting metabolic scrambling typically involves a careful analysis of the mass isotopomer distributions of key metabolites. If the observed labeling patterns are inconsistent with the known biochemistry of the pathways under investigation, scrambling may be occurring. For example, unexpected labeling in TCA cycle intermediates that cannot be explained by the primary metabolic pathways being traced is a strong indicator of scrambling. Comparing your experimental data to simulated data from a metabolic model can also help identify discrepancies indicative of scrambling.

Q4: What is Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ and how can it be used in metabolic studies?

A4: Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ is a stable isotope-labeled compound. It is the ¹³C-labeled version of (Z)-Ethyl 2-cyano-3-ethoxyacrylate.[2] Such labeled compounds are used as tracers in metabolic studies to follow the transformation of molecules through biochemical pathways.[2] It can be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] While its direct application in specifically overcoming metabolic scrambling is not yet documented in scientific literature, it represents a potential alternative tracer that may be useful in specific experimental contexts where common tracers like glucose or glutamine contribute to scrambling.

Troubleshooting Guides

Problem 1: Unexpectedly low ¹³C incorporation in downstream metabolites.

This can be an initial indicator of issues in your labeling experiment that could be related to, or mask, scrambling effects.

Possible CauseTroubleshooting Steps
Slow Substrate Uptake or Metabolism 1. Verify Substrate Uptake: Measure the concentration of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ in the medium over time to confirm it is being consumed. 2. Check Cell Viability and Health: Ensure cells are healthy and metabolically active, as poor cell health can lead to reduced metabolic activity.[1] 3. Optimize Substrate Concentration: The concentration of the labeled substrate may be too low. Consider a dose-response experiment to find the optimal concentration without inducing toxicity.[1]
Dilution by Unlabeled Sources 1. Analyze Media Components: Ensure that the base medium does not contain unlabeled sources of the tracer or related metabolites. 2. Consider Endogenous Pools: Be aware of large intracellular pools of the unlabeled metabolite which can dilute the incoming labeled tracer.
Incorrect Sampling Time 1. Perform a Time-Course Experiment: Collect samples at multiple time points to track the incorporation of the ¹³C label over time. This will help determine the optimal labeling duration to reach an isotopic steady state.[1]
Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.

This is a common and direct indication of metabolic scrambling.

Possible CauseTroubleshooting Steps
High Flux Through Pyruvate Carboxylase (PC) and Pyruvate Dehydrogenase (PDH) 1. Use ¹³C-MFA Software: Employ specialized software to model and estimate the relative fluxes through both PC and PDH. Significant flux through both pathways can lead to complex labeling patterns that mimic scrambling.[1]
Reversible Reactions within the TCA Cycle 1. Analyze Multiple Intermediates: Examine the labeling patterns of several TCA cycle intermediates (e.g., citrate, succinate, malate) to get a more comprehensive picture of the metabolic activity and pinpoint where scrambling might be occurring.[1] 2. Consider Alternative Tracers: Experiment with different ¹³C labeled tracers that may enter the TCA cycle at different points to help resolve ambiguous flux patterns.
Futile Cycling 1. Literature Review: Consult the literature for the specific cell type you are using to understand if futile cycles are known to be active under your experimental conditions. 2. Inhibitor Studies: Consider using specific inhibitors for enzymes involved in potential futile cycles to see how this affects the labeling patterns.

Experimental Protocols

General Protocol for a ¹³C Labeling Experiment

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

  • Cell Culture: Culture cells to the desired density in a standard, defined medium. Ensure the cells are in a consistent metabolic state.

  • Medium Exchange: Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add the pre-warmed experimental medium containing the ¹³C-labeled tracer (e.g., Ethyl Cyano(ethoxymethylene)acetate-¹³C₃) at a pre-determined optimal concentration.

  • Incubation: Incubate the cells for a duration sufficient to approach or achieve isotopic steady-state in the metabolites of interest. This should be determined from a time-course experiment.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C).

    • Scrape the cells in the cold solvent and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the isotopic labeling patterns of key metabolites using GC-MS, LC-MS, or NMR.

  • Data Analysis: Correct the raw data for natural isotope abundance and use appropriate software for metabolic flux analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture 1. Cell Culture medium_exchange 2. Medium Exchange cell_culture->medium_exchange add_tracer 3. Add ¹³C Tracer medium_exchange->add_tracer incubation 4. Incubation add_tracer->incubation extraction 5. Metabolite Extraction incubation->extraction ms_analysis 6. MS/NMR Analysis extraction->ms_analysis data_analysis 7. Data Analysis & MFA ms_analysis->data_analysis

Caption: General workflow for a ¹³C labeling experiment.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Unexpected Labeling Pattern (Potential Scrambling) reversible_reactions Reversible Reactions start->reversible_reactions futile_cycles Futile Cycles start->futile_cycles multiple_pathways Multiple Entry Pathways start->multiple_pathways analyze_intermediates Analyze Multiple Intermediates reversible_reactions->analyze_intermediates use_inhibitors Use Pathway Inhibitors futile_cycles->use_inhibitors alternative_tracers Test Alternative ¹³C Tracers multiple_pathways->alternative_tracers mfa_modeling Refine MFA Model analyze_intermediates->mfa_modeling use_inhibitors->mfa_modeling alternative_tracers->mfa_modeling

Caption: Troubleshooting logic for metabolic scrambling.

References

Improving signal-to-noise ratio for Ethyl Cyano(ethoxymethylene)acetate-13C3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Ethyl Cyano(ethoxymethylene)acetate-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound and its unlabeled counterpart?

A1: For the unlabeled Ethyl Cyano(ethoxymethylene)acetate, the molecular weight is 169.18 g/mol .[1] In positive ion mode mass spectrometry, you would typically look for the protonated molecule [M+H]⁺ at m/z 170.2. The 13C3-labeled version will have a mass shift of +3, so its corresponding [M+H]⁺ ion should be observed at m/z 173.2.

Common fragments for the unlabeled compound can be used to predict fragments for the labeled version. Key fragments for unlabeled Ethyl Cyano(ethoxymethylene)acetate have been observed at m/z values of 68, 67, and 29.[1] The fragment at m/z 29 likely corresponds to the loss of an ethyl group.[2]

The following table summarizes the expected m/z values for use in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) experiments.

CompoundIon TypeExpected m/zNotes
Ethyl Cyano(ethoxymethylene)acetate[M+H]⁺170.2Precursor Ion
Product Ion68.0Fragmentation product[1]
Product Ion67.0Fragmentation product[1]
Product Ion29.0Corresponds to [C2H5]⁺[1]
This compound[M+H]⁺173.2Precursor Ion (+3 Da shift)
Product IonVariableThe m/z of the labeled fragments will depend on which part of the molecule contains the 13C atoms.

Q2: I am observing a very low signal for my this compound internal standard. What are the potential causes?

A2: A low signal for your internal standard can stem from several factors. First, verify the concentration and stability of your standard solution. Ethyl Cyano(ethoxymethylene)acetate is sensitive to moisture and can hydrolyze, so ensure proper storage and handling in anhydrous solvents.[3] Second, check your mass spectrometer settings, including the ionization source parameters and collision energy, to ensure they are optimized for this specific compound. Finally, consider the possibility of ion suppression due to matrix effects from your sample.

Q3: How can I mitigate matrix effects that may be suppressing the signal of my analyte?

A3: Matrix effects, where co-eluting substances from the sample interfere with the ionization of the analyte, can significantly reduce signal intensity. To mitigate these effects, consider the following strategies:

  • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the majority of the matrix components. This may involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.

  • Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Use of a Stable Isotope-Labeled Internal Standard: A 13C3-labeled internal standard is an excellent tool to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal-to-noise (S/N) issues for this compound.

Problem: Low Signal-to-Noise Ratio for this compound

TroubleshootingWorkflow start Low S/N for Labeled Analyte check_is Verify Internal Standard (Concentration, Integrity) start->check_is check_ms Optimize MS Parameters (Source, Collision Energy) check_is->check_ms Correct? solution_is Prepare Fresh Standard Use Anhydrous Solvents check_is->solution_is Incorrect? check_lc Evaluate Chromatography (Peak Shape, Retention) check_ms->check_lc Optimal? solution_ms Perform Tuning and Compound Optimization check_ms->solution_ms Suboptimal? check_sample Assess Sample Preparation and Matrix Effects check_lc->check_sample Good? solution_lc Adjust Gradient/Mobile Phase Change Column check_lc->solution_lc Poor? solution_sample Improve Sample Cleanup (SPE/LLE) Dilute Sample check_sample->solution_sample High Matrix Effect? ExperimentalWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Spike Sample with Internal Standard s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Centrifuge and Collect Supernatant s2->s3 s4 Evaporate and Reconstitute s3->s4 lc Inject onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) s4->lc grad Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc->grad ms Positive Ion ESI-MS/MS grad->ms mrm MRM: 173.2 -> fragments ms->mrm da Integrate Peak Areas mrm->da quant Quantify using Internal Standard da->quant

References

Stability issues of Ethyl Cyano(ethoxymethylene)acetate-13C3 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl Cyano(ethoxymethylene)acetate-13C3 in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are its sensitivity to moisture, which can lead to hydrolysis, and its propensity for polymerization, a common characteristic of cyanoacrylate derivatives. It is also incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]

Q2: What are the known degradation products of Ethyl Cyano(ethoxymethylene)acetate?

A2: The main known degradation products are cyanoacetic acid and ethanol (B145695), which result from hydrolysis in the presence of water.[2] Other potential degradation products can arise from polymerization of the cyanoacrylate moiety. Hazardous decomposition under high heat can also produce nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To maintain stability, this compound should be stored in a cool, dry place, under an inert atmosphere, and protected from moisture.[3] For solutions, it is advisable to use anhydrous solvents and store them at low temperatures, tightly sealed, to minimize exposure to atmospheric moisture.

Q4: Can I use stabilizers with this compound solutions?

A4: Yes, the use of stabilizers can be beneficial, particularly for long-term storage or use in applications where polymerization is a concern. For cyanoacrylate-related compounds, both free-radical and anionic polymerization inhibitors are used. Common free-radical inhibitors include hydroquinone (B1673460) and butylated hydroxyanisole (BHA). Anionic polymerization can be inhibited by weak acids. The specific choice and concentration of a stabilizer should be carefully evaluated for compatibility with your experimental system.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

Possible Causes and Solutions:

  • Hydrolysis: The compound is sensitive to moisture.[3] Even trace amounts of water in your solvent or from atmospheric exposure can cause hydrolysis to cyanoacetic acid and ethanol.[2]

    • Troubleshooting Steps:

      • Ensure you are using high-purity, anhydrous solvents.

      • Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity.

      • Store solutions in tightly sealed vials, preferably with septa, to prevent moisture ingress.

      • Analyze your sample for the presence of cyanoacetic acid and ethanol using appropriate analytical methods (e.g., HPLC, GC-MS) to confirm hydrolysis.

  • Polymerization: As a cyanoacrylate derivative, the compound can undergo anionic or free-radical polymerization, especially in the presence of basic or nucleophilic species, or upon exposure to light or heat.

    • Troubleshooting Steps:

      • Ensure all glassware is clean and free of basic residues.

      • Avoid solvents containing nucleophilic impurities.

      • Store solutions protected from light and at reduced temperatures.

      • Consider the addition of a suitable stabilizer if polymerization is suspected.

Issue 2: My experimental results are inconsistent when using solutions of this compound.

Possible Causes and Solutions:

  • Inconsistent Solution Preparation: Variations in the preparation of solutions can lead to differing levels of initial degradation.

    • Troubleshooting Steps:

      • Standardize your solution preparation protocol, paying close attention to the use of anhydrous solvents and inert atmosphere conditions.

      • Always use freshly prepared solutions for critical experiments.

  • Sample Matrix Effects: Components of your experimental matrix (e.g., buffers, cell media) may be promoting degradation.

    • Troubleshooting Steps:

      • Evaluate the compatibility of this compound with your specific sample matrix by performing a preliminary stability study.

      • Use analytical techniques such as HPLC or LC-MS to monitor the compound's concentration in the matrix over the time course of your experiment.

Data Presentation

Table 1: Chemical Properties and Incompatibilities of Ethyl (ethoxymethylene)cyanoacetate

PropertyValue
Molecular FormulaC₈H₁₁NO₃
AppearanceColorless to pale yellow liquid or white to light yellow crystalline solid.[2][3]
SolubilitySoluble in organic solvents like ethanol and ether; limited solubility in water.[3]
Moisture SensitivitySensitive to moisture; undergoes hydrolysis.[2][3]
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases, strong reducing agents.[1]
Hazardous DecompositionNitrogen oxides, carbon monoxide, carbon dioxide.[1]

Table 2: Recommended Analytical Methods for Stability Assessment

Analytical TechniqueApplicationKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) with UV or DADQuantification of parent compound and detection of non-volatile degradation products.Peak area/height of this compound, appearance of new peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of parent compound and identification of volatile degradation products (e.g., ethanol).Peak area of the parent compound, mass spectra of potential degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)Highly sensitive quantification and identification of the parent compound and degradation products in complex matrices.Mass-to-charge ratio (m/z) and retention time of the parent compound and potential degradation products.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for a stability study using HPLC. It should be adapted based on the specific solvent system and experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the desired anhydrous solvent (e.g., acetonitrile (B52724), DMSO) to prepare a concentrated stock solution.

  • Preparation of Study Samples:

    • Dilute the stock solution with the chosen solvent (or experimental buffer) to the final target concentration.

    • Aliquot the solution into multiple vials for analysis at different time points.

  • Storage Conditions:

    • Store the sample vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time Points for Analysis:

    • Analyze one vial immediately after preparation (T=0).

    • Analyze subsequent vials at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the wavelength of maximum absorbance for the compound.

    • Quantification: Determine the concentration of this compound at each time point by comparing its peak area to a calibration curve prepared from freshly prepared standards.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the rate of degradation.

Visualizations

Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (presence of water) parent->hydrolysis polymerization Polymerization (anionic or free-radical) parent->polymerization hydrolysis_products Cyanoacetic Acid + Ethanol hydrolysis->hydrolysis_products polymer Polymer polymerization->polymer

Caption: Potential Degradation Pathways

Troubleshooting Workflow for Stability Issues start Inconsistent Results or Loss of Concentration check_hydrolysis Investigate Hydrolysis start->check_hydrolysis check_polymerization Investigate Polymerization start->check_polymerization use_anhydrous Use Anhydrous Solvents and Inert Atmosphere check_hydrolysis->use_anhydrous Yes check_matrix Assess Matrix Compatibility check_hydrolysis->check_matrix No use_stabilizers Consider Stabilizers check_polymerization->use_stabilizers Yes fresh_solutions Use Freshly Prepared Solutions check_polymerization->fresh_solutions No

Caption: Troubleshooting Workflow

Experimental Workflow for Stability Assessment prep_solution Prepare Solution in Desired Solvent/Matrix aliquot Aliquot into Vials for Different Time Points prep_solution->aliquot store Store under Defined Conditions (Temp, Light) aliquot->store analyze_t0 Analyze T=0 Sample (e.g., by HPLC) store->analyze_t0 analyze_tx Analyze Samples at Subsequent Time Points store->analyze_tx data_analysis Plot Concentration vs. Time and Determine Degradation Rate analyze_t0->data_analysis analyze_tx->data_analysis

Caption: Stability Study Workflow

References

Correction for natural isotope abundance in Ethyl Cyano(ethoxymethylene)acetate-13C3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Cyano(ethoxymethylene)acetate-13C3. It specifically addresses the crucial step of correcting for natural isotope abundance in mass spectrometry experiments to ensure accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is correction for natural isotope abundance necessary in experiments with 13C-labeled compounds?

A1: While your experiment introduces 13C labels at specific positions in this compound, the atoms within the molecule (carbon, hydrogen, nitrogen, and oxygen) also have naturally occurring heavy isotopes. For instance, approximately 1.1% of all carbon in nature is 13C. Mass spectrometers detect the total number of heavy isotopes in a molecule, not just the ones you introduced. Therefore, to accurately quantify the incorporation of your 13C label, you must correct for the contribution of these naturally abundant isotopes.[1] Failure to do so can lead to an overestimation of labeling and incorrect interpretation of metabolic flux or other quantitative measurements.[2][3]

Q2: What is a Mass Isotopomer Distribution (MID)?

A2: A Mass Isotopomer Distribution (MID) is a vector that describes the relative abundance of all the mass isotopologues of a molecule. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For Ethyl Cyano(ethoxymethylene)acetate (C8H11NO3), the MID would show the fraction of molecules with no heavy isotopes (M+0), one heavy isotope (M+1), two heavy isotopes (M+2), and so on. The uncorrected MID from a mass spectrometer reflects both the introduced 13C label and the natural abundance of heavy isotopes.

Q3: How does the natural abundance of other elements besides carbon affect my results?

A3: Other elements in Ethyl Cyano(ethoxymethylene)acetate, such as hydrogen (2H), nitrogen (15N), and oxygen (17O, 18O), also have naturally occurring stable isotopes.[4] These contribute to the M+1 and M+2 peaks in your mass spectrum. A proper correction method must account for the isotopic distributions of all elements in the molecule to isolate the signal from your 13C label accurately.

Q4: What software tools are available for natural isotope abundance correction?

A4: Several software tools can perform this correction. One commonly used R-based tool is IsoCorrectoR, which can handle data from both MS and MS/MS experiments and correct for both natural abundance and tracer impurities.[2][3] Other tools may also be available, often as packages in programming languages like Python or integrated into mass spectrometry data analysis software.[4]

Troubleshooting Guide

Problem 1: My calculated labeling percentage seems too high.

  • Possible Cause: Incomplete or no correction for natural isotope abundance. The raw M+1, M+2, and M+3 peaks from the mass spectrometer include contributions from naturally occurring heavy isotopes of all elements in the molecule, not just the incorporated 13C.

  • Solution: Apply a correction algorithm that accounts for the natural isotopic abundance of Carbon, Hydrogen, Nitrogen, and Oxygen. This is typically done using a matrix-based approach that deconvolutes the raw mass isotopomer distribution.

Problem 2: I see a significant M+1 peak in my unlabeled control sample.

  • Possible Cause: This is expected and is due to the natural abundance of heavy isotopes. For a molecule with 8 carbon atoms, like Ethyl Cyano(ethoxymethylene)acetate, there is a significant probability that at least one of those carbons is a 13C atom. The presence of 2H, 15N, and 17O also contributes to this M+1 peak.

  • Solution: Use the mass isotopomer distribution of your unlabeled control to inform the correction of your labeled samples. The correction algorithm will use this information to subtract the contribution of natural isotopes from the labeled sample's MID.

Problem 3: My corrected data shows negative abundance for some isotopologues.

  • Possible Cause: This can arise from several issues, including incorrect background subtraction, instrument noise, or using an incorrect molecular formula for the correction. It can also occur if the purity of the 13C tracer is lower than assumed.

  • Solution:

    • Verify Molecular Formula: Double-check that the elemental formula used in the correction algorithm (C8H11NO3) is correct for Ethyl Cyano(ethoxymethylene)acetate.[2][3][4][5][6]

    • Check Background Subtraction: Ensure that the background signal has been properly subtracted from your mass spectra before performing the correction.

    • Assess Tracer Purity: If possible, verify the isotopic purity of your this compound tracer and input this information into the correction software if the feature is available.

Quantitative Data

For accurate correction, the natural isotopic abundances of the constituent elements of Ethyl Cyano(ethoxymethylene)acetate (C8H11NO3) are required.

Table 1: Natural Isotopic Abundance of Relevant Elements

ElementIsotopeRelative Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.985
2H0.015
Nitrogen14N99.634
15N0.366
Oxygen16O99.762
17O0.038
18O0.200

Source: Data compiled from various sources.

Table 2: Elemental Composition of Ethyl Cyano(ethoxymethylene)acetate

ElementNumber of Atoms
Carbon (C)8
Hydrogen (H)11
Nitrogen (N)1
Oxygen (O)3

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry
  • Cell Lysis and Metabolite Extraction:

    • Culture cells in the presence of this compound for the desired time.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Derivatization (if necessary for GC-MS):

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in the appropriate derivatization agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)).

    • Incubate at a suitable temperature (e.g., 70°C) for the required time to ensure complete derivatization.

Protocol 2: Mass Spectrometry Analysis
  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to resolve the different isotopologues.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Method (for derivatized samples):

    • Injector Temperature: 250-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 5-10°C/min.

    • Mass Spectrometer Mode: Electron Impact (EI) ionization.

    • Scan Range: A range that covers the expected mass-to-charge ratios of the derivatized analyte and its isotopologues (e.g., 50-600 m/z).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method (for underivatized samples):

    • Chromatography: Use a suitable column (e.g., a C18 reversed-phase column) and a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation.

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Mass Analyzer: Operate in full scan mode to acquire the mass isotopomer distribution.

Visualizations

Correction_Workflow cluster_0 Experimental Data Acquisition cluster_1 Data Processing cluster_2 Corrected Data Raw_MS_Data Raw Mass Spectra (Labeled Sample) Extract_MID Extract Mass Isotopomer Distribution (MID) Raw_MS_Data->Extract_MID Unlabeled_Control Raw Mass Spectra (Unlabeled Control) Correction_Algorithm Natural Abundance Correction Algorithm Unlabeled_Control->Correction_Algorithm Provides Natural Abundance Profile Extract_MID->Correction_Algorithm Corrected_MID Corrected MID (Reflects only 13C Labeling) Correction_Algorithm->Corrected_MID

Caption: Workflow for Natural Isotope Abundance Correction.

Natural_Abundance_Concept cluster_Isotopes Naturally Occurring Heavy Isotopes Molecule Ethyl Cyano(ethoxymethylene)acetate (C8H11NO3) C13 13C (~1.1%) Molecule->C13 H2 2H (~0.015%) Molecule->H2 N15 15N (~0.37%) Molecule->N15 O17_O18 17O, 18O (~0.24%) Molecule->O17_O18 Mass_Spec Mass Spectrometer Detects total heavy isotopes C13->Mass_Spec H2->Mass_Spec N15->Mass_Spec O17_O18->Mass_Spec Observed_Signal Raw M+1, M+2, etc. peaks Mass_Spec->Observed_Signal Combined Signal Experimental_Label Introduced 13C Label Experimental_Label->Mass_Spec

Caption: Contribution of Natural Isotopes to Mass Spectrum.

References

How to increase the yield of heterocycles synthesized with Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl Cyano(ethoxymethylene)acetate-13C3. This guide provides troubleshooting advice and answers to frequently asked questions to help you increase the yield and purity of your synthesized heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of heterocycles synthesized with this compound?

A1: The yield of heterocyclic synthesis is a multifactorial issue. Key factors include the purity of starting materials and reagents, meticulously optimized reaction conditions (temperature, solvent, and catalyst), the stability of reaction intermediates, and the efficiency of purification techniques.[1] Many reactions are also sensitive to moisture and air, necessitating the use of dried glassware and an inert atmosphere.[1]

Q2: How can I minimize the formation of side products in my reaction?

A2: Side product formation is a common challenge that can significantly reduce the yield of the desired heterocycle.[1] To improve selectivity, consider the following strategies:

  • Protecting Groups: Temporarily block reactive functional groups on your starting materials that are not involved in the desired cyclization.[1]

  • Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst can dramatically influence the reaction pathway and selectivity.[1]

  • Reaction Conditions: Optimize the reaction temperature and reagent addition sequence. Running the reaction at the optimal temperature can minimize side reactions.[2] Slow, controlled addition of a reagent can also prevent its accumulation and subsequent side reactions.

Q3: My target heterocycle appears to be degrading during purification on a silica (B1680970) gel column. What can I do?

A3: N-heterocycles, in particular, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] To mitigate this, you can:

  • Use Neutralized Silica Gel: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) (0.1-1%).[2]

  • Switch to Alumina (B75360): Basic or neutral alumina is an excellent alternative stationary phase for purifying acid-sensitive compounds.[2]

  • Acid-Base Extraction: For basic heterocycles, an acid wash can be used to extract the product into an aqueous layer, which can then be isolated by basifying the solution and re-extracting with an organic solvent.[1]

Troubleshooting Guide for Low Yield

This guide addresses specific problems you may encounter during your synthesis.

Problem 1: The reaction is incomplete or has stalled according to TLC/LC-MS analysis.

Possible Cause Recommended Solution
Insufficient Reagent Purity Ensure all starting materials and reagents are pure and dry. Impurities can inhibit catalysts or lead to unwanted side reactions.[1]
Suboptimal Reaction Temperature The reaction may require higher temperatures for activation or lower temperatures to prevent decomposition of intermediates. Perform small-scale experiments to find the optimal temperature.[2]
Incorrect Solvent The solvent plays a crucial role in solubility and reaction kinetics. Screen a variety of solvents with different polarities.
Catalyst Inactivity If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture. Consider using freshly opened or purified catalysts.[1]

Problem 2: The desired product is formed, but the isolated yield is low after workup and purification.

Possible Cause Recommended Solution
Product Loss During Extraction Your product might have partial solubility in the aqueous phase. Perform multiple extractions with the organic solvent and consider a back-extraction of the combined aqueous layers.
Inefficient Purification Inefficient purification can lead to significant product loss.[1] Optimize your column chromatography by carefully selecting the solvent system to achieve a target Rf value of ~0.3.[2]
Intermediate Instability Some heterocyclic intermediates can be unstable and decompose during the reaction or workup.[1] Analyze the reaction mixture at different time points to understand the stability of any intermediates.
Crystallization Issues If purifying by recrystallization, ensure the correct solvent is chosen. The ideal solvent should dissolve the compound when hot but not when cold. Placing the solution in an ice bath can promote further crystallization.[1]
Representative Optimization Data

The following table provides an example of how to systematically vary reaction parameters to optimize the yield of a hypothetical heterocycle.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Et₃N (1.2)Ethanol (B145695)801245
2K₂CO₃ (1.5)DMF801265
3K₂CO₃ (1.5)DMF100878
4NaH (1.1)THF651252
5K₂CO₃ (1.5)Acetonitrile801072

Experimental Workflow & Troubleshooting Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Amine/Thiol/etc. + This compound) reagents Select Solvent & Base/Catalyst start->reagents Ensure Purity reaction Cyclization Reaction (Heat/Stir) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor Optimize Temp. workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Chromatography/ Recrystallization) workup->purify Crude Product product Purified Heterocycle purify->product

Caption: General workflow for heterocycle synthesis and key optimization points.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete Incomplete Reaction start->incomplete side_products Side Product Formation start->side_products loss Product Loss During Workup/Purification start->loss sol_incomplete Check Reagent Purity Optimize Temperature Change Solvent/Catalyst incomplete->sol_incomplete sol_side_products Use Protecting Groups Adjust Stoichiometry Lower Temperature side_products->sol_side_products sol_loss Optimize Extraction pH Modify Purification (e.g., Neutral Silica) loss->sol_loss

Caption: A logical guide for troubleshooting low reaction yields.

Key Experimental Protocol: Synthesis of a Substituted Pyridone

This protocol provides a general methodology for the synthesis of a 3-cyano-2-pyridone derivative, a common class of heterocycles prepared from Ethyl Cyano(ethoxymethylene)acetate.

Materials:

  • N-substituted cyanoacetamide (1.0 equiv)

  • This compound (1.0 equiv)

  • Sodium ethoxide (1.0 equiv)

  • Anhydrous Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous ethanol to a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Carefully add sodium ethoxide to the ethanol and stir until it is completely dissolved.

  • Reagent Addition: To this solution, add the N-substituted cyanoacetamide (1.0 equiv) and stir for 5 minutes at room temperature to form the corresponding anion.

  • Cyclization Starter: Add this compound (1.0 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) as needed. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol, followed by a non-polar solvent like hexane, to remove impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF or Ethanol) to yield the final, high-purity 2-pyridone derivative.[3]

References

Avoiding common pitfalls in 13C metabolic flux analysis using Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13C Metabolic Flux Analysis

Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA, with special considerations for employing novel tracers like Ethyl Cyano(ethoxymethylene)acetate-13C3.

Disclaimer: As of our latest update, this compound (ECEA-13C3) is not a commonly documented tracer for 13C-MFA. The information provided herein is based on established principles of 13C-MFA and serves as a guide for researchers considering the use of novel or less-characterized isotopic tracers.

Frequently Asked Questions (FAQs)

Q1: I want to use a novel tracer, this compound. What preliminary studies are essential before initiating a full 13C-MFA experiment?

A1: The use of a novel tracer requires careful preliminary validation to ensure the reliability of your MFA results. Before embarking on a full-scale study, the following preparatory experiments are crucial:

  • Cellular Uptake and Toxicity Assays: It is imperative to determine if the cells can uptake the tracer and to assess any potential cytotoxic effects that could alter the metabolic state you intend to measure.[1]

  • Metabolic Fate Analysis: A pilot labeling study should be conducted to confirm that the tracer is metabolized and that the 13C label is incorporated into downstream metabolites of interest. This can be an initial untargeted analysis to see which pathways are labeled.

  • Metabolic Network Model Validation: Your existing metabolic network model may need to be updated to include the metabolic pathways of your novel tracer. This may involve consulting literature on the metabolism of similar compounds or, in some cases, proposing hypothetical reactions that can be tested.[2][3][4]

  • Isotopic Purity and Stability Assessment: The isotopic and chemical purity of your tracer must be verified. Additionally, its stability in your culture medium over the duration of the experiment should be confirmed to prevent confounding results.[5]

Q2: How do I determine the optimal concentration of a new tracer and the ideal labeling duration?

A2: The optimal tracer concentration should be high enough to ensure sufficient label incorporation for detection but low enough to avoid toxicity. This is determined through dose-response experiments where you monitor both cell viability and label incorporation at various concentrations. The ideal labeling duration is the time required to reach an isotopic steady state, where the labeling patterns of key metabolites are stable.[6] This is determined by a time-course experiment where you sample at multiple time points (e.g., 12, 24, 36 hours) and measure the isotopic enrichment of key intracellular metabolites.[6] For some systems, achieving a steady state may not be feasible, and an isotopically non-stationary MFA (INST-MFA) approach might be more appropriate.[7]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-MFA experiments.

Problem 1: Poor Fit Between Simulated and Measured Labeling Data

A high sum of squared residuals (SSR) indicates a significant discrepancy between your model's predictions and your experimental data.[8] A statistically acceptable fit is crucial for the credibility of your flux estimations.[9][10]

Quantitative Criteria for Goodness-of-Fit

ParameterDescriptionAcceptable Range
Sum of Squared Residuals (SSR) The minimized value representing the total weighted squared difference between measured and simulated mass isotopomer distributions (MIDs).[9]Should fall within the range of a chi-square (χ²) distribution for a given confidence level (e.g., 95%). The range is determined by the degrees of freedom (n-p).[10]
Degrees of Freedom (n-p) The number of independent measurements (n) minus the number of estimated free flux parameters (p).N/A
p-value The probability of obtaining an SSR value as large as or larger than the one calculated, assuming the model is correct.A p-value > 0.05 is generally considered to indicate a statistically acceptable fit.

Possible Causes and Solutions:

  • Incomplete or Incorrect Metabolic Model: The metabolic network is the foundation of your analysis. Missing reactions, incorrect atom transitions, or inaccurate representation of cellular compartmentalization can lead to a poor fit.

    • Troubleshooting Steps:

      • Verify Reactions: Double-check all reactions in your model for biological accuracy in your specific organism and conditions.

      • Check Atom Transitions: Ensure the atom mapping for each reaction is correct.

      • Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[2]

  • Failure to Reach Isotopic Steady State: Standard 13C-MFA assumes the system is at an isotopic steady state. If labeling is still changing over time, the model will not fit the data.[6]

    • Troubleshooting Steps:

      • Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample.

      • Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.[7]

  • Analytical Errors: Issues with sample preparation or analytical instrumentation can introduce errors into the labeling data.

    • Troubleshooting Steps:

      • Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.

      • Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer.

      • Data Correction: Apply necessary corrections for the natural abundance of 13C.

Troubleshooting Workflow for Poor Model Fit

PoorFitTroubleshooting Start High SSR / Poor Goodness-of-Fit CheckModel Review Metabolic Network Model Start->CheckModel ModelCorrect Is the model complete and accurate? CheckModel->ModelCorrect CheckSteadyState Verify Isotopic Steady State SteadyStateReached Is the system at isotopic steady state? CheckSteadyState->SteadyStateReached CheckAnalytical Investigate Analytical Errors AnalyticalOK Are analytical data reliable? CheckAnalytical->AnalyticalOK ModelCorrect->CheckSteadyState Yes ReviseModel Revise Model (add/remove reactions, check atom transitions) ModelCorrect->ReviseModel No SteadyStateReached->CheckAnalytical Yes ExtendLabeling Extend Labeling Time or Use INST-MFA SteadyStateReached->ExtendLabeling No ReanalyzeSamples Re-run Samples / Check Instrument Performance AnalyticalOK->ReanalyzeSamples No AcceptFit Acceptable Fit Achieved AnalyticalOK->AcceptFit Yes ReviseModel->CheckModel ExtendLabeling->CheckSteadyState ReanalyzeSamples->CheckAnalytical

Caption: A decision tree for troubleshooting poor model fits in 13C-MFA.

Problem 2: Wide Confidence Intervals for Flux Estimates

Even with a good model fit, some flux estimates may have large confidence intervals, indicating that they are not well-resolved.

Possible Causes and Solutions:

  • Insufficient Labeling Information: The chosen tracer may not produce sufficient labeling variation in the metabolites related to the flux of interest.

    • Troubleshooting Steps:

      • Select a More Informative Tracer: Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for your pathways of interest.[11][12]

      • Perform Parallel Labeling Experiments: Using multiple tracers in parallel experiments can provide complementary labeling information and significantly improve the precision of flux estimates.[13]

  • High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates.

    • Troubleshooting Steps:

      • Improve Analytical Precision: Optimize your sample preparation and mass spectrometry methods to reduce measurement variability.

      • Perform Replicate Measurements: Analyze biological and technical replicates to get a better estimate of the actual measurement variance.

Problem 3: GC-MS Analysis Issues

Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for 13C-MFA, and various issues can arise.[8][14][15]

Common GC-MS Problems and Solutions

ProblemPossible CausesSolutions
Peak Tailing or Fronting Active sites in the injector liner or column; column overloading; improper derivatization.Use a deactivated liner; reduce sample amount; optimize derivatization protocol.
Ghost Peaks Carryover from previous injections; septum bleed.Run blank injections; use a high-quality, low-bleed septum.
Poor Peak Resolution Inappropriate GC temperature program; column degradation.Optimize the temperature gradient; trim or replace the column.
Retention Time Shifts Leaks in the system; changes in carrier gas flow rate.Perform a leak check; ensure consistent gas flow.

Experimental Protocols

General Protocol for a 13C-MFA Experiment

This protocol provides a general framework. Specifics should be optimized for your cell type and tracer.[13][16]

  • Cell Culture and Isotopic Labeling:

    • Culture cells in a chemically defined medium.

    • In the mid-exponential growth phase, switch the cells to a medium containing the 13C-labeled tracer (e.g., a known mixture of labeled and unlabeled substrate).

    • Incubate for a duration sufficient to achieve isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity to preserve the in vivo state of metabolites. A common method is to rapidly transfer cells into a cold solvent mixture (e.g., -20°C to -40°C methanol).[17][18][19][20]

    • Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water extraction).[17]

  • Sample Preparation for GC-MS:

    • Dry the metabolite extracts.

    • Derivatize the dried metabolites to make them volatile for GC analysis (e.g., using silylation reagents).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Acquire mass spectra for the targeted metabolite fragments to determine their mass isotopomer distributions (MIDs).

  • Data Analysis and Flux Estimation:

    • Correct the raw MIDs for the natural abundance of 13C.

    • Use 13C-MFA software (e.g., INCA, Metran) to estimate intracellular fluxes by minimizing the difference between the measured and model-simulated MIDs.[8]

    • Perform a goodness-of-fit analysis to validate the results.[9]

13C-MFA Experimental Workflow

MFA_Workflow Start Experimental Design (Tracer Selection) CellCulture Cell Culture & Isotopic Labeling Start->CellCulture Quenching Metabolite Quenching & Extraction CellCulture->Quenching Derivatization Sample Derivatization Quenching->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (MID Correction) GCMS->DataProcessing FluxEstimation Flux Estimation & Modeling DataProcessing->FluxEstimation Validation Statistical Validation (Goodness-of-Fit) FluxEstimation->Validation End Flux Map & Confidence Intervals Validation->End

Caption: A generalized workflow for a 13C-MFA experiment.

Simplified Central Carbon Metabolism Labeling

CentralCarbon cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle 1,2-13C-Glucose 1,2-13C-Glucose G6P G6P 1,2-13C-Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P GAP GAP F6P->GAP PYR Pyruvate GAP->PYR AcCoA Acetyl-CoA PYR->AcCoA R5P->F6P R5P->GAP CIT Citrate AcCoA->CIT AKG α-Ketoglutarate CIT->AKG

Caption: Simplified labeling flow from [1,2-13C]Glucose in central carbon metabolism.

References

Technical Support Center: Enhancing Detection of Labeled Metabolites from Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: Information regarding the specific metabolic applications and pathways traced by Ethyl Cyano(ethoxymethylene)acetate-13C3 (ECEA-13C3) is not extensively available in the public domain. The following technical support guide is based on established principles of stable isotope labeling in metabolomics and provides a framework for troubleshooting and enhancing the detection of 13C-labeled metabolites using a hypothetical labeling reagent with similar characteristics. The protocols and FAQs are designed to be broadly applicable to experiments involving 13C-labeled precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolomics?

A1: this compound is a stable isotope-labeled compound intended for use as a tracer in metabolic flux analysis. By introducing this 13C-labeled precursor into a biological system, researchers can track the incorporation of the carbon isotopes into various downstream metabolites. This allows for the elucidation of active metabolic pathways and the quantification of metabolic fluxes, providing insights into cellular physiology and function.

Q2: How can I confirm the incorporation of 13C from ECEA-13C3 into my target metabolites?

A2: The most common method for confirming isotopic incorporation is through mass spectrometry (MS). When analyzing your samples via LC-MS or GC-MS, you will observe a mass shift in the metabolites that have incorporated the 13C isotopes. For each carbon incorporated from a fully labeled ECEA-13C3, the mass of the metabolite will increase by approximately 1.00335 Da. By comparing the mass spectra of samples from labeled and unlabeled experiments, you can identify and quantify the extent of isotope incorporation.

Q3: I am not seeing any labeled metabolites in my mass spectrometry data. What are the possible reasons?

A3: Several factors could contribute to a lack of detectable labeled metabolites. These include:

  • Insufficient Incubation Time: The labeling precursor may not have had enough time to be taken up by the cells and metabolized.

  • Low Precursor Concentration: The concentration of ECEA-13C3 in the culture medium may be too low for significant incorporation.

  • Cellular Uptake Issues: The cells may not be efficiently transporting the labeling reagent across the cell membrane.

  • Metabolic Pathway Inactivity: The metabolic pathways that would process the precursor may be inactive or have very low flux under your experimental conditions.

  • Sample Preparation and Extraction: The labeled metabolites might be lost during the sample quenching, extraction, or preparation steps.

  • Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect low levels of labeled metabolites.

Q4: My signal for the labeled metabolites is very low. How can I enhance the detection sensitivity?

A4: To enhance detection sensitivity, consider the following strategies:

  • Optimize Precursor Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the optimal concentration of ECEA-13C3 and incubation period for maximal labeling without inducing cellular toxicity.

  • Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to improve the separation of your target metabolites from interfering compounds in the matrix. This can reduce ion suppression and improve signal-to-noise.

  • Enhance Mass Spectrometry Parameters: Fine-tune the MS parameters, such as spray voltage, gas flows, and collision energies (for MS/MS), to maximize the signal for your specific metabolites of interest.

  • Use a More Sensitive Instrument: If available, utilize a higher-resolution and more sensitive mass spectrometer, such as a Q-TOF or Orbitrap instrument.[1]

  • Sample Derivatization: For certain classes of metabolites, chemical derivatization can improve ionization efficiency and chromatographic behavior, leading to enhanced sensitivity.[1]

Troubleshooting Guides

Issue 1: High Variability in Labeling Enrichment Across Replicates
  • Symptom: You observe significant differences in the percentage of 13C incorporation for the same metabolite across your biological replicates.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Cell Culture Conditions Ensure all cell culture flasks are seeded with the same cell density and have a similar confluency at the time of labeling. Maintain consistent media volume and incubator conditions (temperature, CO2, humidity).
Variable Precursor Addition Prepare a single stock solution of ECEA-13C3 and add the same volume to each replicate. Ensure thorough mixing of the medium after addition.
Inconsistent Quenching and Extraction Standardize the quenching and extraction procedure for all samples. Ensure rapid and complete quenching of metabolism and use precise volumes of extraction solvents.
Sample Handling and Storage Process all replicates in parallel to minimize variations in handling time. Store extracted samples at -80°C and avoid repeated freeze-thaw cycles.
Issue 2: Unexpected Labeled Peaks in Mass Spectrometry Data
  • Symptom: You detect 13C-labeled peaks that do not correspond to your expected downstream metabolites.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Metabolic Branching The labeled precursor may be entering unexpected metabolic pathways. Use pathway analysis software and databases to explore potential metabolic routes.
Isotopic Impurity of the Tracer Verify the isotopic purity of your ECEA-13C3 stock. The presence of other labeled species can lead to unexpected labeled products.
In-source Fragmentation or Adduct Formation Optimize the mass spectrometer's source conditions to minimize in-source fragmentation. Investigate the possibility of different adduct formations (e.g., sodium, potassium) that can be mistaken for labeled peaks.

Experimental Protocols

Protocol 1: General Procedure for 13C Labeling in Adherent Cell Culture
  • Cell Seeding: Seed adherent cells in multi-well plates or flasks at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. Pre-warm the medium to 37°C.

  • Initiation of Labeling: Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Quenching of Metabolism: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with cold PBS. Immediately add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C).

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Sample Preparation for MS Analysis: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column or a HILIC column depending on the polarity of the target metabolites.

    • Mobile Phases:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a suitable gradient to achieve good separation of the metabolites of interest.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

    • Scan Mode: Perform a full scan (MS1) to identify the m/z of potential labeled and unlabeled metabolites.

    • Fragmentation: Use tandem mass spectrometry (MS/MS) to confirm the identity of the metabolites and to aid in the localization of the 13C label within the molecule.

    • Data Analysis: Extract the ion chromatograms for the expected m/z values of the unlabeled (M+0) and labeled (M+1, M+2, M+3, etc.) isotopologues. Calculate the fractional enrichment of the 13C label.

Visualizations

ExperimentalWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Add ECEA-13C3 Labeling Medium A->B C Incubate B->C D Quench Metabolism C->D E Extract Metabolites D->E F Dry & Reconstitute E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Metabolic Flux Analysis H->I

Caption: Experimental workflow for 13C labeling and analysis.

TroubleshootingFlow Start Low/No Labeled Metabolite Signal Q1 Was labeling efficiency checked? Start->Q1 A1_Yes Optimize MS Sensitivity Q1->A1_Yes Yes A1_No Perform Time-course & Dose-response Q1->A1_No No Q3 Was sample prep optimized? A1_Yes->Q3 Q2 Is precursor uptake confirmed? A1_No->Q2 A2_Yes Check Pathway Activity Q2->A2_Yes Yes A2_No Verify Cell Viability & Transport Mechanisms Q2->A2_No No A2_Yes->Q3 End Problem Resolved A2_No->End A3_Yes Consider Matrix Effects Q3->A3_Yes Yes A3_No Review Quenching & Extraction Protocol Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting logic for low labeled metabolite signals.

References

Technical Support Center: Purity Analysis of Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthesized Ethyl Cyano(ethoxymethylene)acetate-13C3.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for determining the chemical and isotopic purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][2] HPLC is effective for quantifying chemical purity, while GC-MS and NMR are crucial for confirming molecular weight, structure, and isotopic enrichment.

Q2: What are the expected impurities from the synthesis of this compound?

A2: Potential impurities can originate from the starting materials, solvents, and side reactions. These may include:

  • Unreacted Starting Materials: Ethyl cyanoacetate (B8463686) and triethyl orthoformate.

  • Solvents: Residual amounts of solvents used during synthesis and purification, such as ethanol (B145695) or acetic anhydride.

  • Hydrolysis Products: Ethyl Cyano(ethoxymethylene)acetate is sensitive to moisture and can hydrolyze to form cyanoacetic acid and ethanol.[1][3]

Q3: How does the ¹³C₃ labeling affect the interpretation of analytical data?

A3: The three ¹³C atoms introduce specific changes in the analytical data:

  • NMR Spectroscopy: In the ¹³C NMR spectrum, the signals for the three labeled carbons will be significantly enhanced and will exhibit ¹³C-¹³C coupling, which is not observed in the unlabeled compound.[4] In the ¹H NMR spectrum, protons attached to the labeled carbons will show coupling to ¹³C, resulting in satellite peaks around the main proton signal.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the unlabeled compound. The isotopic pattern will be distinct and can be used to determine the level of isotopic enrichment.

Q4: My HPLC chromatogram shows a broad or tailing peak for the main compound. What could be the cause?

A4: Peak broadening or tailing in HPLC can be caused by several factors:

  • Column Issues: The column may be degrading, or there might be an issue with the packing.

  • Mobile Phase Incompatibility: The polarity of the mobile phase may not be optimal for this relatively polar compound. Consider using a polar-embedded column for better peak shape.[5]

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase can help to mitigate this.[6]

Q5: I am observing a low signal for my compound in GC-MS. What are the possible reasons?

A5: A low signal in GC-MS could be due to:

  • Thermal Decomposition: The compound may be degrading in the high temperatures of the injector or the column.[1] Ensure the temperature program is optimized.

  • Poor Ionization: The ionization energy may not be optimal for this molecule.

  • Injector Issues: Check for leaks or blockages in the injector.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
No Peak Detected Incorrect wavelength setting on the UV detector.Determine the UV maximum of the compound (around 270 nm) and set the detector accordingly.
Compound not eluting from the column.The mobile phase may be too weak. Increase the proportion of the organic solvent.
Variable Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or pressure fluctuations.[6]
Temperature variations.Use a column oven to maintain a consistent temperature.
Presence of Unexpected Peaks Contamination from solvents or sample handling.Run a blank injection of the solvent to identify any contaminant peaks.
Degradation of the sample.Ensure the sample is fresh and has been stored correctly, protected from moisture.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Multiple Peaks for the Main Compound Isomers of the compound.Ethyl Cyano(ethoxymethylene)acetate can exist as E and Z isomers. The synthesis typically favors one, but the presence of the other is possible.
In-source fragmentation.Optimize the ionization energy to minimize fragmentation if the molecular ion is of primary interest.
Incorrect Isotopic Pattern Co-elution with an impurity.Improve chromatographic separation by modifying the temperature program.
Low isotopic enrichment of the synthesized material.Review the synthesis procedure and the isotopic purity of the starting materials.
Baseline Noise Contaminated carrier gas or system leak.Check for leaks in the system and ensure the use of high-purity carrier gas.
NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad ¹H NMR Signals Presence of paramagnetic impurities.Purify the sample further.
Sample concentration is too high.Dilute the sample.
Difficulty in Determining Isotopic Enrichment Low signal-to-noise ratio for ¹³C satellite peaks in ¹H NMR.Increase the number of scans to improve the signal-to-noise ratio.
Overlapping signals in the ¹³C NMR spectrum.Optimize the spectral width and acquisition time.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Perform a series of dilutions to create calibration standards.

    • Inject the standards and the sample solution into the HPLC system.

    • Quantify the purity by comparing the peak area of the main compound to the total peak area of all components.

Protocol 2: Isotopic and Chemical Purity by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-200.

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile organic solvent like ethyl acetate.

    • Inject the sample into the GC-MS system.

    • Analyze the mass spectrum of the eluting peak to confirm the molecular weight (172.16 for the ¹³C₃ isotopologue) and fragmentation pattern.

    • Determine the isotopic enrichment by analyzing the relative intensities of the molecular ion peaks corresponding to the labeled and unlabeled species.

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation synthesis Synthesized Ethyl Cyano(ethoxymethylene)acetate-13C3 hplc HPLC-UV Analysis (Chemical Purity) synthesis->hplc gcms GC-MS Analysis (Chemical & Isotopic Purity) synthesis->gcms nmr NMR Analysis (Structural Confirmation & Isotopic Purity) synthesis->nmr chem_purity Chemical Purity (%) hplc->chem_purity gcms->chem_purity iso_purity Isotopic Enrichment (%) gcms->iso_purity nmr->iso_purity structure_confirm Structural Confirmation nmr->structure_confirm

Caption: Experimental workflow for the purity analysis of this compound.

troubleshooting_logic cluster_hplc HPLC cluster_gcms GC-MS cluster_nmr NMR start Analytical Issue Identified hplc_issue e.g., Peak Tailing start->hplc_issue gcms_issue e.g., Low Signal start->gcms_issue nmr_issue e.g., Broad Signals start->nmr_issue hplc_cause1 Column Degradation hplc_issue->hplc_cause1 hplc_cause2 Mobile Phase hplc_issue->hplc_cause2 hplc_solution1 Replace Column hplc_cause1->hplc_solution1 hplc_solution2 Optimize Mobile Phase hplc_cause2->hplc_solution2 gcms_cause1 Thermal Degradation gcms_issue->gcms_cause1 gcms_cause2 Poor Ionization gcms_issue->gcms_cause2 gcms_solution1 Adjust Temp. Program gcms_cause1->gcms_solution1 gcms_solution2 Optimize MS Source gcms_cause2->gcms_solution2 nmr_cause1 Paramagnetic Impurities nmr_issue->nmr_cause1 nmr_cause2 High Concentration nmr_issue->nmr_cause2 nmr_solution1 Purify Sample nmr_cause1->nmr_solution1 nmr_solution2 Dilute Sample nmr_cause2->nmr_solution2

References

Validation & Comparative

A Comparative Guide to Validating Metabolic Pathway Models: Ethyl Cyano(ethoxymethylene)acetate-13C3 as a Novel Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl Cyano(ethoxymethylene)acetate-13C3 as a potential tool for validating metabolic pathway models, contrasting it with established isotopic tracers. Due to the novelty of this compound in this application, this document focuses on its predicted metabolic fate and presents a framework for its experimental validation, supported by comparative data from well-characterized tracers.

Introduction to 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using stable isotope tracers, such as Carbon-13 (¹³C), is a powerful technique for quantifying the rates of intracellular metabolic reactions. By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the incorporation of ¹³C atoms into downstream metabolites. The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are used to calculate metabolic fluxes, providing a detailed snapshot of cellular physiology. The choice of the ¹³C tracer is critical as it determines the precision and scope of the metabolic pathways that can be resolved.

This compound: A Novel Tracer

This compound is a commercially available isotopically labeled compound. However, its application as a tracer in metabolic studies is not yet established in published literature. Based on its chemical structure, we can predict its metabolic fate and potential utility.

Predicted Metabolic Fate

Upon entering a cell, Ethyl Cyano(ethoxymethylene)acetate is likely to be rapidly hydrolyzed by ubiquitous intracellular esterases.[1] These enzymes are known to act on a wide variety of ester-containing compounds.[2][3] This initial hydrolysis would yield three separate molecules, with the ¹³C label distributed among them, depending on the specific labeling pattern of the supplied tracer.

Assuming the three carbons of the acetate (B1210297) backbone are labeled (¹³C₃), the primary breakdown products would be:

  • ¹³C₂-Cyanoacetate: A two-carbon molecule containing a nitrile group.

  • ¹³C₁-Formate (from the ethoxymethylene group): A one-carbon unit.

  • Ethanol (unlabeled): From the ethyl ester group.

  • Ethanol (unlabeled): From the ethoxymethylene group.

The labeled cyanoacetate (B8463686) and formate (B1220265) can then enter central carbon metabolism. Cyanoacetate can be further metabolized, potentially feeding into pathways involving two-carbon units. Formate is a key one-carbon donor and can enter the folate cycle, which is crucial for nucleotide synthesis and other biosynthetic pathways.

Comparison with Standard Isotopic Tracers

The utility of a tracer is determined by which metabolic pathways it can effectively probe. Below is a comparison of the predicted applications of this compound with commonly used tracers like ¹³C-Glucose and ¹³C-Glutamine.

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantages
[U-¹³C₆]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate)Broadly labels central carbon metabolism. Well-characterized and widely used.Can result in complex labeling patterns that are difficult to interpret for specific pathways.
[U-¹³C₅]Glutamine TCA Cycle (anaplerosis), Amino Acid Metabolism, Reductive CarboxylationExcellent for studying TCA cycle dynamics, especially in cancer cells.Provides limited information on glycolytic pathways.
Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ (Predicted) One-Carbon Metabolism (Folate Cycle), Pathways involving two-carbon units (e.g., acetate metabolism), potentially aspects of amino acid and nucleotide synthesis.Potentially offers a novel way to probe one-carbon metabolism directly. Could provide insights into pathways that utilize small carboxylic acids.Not yet validated experimentally. The initial hydrolysis step adds a layer of complexity to data interpretation. Potential toxicity of cyanoacetate at higher concentrations needs to be assessed.

Experimental Protocols

As there are no established protocols for using this compound as a metabolic tracer, a generalized protocol for validating a novel tracer in cultured mammalian cells is provided below. This should be adapted and optimized for the specific cell line and experimental conditions.

General Protocol for Novel ¹³C Tracer Validation
  • Cell Culture and Media Preparation:

    • Culture cells to mid-exponential growth phase in standard growth medium.

    • Prepare the experimental medium by supplementing basal medium (lacking the standard carbon source to be replaced) with a known concentration of this compound. The concentration should be optimized to be non-toxic and sufficient for uptake and metabolism.

    • Also prepare an unlabeled control medium with the same concentration of unlabeled Ethyl Cyano(ethoxymethylene)acetate.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-labeled or unlabeled control medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and reach isotopic steady-state.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells on the plate, placed on dry ice.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Metabolite Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify and quantify the mass isotopologues of key metabolites to determine the extent and pattern of ¹³C incorporation.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use the mass isotopomer distributions (MIDs) of key metabolites to infer the activity of metabolic pathways.

    • For quantitative flux analysis, use software such as INCA, Metran, or WUFlux to fit the labeling data to a metabolic network model.

Visualizing Metabolic Pathways and Workflows

Predicted Metabolic Fate of this compound

G Predicted Metabolic Fate of this compound Tracer This compound Esterase Cellular Esterases Tracer->Esterase Hydrolysis Cyanoacetate 13C2-Cyanoacetate Esterase->Cyanoacetate Formate 13C1-Formate Esterase->Formate Ethanol Ethanol (unlabeled) Esterase->Ethanol TwoCarbon Two-Carbon Metabolism Cyanoacetate->TwoCarbon OneCarbon One-Carbon Metabolism (Folate Cycle) Formate->OneCarbon Nucleotide Nucleotide Synthesis OneCarbon->Nucleotide

Caption: Predicted initial steps in the cellular metabolism of this compound.

General Experimental Workflow for ¹³C-MFA

G General Experimental Workflow for 13C-MFA cluster_exp Experimental Phase cluster_ana Analytical Phase CellCulture 1. Cell Culture Labeling 2. Isotopic Labeling (with 13C Tracer) CellCulture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS 5. LC-MS / GC-MS Analysis Extraction->MS DataProcessing 6. Data Processing (MID Calculation) MS->DataProcessing FluxAnalysis 7. Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: A generalized workflow for conducting a 13C metabolic flux analysis experiment.

Conclusion

While this compound is a novel and unvalidated tracer for metabolic research, its predicted breakdown into labeled formate and cyanoacetate presents an intriguing possibility for probing one-carbon and two-carbon metabolic pathways. Its performance relative to established tracers like ¹³C-glucose and ¹³C-glutamine can only be determined through rigorous experimental validation. The protocols and comparative framework provided in this guide offer a starting point for researchers interested in exploring the potential of this and other novel isotopic tracers for elucidating complex metabolic networks. Careful optimization and validation are paramount to ensure the generation of accurate and meaningful metabolic flux data.

References

A Comparative Guide to Metabolic Tracers: [U-13C]glucose versus Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, stable isotope tracers are indispensable for delineating metabolic pathways and quantifying fluxes. The choice of tracer is critical and dictates the specific metabolic activities that can be interrogated. This guide provides a comparative analysis of two distinct carbon-13 labeled tracers: the universally applied [U-13C]glucose and the specialized, potential precursor, Ethyl Cyano(ethoxymethylene)acetate-13C3. While [U-13C]glucose is a cornerstone for tracking central carbon metabolism, this compound presents a theoretical tool for probing de novo nucleotide synthesis.

Overview of Tracers

[U-13C]glucose is a uniformly labeled glucose molecule where all six carbon atoms are replaced with the ¹³C isotope. This tracer is extensively used to investigate the flow of glucose-derived carbons through fundamental metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] Its broad applicability has made it a gold standard in cancer metabolism research and in studies of numerous other physiological and pathological states.

This compound is a labeled organic compound with potential, though not yet demonstrated, applications in metabolic tracing. As a known precursor in the chemical synthesis of pyrimidines, it is hypothesized that the ¹³C-labeled version could serve as a tracer for the de novo pyrimidine (B1678525) biosynthesis pathway. This would offer a more direct method for studying the synthesis of nucleotide building blocks.

Comparative Analysis

The primary distinction between these two tracers lies in their target metabolic pathways. [U-13C]glucose provides a global view of central carbon metabolism, while this compound is posited to offer a focused look at nucleotide synthesis.

Feature[U-13C]glucoseThis compound (Hypothetical)
Primary Metabolic Pathways Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Serine Synthesis, Glycogen SynthesisDe Novo Pyrimidine Biosynthesis
Key Cellular Processes Energy production, biosynthesis of amino acids, fatty acids, and nucleotides (ribose component)Nucleotide synthesis for DNA and RNA replication
Established Applications Cancer metabolism, diabetes, neurodegenerative diseases, inborn errors of metabolismPotential for studying nucleotide metabolism in cancer, immunology, and virology
Incorporation & Metabolism Rapidly transported into cells and metabolized through central carbon pathways.Assumed uptake and incorporation into the pyrimidine ring structure during de novo synthesis.
Analytical Detection Labeled metabolites are readily detected and quantified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.Labeled pyrimidine intermediates and nucleotides would be detectable by MS.
Commercial Availability Widely available from numerous suppliers.Available as a labeled chemical; use as a biological tracer is not established.

Signaling Pathways and Experimental Workflows

[U-13C]glucose Metabolism

[U-13C]glucose enters the cell and is phosphorylated to glucose-6-phosphate. From there, it can enter glycolysis to produce pyruvate, which then fuels the TCA cycle. Alternatively, it can enter the pentose phosphate pathway to generate NADPH and ribose-5-phosphate, a precursor for nucleotide synthesis.

G cluster_0 Central Carbon Metabolism U-13C_Glucose [U-13C]glucose G6P Glucose-6-Phosphate-13C6 U-13C_Glucose->G6P Pyruvate Pyruvate-13C3 G6P->Pyruvate Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Serine Serine-13C3 G6P->Serine Lactate Lactate-13C3 Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Ribose5P Ribose-5-Phosphate-13C5 PPP->Ribose5P

Metabolic fate of [U-13C]glucose.
Hypothetical Tracing with this compound

The proposed application of this compound is to trace the synthesis of pyrimidine nucleotides. The de novo pyrimidine synthesis pathway starts with simple molecules like bicarbonate and aspartate to build the pyrimidine ring. It is hypothesized that this compound could be utilized by cells as a precursor for this ring structure.

G cluster_1 Hypothetical Pyrimidine Synthesis Tracing Tracer Ethyl Cyano(ethoxymethylene) acetate-13C3 Orotate Orotate-13C Tracer->Orotate Hypothesized Incorporation Precursors Carbamoyl Phosphate + Aspartate Precursors->Orotate De Novo Synthesis UMP UMP-13C Orotate->UMP UTP UTP-13C UMP->UTP CTP CTP-13C UTP->CTP DNA_RNA DNA and RNA (labeled pyrimidines) UTP->DNA_RNA CTP->DNA_RNA

Hypothetical pathway for this compound.

Experimental Protocols

Protocol for [U-13C]glucose Tracing in Cultured Cells

This protocol provides a general framework for a ¹³C-glucose tracing experiment in adherent cell culture.

1. Media Preparation:

  • Prepare a glucose-free version of the appropriate cell culture medium (e.g., DMEM, RPMI-1640).

  • Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.

  • Dissolve [U-13C]glucose in the glucose-free medium to the desired final concentration (typically 5-25 mM).

  • Sterile-filter the complete labeling medium.

2. Cell Culture and Labeling:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed [U-13C]glucose-containing medium to the cells.

  • Incubate for a predetermined period (e.g., 0.5, 2, 6, 12, 24 hours) to achieve isotopic steady-state for the pathways of interest.

3. Metabolite Extraction:

  • Rapidly aspirate the labeling medium.

  • Wash the cells with ice-cold 0.9% NaCl solution.

  • Add a sufficient volume of ice-cold 80% methanol (B129727) (-80°C) to cover the cells (e.g., 1 mL for a well of a 6-well plate).

  • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

4. Sample Analysis:

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

  • Analyze the samples to determine the mass isotopologue distribution of key metabolites.

Proposed Protocol for this compound Tracing

This is a prospective protocol and would require significant optimization.

1. Media Preparation:

  • Prepare standard cell culture medium.

  • Prepare a stock solution of this compound in a sterile solvent (e.g., DMSO). The final concentration in the medium will need to be optimized to be non-toxic and sufficient for uptake and incorporation.

2. Cell Culture and Labeling:

  • Seed cells and grow to 70-80% confluency.

  • Add the this compound stock solution to the culture medium to achieve the desired final concentration.

  • Incubate for a time course to allow for potential incorporation into the nucleotide pool.

3. Metabolite Extraction and Analysis:

  • Follow the same metabolite extraction procedure as described for [U-13C]glucose.

  • Analyze the polar metabolite fraction by LC-MS, specifically targeting the masses of pyrimidine pathway intermediates and nucleotides to detect ¹³C incorporation.

Conclusion

[U-13C]glucose is a robust and well-characterized tracer for interrogating central carbon metabolism. Its use is supported by a wealth of literature and established protocols. In contrast, this compound represents a novel, yet-to-be-validated tool. Its potential lies in the targeted tracing of de novo pyrimidine synthesis, a pathway of significant interest in cancer and other proliferative diseases. While its utility is currently theoretical, this guide provides a framework for researchers interested in exploring new tracers for nucleotide metabolism. The development and validation of such specific tracers could provide more direct insights into the regulation of nucleotide synthesis and its role in disease.

References

A Comparative Guide to the Validation of Quantitative LC-MS Assays: The Gold Standard of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative LC-MS assays are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of internal standard strategies, highlighting the superior performance of stable isotope-labeled (SIL) internal standards, such as Ethyl Cyano(ethoxymethylene)acetate-13C3, against structural analogs.

The validation of a bioanalytical method ensures its suitability for its intended purpose, providing confidence in the data generated for pharmacokinetic, toxicokinetic, and other quantitative studies.[1] Regulatory bodies like the FDA and EMA have established comprehensive guidelines for method validation, which include assessments of accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1] A key element in achieving robust and reliable quantitative data is the use of an internal standard (IS) to compensate for variability during sample preparation and analysis.[2][3]

The Role of Internal Standards in LC-MS Assays

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby correcting for variations in sample recovery, matrix effects, and instrument response.[3] The two most common types of internal standards used in LC-MS are stable isotope-labeled (SIL) internal standards and structural analogs.[2]

This compound serves as a prime example of a SIL-IS. By incorporating three ¹³C atoms, it is chemically identical to its unlabeled counterpart but has a distinct mass, allowing for its differentiation by the mass spectrometer. This near-perfect chemical and physical similarity is the foundation of its superior performance in quantitative assays.[4]

Performance Comparison: SIL-IS vs. Structural Analog

The superiority of SIL-IS over structural analogs is consistently demonstrated in experimental data. The nearly identical physicochemical properties of a SIL-IS ensure that it co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement.[5] Structural analogs, while chemically similar, can have different retention times, extraction recoveries, and ionization efficiencies, leading to less accurate and precise quantification.[6]

Validation Parameter Stable Isotope-Labeled IS (e.g., this compound) Structural Analog IS Regulatory Acceptance Criteria (Typical)
Accuracy (% Bias) Typically < 5%Can be > 15%± 15% (± 20% at LLOQ)
Precision (% CV) Typically < 5%Can be > 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect High compensation, minimal impact on analyte/IS ratioVariable compensation, can lead to significant inaccuraciesShould be minimized and assessed
Recovery Tracks analyte recovery very closelyMay differ significantly from analyte recoveryConsistent, precise, and reproducible
Selectivity High, due to mass differencePotential for cross-talk or interferenceNo significant interference at the retention time of the analyte and IS

This table summarizes typical performance characteristics based on published literature comparing SIL-IS and structural analog IS. Actual values are method-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable assay validation. Below are representative protocols for key validation experiments.

Stock Solution and Working Standard Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of the analyte and this compound (SIL-IS) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in the same solvent to create a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Calibration Curve and Quality Control Sample Preparation
  • Spike a blank biological matrix (e.g., human plasma) with the analyte working standards to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Prepare QC samples in the same blank matrix at a minimum of three concentration levels: low, medium, and high.

  • Add the SIL-IS working solution to all calibration standards and QC samples to achieve a constant final concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the SIL-IS working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS.

Validation of Accuracy and Precision
  • Analyze at least five replicates of the QC samples at each concentration level in three separate analytical runs.

  • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each run (intra-day) and across all runs (inter-day).

  • The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[8]

Visualizing the Advantage: Workflows and Logic

The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical basis for the superior performance of a SIL-IS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Analyte) Add_IS Add Internal Standard (SIL-IS or Analog) Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for quantitative LC-MS/MS analysis.

G cluster_analyte Analyte cluster_sil_is SIL-IS (e.g., this compound) cluster_analog_is Structural Analog IS Analyte_Props Physicochemical Properties SIL_Props Identical Physicochemical Properties Analyte_Props->SIL_Props Analog_Props Similar but Different Physicochemical Properties Analyte_Props->Analog_Props SIL_Result Accurate Compensation for Variability SIL_Props->SIL_Result Analog_Result Incomplete Compensation for Variability Analog_Props->Analog_Result

Caption: Logical comparison of SIL-IS and structural analog IS performance.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS bioanalysis.[3] Its ability to closely mimic the analyte of interest throughout the analytical process provides superior accuracy and precision compared to structural analogs.[2][5] By adhering to rigorous validation protocols and employing the appropriate internal standard, researchers can ensure the generation of high-quality, reliable, and defensible data to support critical decisions in drug development and scientific research.

References

Benchmarking a Novel Isotopic Tracer: A Comparative Guide for Ethyl Cyano(ethoxymethylene)acetate-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is continually advancing with the development of novel isotopic tracers. Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ is a commercially available, stable isotope-labeled compound with potential applications in metabolic flux analysis. However, a review of the current scientific literature reveals a notable absence of studies that have employed or benchmarked this tracer in biological systems. This guide provides a comprehensive framework for researchers interested in evaluating Ethyl Cyano(ethoxymethylene)acetate-¹³C₃, comparing its hypothetical application against established tracers in the context of de novo pyrimidine (B1678525) biosynthesis, a fundamental pathway for DNA and RNA synthesis.

Hypothetical Application: Tracing De Novo Pyrimidine Synthesis

Given that ethyl cyanoacetate, the precursor to Ethyl Cyano(ethoxymethylene)acetate, is a known building block in the synthesis of heterocyclic rings, a plausible application for its ¹³C-labeled counterpart is in tracing the synthesis of pyrimidine bases.[1] The de novo pyrimidine synthesis pathway utilizes precursors such as bicarbonate, the amide nitrogen from glutamine, and the carbon skeleton of aspartate to construct the pyrimidine ring.[][3] The ribose phosphate (B84403) backbone is contributed by the pentose (B10789219) phosphate pathway (PPP), which is fueled by glucose.

This guide will therefore focus on comparing the potential utility of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ with established tracers for this pathway, namely ¹³C-labeled glucose and glutamine.

Comparative Analysis of Isotopic Tracers for Nucleotide Synthesis

The selection of an appropriate isotopic tracer is paramount for the accurate quantification of metabolic fluxes. Below is a comparative overview of established tracers for de novo pyrimidine synthesis and the hypothetical contributions of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃.

TracerLabeled MoietyKey Metabolic InsightsAnticipated Isotopic Enrichment in Pyrimidines
[U-¹³C₆]Glucose Uniformly labeled glucoseMeasures the contribution of glucose to the ribose backbone of nucleotides via the pentose phosphate pathway.[4][5]High enrichment in the ribose moiety of pyrimidine nucleotides.
[U-¹³C₅, ¹⁵N₂]Glutamine Uniformly labeled glutamineTraces the incorporation of glutamine's nitrogen and carbon into the pyrimidine ring.[6][7][8]Enrichment in the nitrogen atoms and potentially one carbon atom of the pyrimidine ring.
Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ Labeled three-carbon backboneHypothetical: Could trace the incorporation of a specific three-carbon unit into pyrimidine or related heterocyclic structures.Hypothetical: Dependent on the metabolic fate of the tracer. If incorporated, would lead to a +3 mass shift in the pyrimidine ring or a downstream metabolite.

Experimental Protocols

General Protocol for Isotopic Labeling and Metabolite Extraction

This protocol provides a general framework for conducting a stable isotope tracing experiment in adherent mammalian cells, adapted from established methodologies.[9]

  • Cell Culture: Plate cells in standard growth medium and culture to 70-80% confluency.

  • Media Preparation:

    • Unlabeled Medium: Prepare the basal medium with unlabeled versions of the metabolites of interest (e.g., glucose, glutamine).

    • Labeled Medium: Prepare the basal medium with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]Glucose, [U-¹³C₅]Glutamine, or Ethyl Cyano(ethoxymethylene)acetate-¹³C₃).

  • Isotopic Labeling:

    • Aspirate the standard growth medium and wash the cells once with the unlabeled experimental medium.

    • Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.

    • Incubate for a defined period (e.g., 0, 30, 60, 120 minutes) to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • At the end of the incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol/20% water) at -80°C.

    • Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment in pyrimidine nucleotides and their precursors.

Protocol for Benchmarking a Novel Tracer

To objectively evaluate the performance of a novel tracer like Ethyl Cyano(ethoxymethylene)acetate-¹³C₃, a systematic benchmarking study is required.

  • Toxicity and Permeability Assessment:

    • Culture cells in the presence of varying concentrations of the unlabeled tracer to determine its cytotoxicity using a standard cell viability assay (e.g., MTT or trypan blue exclusion).

    • Measure the uptake of the labeled tracer into the cells over time to assess cell permeability.

  • Metabolic Stability Analysis:

    • Incubate the labeled tracer in cell-free medium and with cell lysates to assess its chemical and enzymatic stability.

  • Comparative Isotopic Labeling Experiment:

    • Perform parallel labeling experiments with the novel tracer and a well-established tracer (e.g., [U-¹³C₆]Glucose) for the target pathway.

    • Harvest cells at multiple time points and analyze the isotopic enrichment in key metabolites of the pathway.

  • Data Analysis and Performance Evaluation:

    • Compare the rate and extent of isotopic labeling from the novel tracer to the established tracer.

    • Assess any unexpected labeling patterns that may indicate off-target metabolic effects.

    • Evaluate the precision of flux calculations when using the novel tracer in a metabolic model.

Quantitative Data Presentation

For a comprehensive comparison, all quantitative data from a benchmarking study should be summarized in clear and concise tables.

Table 1: Performance Metrics for Isotopic Tracers

Performance Metric[U-¹³C₆]Glucose[U-¹³C₅]GlutamineEthyl Cyano(ethoxymethylene)acetate-¹³C₃
Cell Permeability HighHighTo be determined
Cytotoxicity (IC₅₀) Non-toxic at physiological concentrationsNon-toxic at physiological concentrationsTo be determined
Metabolic Stability Readily metabolizedReadily metabolizedTo be determined
Isotopic Enrichment in UMP (at 1h) High (in ribose)Moderate (in ring)To be determined
Off-target Labeling MinimalMinimalTo be determined

Visualization of Pathways and Workflows

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the key steps in the de novo synthesis of Uridine Monophosphate (UMP), the precursor for other pyrimidine nucleotides.

DeNovoPyrimidineSynthesis cluster_inputs Precursors cluster_pathway De Novo Pyrimidine Synthesis cluster_outputs Products Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II Glutamine->CPSII Bicarbonate HCO₃⁻ Bicarbonate->CPSII Aspartate Aspartate ATCase Aspartate Transcarbamoylase Aspartate->ATCase PRPP PRPP (from Glucose) OPRT Orotate Phosphoribosyltransferase PRPP->OPRT CPSII->ATCase Carbamoyl Phosphate DHOase Dihydroorotase ATCase->DHOase Carbamoyl Aspartate DHODH Dihydroorotate Dehydrogenase DHOase->DHODH Dihydroorotate DHODH->OPRT Orotate ODC OMP Decarboxylase OPRT->ODC Orotidine Monophosphate (OMP) UMP Uridine Monophosphate (UMP) ODC->UMP

Caption: Key steps in the de novo pyrimidine biosynthesis pathway.

Experimental Workflow for Tracer Benchmarking

The following diagram outlines a logical workflow for the evaluation of a novel isotopic tracer.

TracerBenchmarkingWorkflow cluster_preliminary Preliminary Assessment cluster_experiment Comparative Experiment cluster_analysis Data Analysis and Evaluation Toxicity Assess Cytotoxicity Permeability Determine Cell Permeability Toxicity->Permeability Stability Evaluate Metabolic Stability Permeability->Stability CellCulture Culture Adherent Cells Stability->CellCulture Labeling Isotopic Labeling with Novel and Established Tracers CellCulture->Labeling Harvesting Harvest Cells and Extract Metabolites Labeling->Harvesting Analysis LC-MS/GC-MS Analysis Harvesting->Analysis Enrichment Quantify Isotopic Enrichment Analysis->Enrichment Comparison Compare Labeling Kinetics Enrichment->Comparison FluxAnalysis Perform Metabolic Flux Analysis Comparison->FluxAnalysis Conclusion Draw Conclusions on Tracer Performance FluxAnalysis->Conclusion

Caption: A workflow for benchmarking a novel isotopic tracer.

Conclusion

While Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ presents an intriguing potential tool for metabolic research, its utility as an isotopic tracer remains to be experimentally validated. This guide provides the necessary framework to conduct such an evaluation by proposing a hypothetical application in tracing de novo pyrimidine synthesis and outlining the comparative experiments required to benchmark its performance against established tracers. By following a systematic approach, researchers can objectively assess the viability of this and other novel tracers, thereby expanding the toolkit for elucidating the complexities of cellular metabolism.

References

A Researcher's Guide to Confirming ¹³C Label Positions in Metabolites Derived from Ethyl Cyano(ethoxymethylene)acetate-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of ¹³C label positions within metabolites is fundamental to elucidating metabolic pathways and understanding drug disposition. This guide provides an objective comparison of the primary analytical techniques for confirming the position of ¹³C labels in metabolites originating from Ethyl Cyano(ethoxymethylene)acetate-¹³C₃, a key precursor in the synthesis of pyrimidine (B1678525) nucleosides. We present a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complete with experimental protocols, quantitative data comparisons, and visual workflows to aid in methodological selection.

Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ serves as a valuable tracer for probing the de novo pyrimidine biosynthesis pathway. The strategic placement of the three ¹³C atoms in this precursor allows for the tracking of their incorporation into downstream metabolites, such as uridine (B1682114) monophosphate (UMP). The confirmation of the precise location of these labels in the final metabolites is paramount for validating metabolic pathway reconstructions and quantifying flux through specific biochemical routes.

Comparative Analysis of Key Analytical Techniques

The two principal methodologies for the unambiguous determination of ¹³C label positions are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and disadvantages, and the optimal choice depends on the specific experimental goals, sample complexity, and available instrumentation.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the magnetic properties of ¹³C nuclei, providing direct structural information and precise positional data.Measures the mass-to-charge ratio of ions and their fragments to determine the number and, indirectly, the position of ¹³C labels.
Information Provided Unambiguous determination of label position and molecular structure.High-resolution mass measurements for determining isotopic enrichment and fragmentation patterns for positional analysis.
Sensitivity LowerHigher
Sample Requirement Higher (mg range)Lower (µg to ng range)
Strengths - Direct and definitive positional information.- Non-destructive.- Exceptional sensitivity.- High throughput.- Amenable to complex mixtures when coupled with chromatography.
Limitations - Lower sensitivity.- Can be challenging for complex mixtures without prior separation.- Positional information is inferred from fragmentation, which can be complex to interpret.- Requires ionization, which can be destructive.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for confirming ¹³C label positions using NMR and MS.

experimental_workflow Experimental Workflow for ¹³C Label Confirmation cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis start Biological Sample (Cells, Tissue, Biofluid) extraction Metabolite Extraction (e.g., with Methanol/Water) start->extraction nmr_sample NMR Sample Preparation (Dissolve in D₂O) extraction->nmr_sample ms_sample LC-MS Sample Preparation (Derivatization if needed) extraction->ms_sample nmr_analysis NMR Data Acquisition (1D ¹³C, 2D HSQC, 2D HMBC) nmr_sample->nmr_analysis nmr_data Data Analysis (Chemical Shift Analysis) nmr_analysis->nmr_data nmr_result Positional Confirmation nmr_data->nmr_result ms_analysis LC-MS/MS Data Acquisition (Full Scan and Product Ion Scans) ms_sample->ms_analysis ms_data Data Analysis (Fragmentation Analysis) ms_analysis->ms_data ms_result Positional Confirmation ms_data->ms_result

Caption: General workflows for NMR and MS-based ¹³C label confirmation.

Metabolic Pathway of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ to Uridine Monophosphate (UMP)

Ethyl Cyano(ethoxymethylene)acetate is a precursor for the synthesis of the pyrimidine ring. In a biological context, the labeled carbons from Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ can be incorporated into the pyrimidine ring of nucleotides through the de novo synthesis pathway. A plausible route involves the reaction with urea (B33335) to form a pyrimidine derivative, which then enters the pathway leading to UMP.

metabolic_pathway Incorporation of ¹³C Labels into UMP cluster_precursor Labeled Precursor cluster_synthesis Pyrimidine Ring Formation cluster_denovo De Novo Pyrimidine Biosynthesis ECMA Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ Pyrimidine ¹³C-labeled Pyrimidine Intermediate ECMA->Pyrimidine + Urea Urea Urea Urea->Pyrimidine Orotic_Acid ¹³C-labeled Orotic Acid Pyrimidine->Orotic_Acid OMP ¹³C-labeled Orotidine Monophosphate (OMP) Orotic_Acid->OMP + PRPP PRPP PRPP PRPP->OMP UMP ¹³C-labeled Uridine Monophosphate (UMP) OMP->UMP - CO₂

Caption: Proposed pathway for the incorporation of ¹³C labels from Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ into UMP.

Detailed Experimental Protocols

Metabolite Extraction from Cell Culture
  • Cell Culture and Labeling: Culture cells in a suitable medium. Replace the medium with a medium containing Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ and incubate for a specified period to allow for metabolite labeling.

  • Quenching and Harvesting: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization.

  • Extraction: Extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, to the cell pellet. Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifugation and Supernatant Collection: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C. Collect the supernatant containing the polar metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen. The dried extract is now ready for NMR or MS sample preparation.

NMR Spectroscopy Protocol
  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP). Transfer the solution to an NMR tube.

  • 1D ¹³C NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Parameters: Set the spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0-200 ppm). Use a sufficient number of scans to achieve adequate signal-to-noise, which will depend on the sample concentration.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Acquisition Parameters: Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover the regions of interest. The number of increments in the indirect dimension (¹³C) will determine the resolution.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Acquisition Parameters: Similar to HSQC, optimize the spectral widths. The long-range coupling delay should be set to an appropriate value (e.g., 50-100 ms) to observe correlations over 2-3 bonds.

  • Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, Mnova). The ¹³C chemical shifts in the 1D spectrum and the correlation peaks in the 2D spectra will reveal the positions of the ¹³C labels.

LC-MS/MS Protocol
  • Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., 50:50 acetonitrile (B52724):water).

  • Liquid Chromatography:

    • Column: Use a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an ion-pairing agent.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid is commonly used.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes of interest.

    • Full Scan (MS1): Acquire full scan data to identify the mass-to-charge ratios (m/z) of the labeled metabolites.

    • Tandem MS (MS/MS or MS²): Perform product ion scans on the m/z values of interest. The fragmentation pattern will provide information about the location of the ¹³C labels.

  • Data Analysis: Analyze the LC-MS/MS data using appropriate software. Compare the fragmentation patterns of the labeled and unlabeled metabolites to deduce the position of the ¹³C atoms.

Quantitative Data Comparison

The following tables provide expected quantitative data for the analysis of ¹³C-labeled UMP.

Table 1: Expected ¹³C NMR Chemical Shifts for UMP
Carbon Atom in UMPExpected ¹³C Chemical Shift (ppm in D₂O)[1][2][3][4]
C2~152
C4~167
C5~103
C6~142
C1'~91
C2'~75
C3'~70
C4'~84
C5'~65

Note: The exact chemical shifts can vary slightly depending on the pH and ionic strength of the sample.

Table 2: Expected Mass Fragmentation of Uracil for Positional Analysis
Precursor Ion (m/z) of UracilFragment Ion (m/z)Proposed Fragment StructureImplication for ¹³C Label Position
112 (Unlabeled)69[HNCO-C₂H₂]⁺Contains C4, C5, C6
42[HNCO]⁺Contains C2
113 (¹³C₁)70[HN¹³CO-C₂H₂]⁺ or [HNCO-¹³CC₂H₂]⁺Label at C4, C5, or C6
43[HN¹³CO]⁺Label at C2
114 (¹³C₂)71[HN¹³CO-¹³CC₂H₂]⁺ or [HNCO-¹³C₂H₂]⁺Labels at C4, C5, or C6
44-Not a primary fragment
115 (¹³C₃)72[HN¹³CO-¹³C₂H₂]⁺Labels at C4, C5, and C6

Note: The fragmentation of the intact UMP molecule will be more complex due to the ribose phosphate (B84403) group.

Alternative Methods

While NMR and MS are the primary techniques, other methods can provide complementary information.

  • Infrared (IR) Spectroscopy: Isotopic substitution leads to a shift in the vibrational frequency of a particular bond. This can be used to confirm the presence of a ¹³C label at a specific functional group, although it does not provide the same level of positional detail as NMR.

  • Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can detect changes in molecular vibrations due to isotopic labeling. It can be a powerful tool for in-situ analysis of metabolites in cells and tissues.[5][6][7][8]

Conclusion

Confirming the position of ¹³C labels in metabolites is a critical step in metabolic research. Both NMR spectroscopy and mass spectrometry are powerful techniques for this purpose, each with its own set of strengths and weaknesses. NMR provides direct and unambiguous positional information, making it the gold standard for structural confirmation. Mass spectrometry offers superior sensitivity and is well-suited for the analysis of complex biological samples, with positional information inferred from fragmentation patterns. The choice of technique will ultimately depend on the specific research question, the amount of sample available, and the desired level of structural detail. By carefully considering the information presented in this guide, researchers can select the most appropriate methodology to confidently elucidate the metabolic fate of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ and other labeled compounds.

References

Assessing the Kinetic Isotope Effect of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃: A Comparative Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for assessing the kinetic isotope effect (KIE) of Ethyl Cyano(ethoxymethylene)acetate-¹³C₃. Tailored for researchers, scientists, and drug development professionals, this document outlines a comparative analysis of reaction mechanisms through the lens of isotopic labeling. While direct experimental data for the ¹³C₃ isotopologue is not publicly available, this guide presents a hypothetical study based on established principles of physical organic chemistry, offering a robust methodology for future investigations.

Ethyl Cyano(ethoxymethylene)acetate is a versatile building block in organic synthesis, frequently employed in the construction of heterocyclic systems and other complex molecular architectures. Understanding the mechanism of its reactions is paramount for optimizing reaction conditions and designing novel synthetic pathways. The kinetic isotope effect is a powerful tool for probing reaction mechanisms, providing insights into bond-breaking and bond-forming events in the rate-determining step.

This guide focuses on a representative reaction: the nucleophilic substitution of the ethoxy group of Ethyl Cyano(ethoxymethylene)acetate by aniline. We will explore two plausible mechanistic pathways—a concerted SN2' type mechanism and a stepwise addition-elimination mechanism—and demonstrate how the ¹³C KIE can be used to distinguish between them.

Comparative Analysis of Hypothetical KIE Data

The magnitude of the ¹³C kinetic isotope effect can provide strong evidence for a particular reaction mechanism. In a competitive experiment where a mixture of unlabeled Ethyl Cyano(ethoxymethylene)acetate and its ¹³C₃ isotopologue reacts with aniline, the observed KIE (k₁₂/k₁₃) would differ depending on the transition state of the rate-determining step. Below are hypothetical KIE values expected for the concerted and stepwise mechanisms.

Isotopic PositionMechanistic PathwayExpected ¹³C KIE (k₁₂/k₁₃)Interpretation
Cyano Carbon (C1)Concerted (SN2')1.00 - 1.02Small to negligible KIE as bonding to this carbon is largely unchanged in the transition state.
Stepwise (Addition-Elimination)1.00 - 1.02Small to negligible KIE for the same reason.
Methylene Carbon (C2)Concerted (SN2')1.03 - 1.05A significant primary KIE is expected as the C=C double bond is converted to a C-C single bond, and a new C-N bond is formed in the rate-determining step.
Stepwise (Addition-Elimination)1.03 - 1.05A significant primary KIE is expected in the initial addition step, which is often rate-determining.
Carbonyl Carbon (C3)Concerted (SN2')1.00 - 1.02A small secondary KIE may be observed due to changes in conjugation.
Stepwise (Addition-Elimination)1.02 - 1.04A more significant secondary KIE might be observed due to the formation of a tetrahedral intermediate, which alters the hybridization and vibrational frequencies at this carbon.

Experimental Protocols

Precise measurement of the kinetic isotope effect is crucial for mechanistic determination. The following are detailed methodologies for conducting a competitive KIE experiment using modern analytical techniques.

Competitive KIE Measurement by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method relies on the high-precision quantification of the isotopic ratio of the starting material at different reaction conversions.

a. Sample Preparation:

  • Prepare a stock solution of a 1:1 mixture of Ethyl Cyano(ethoxymethylene)acetate (natural abundance) and Ethyl Cyano(ethoxymethylene)acetate-¹³C₃.

  • In a typical experiment, dissolve the isotopic mixture (e.g., 0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol) in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5 mL) in an NMR tube.

  • Initiate the reaction by adding a measured amount of the nucleophile (e.g., aniline, 0.1 mmol).

b. NMR Data Acquisition:

  • Acquire a ¹³C NMR spectrum of the starting material mixture before the addition of the nucleophile to determine the initial isotopic ratio (R₀).

  • After initiating the reaction, acquire ¹³C NMR spectra at various time points to monitor the reaction progress (fractional conversion, F) and the change in the isotopic ratio of the remaining starting material (RF).

  • To ensure quantitative accuracy, use a long relaxation delay (e.g., 5 x T₁) between scans.

c. Data Analysis:

  • Determine the fractional conversion (F) at each time point by integrating the signals of the starting material and product relative to the internal standard.

  • Measure the isotopic ratio (RF) of the unreacted starting material at each time point.

  • Calculate the kinetic isotope effect using the following equation: KIE = log(1 - F) / log(1 - F * RF / R₀)

Competitive KIE Measurement by Mass Spectrometry (MS)

This protocol utilizes Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for sensitive detection of isotopic ratios.

a. Sample Preparation and Reaction:

  • Prepare a reaction mixture containing a known ratio of the unlabeled and ¹³C₃-labeled Ethyl Cyano(ethoxymethylene)acetate and the nucleophile (aniline) in a suitable solvent.

  • At various time points, quench aliquots of the reaction mixture by adding a suitable quenching agent (e.g., a dilute acid).

b. MALDI-TOF MS Analysis:

  • For each quenched sample, mix a small volume with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA).

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire mass spectra in positive or negative ion mode, ensuring sufficient mass resolution to distinguish between the isotopologues.

c. Data Analysis:

  • Determine the isotopic ratio (R) of the unreacted starting material by measuring the relative intensities of the molecular ion peaks corresponding to the unlabeled ([M]) and labeled ([M+3]) species.

  • Determine the fractional conversion (F) at each time point using a separate analytical method (e.g., HPLC or NMR).

  • Plot ln(R/R₀) versus ln(1-F), where R₀ is the initial isotopic ratio. The slope of the resulting line is equal to (1/KIE - 1).

Visualizing Reaction Pathways and Experimental Workflow

Diagrams are essential for conceptualizing the mechanistic possibilities and the experimental design.

G cluster_workflow Experimental Workflow for KIE Measurement prep Sample Preparation (Isotopic Mixture) reaction Initiate Reaction (Add Nucleophile) prep->reaction monitoring Reaction Monitoring (NMR or MS) reaction->monitoring analysis Data Analysis (Calculate F and R) monitoring->analysis kie Determine KIE analysis->kie

Caption: Workflow for determining the kinetic isotope effect.

G cluster_concerted Concerted (Sₙ2') Mechanism cluster_stepwise Stepwise (Addition-Elimination) Mechanism reactants_c Reactants (EEMC-¹³C₃ + Aniline) ts_c Transition State (Concerted C-N bond formation and C-O bond breaking) reactants_c->ts_c product_c Product ts_c->product_c reactants_s Reactants (EEMC-¹³C₃ + Aniline) intermediate Tetrahedral Intermediate reactants_s->intermediate Addition (RDS) product_s Product intermediate->product_s Elimination

Caption: Plausible reaction mechanisms for nucleophilic substitution.

By employing the methodologies outlined in this guide, researchers can effectively utilize Ethyl Cyano(ethoxymethylene)acetate-¹³C₃ to gain deep mechanistic insights into its diverse chemical transformations, thereby facilitating the advancement of synthetic chemistry and drug discovery.

Safety Operating Guide

Navigating the Disposal of Ethyl Cyano(ethoxymethylene)acetate-13C3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of Ethyl Cyano(ethoxymethylene)acetate-13C3, a compound noted for its use as an intermediate in synthesizing anti-inflammatory agents. While the Carbon-13 isotope is stable and not radioactive, the chemical properties of the parent compound necessitate careful handling and disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to be aware of the hazards associated with Ethyl Cyano(ethoxymethylene)acetate. This compound is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may trigger allergic skin reactions or respiratory irritation[1][2][3].

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory. The following equipment should be worn at all times when handling this chemical:

Protective EquipmentSpecification
Eye ProtectionChemical splash goggles[1]
Hand ProtectionAppropriate protective gloves[1]
Body ProtectionA chemical apron[1]
Respiratory ProtectionA NIOSH/MSHA approved air-purifying dust or mist respirator[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations[2]. Chemical waste generators are responsible for correctly classifying their waste[2].

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents[1][2].

2. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing the appropriate PPE, contain the spill.

  • For solid material, carefully vacuum or sweep it up and place it into a suitable, labeled container for disposal[1][4]. Avoid generating dust.

  • For liquid material, absorb it with an inert material and place it in the disposal container.

3. Final Disposal:

  • The collected waste must be disposed of through an approved and licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Ensure all labeling and documentation for the hazardous waste shipment are complete and accurate. The UN number for the toxic solid form of similar nitriles is 3439.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Disposal of This compound B Don Appropriate PPE (Goggles, Gloves, Apron, Respirator) A->B C Is this a spill? B->C D Collect waste in a labeled, sealed container C->D No E Contain and clean up spill using appropriate methods C->E Yes F Store container in a cool, dry, well-ventilated area away from incompatibles D->F E->D G Arrange for pickup by a licensed hazardous waste disposal company F->G H Complete all necessary waste disposal documentation G->H I End: Proper Disposal Complete H->I

Disposal Workflow for this compound.

Hazardous Decomposition

It is crucial to be aware that in the event of a fire, hazardous decomposition products can be released, including nitrogen oxides, carbon monoxide, and carbon dioxide[1][4]. Firefighting measures should involve the use of water spray, dry chemical, carbon dioxide, or foam, and firefighters must wear self-contained breathing apparatus[4].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.